2-Amino-3-bromo-5-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMUNKWVZDBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594052 | |
| Record name | 6-Amino-5-bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-53-3 | |
| Record name | 6-Amino-5-bromo-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186593-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3-bromo-5-hydroxypyridine: Properties, Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-hydroxypyridine is a halogenated and substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of amino, bromo, and hydroxyl functional groups on the pyridine ring makes it a versatile building block for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, reactivity, and applications of this important intermediate, with a particular focus on its role in the synthesis of advanced pharmaceutical agents.
Chemical and Physical Properties
This compound is typically an off-white to light brown solid at room temperature[1][2]. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [3] |
| Molecular Weight | 189.01 g/mol | [3] |
| CAS Number | 39903-01-0 | [3] |
| Appearance | Off-white to light brown solid | [1][2] |
| Melting Point | 195-197 °C (recrystallized) | [1] |
| Solubility | Slightly soluble in water; moderately soluble in polar organic solvents like ethanol and DMSO | [1] |
| pKa (predicted) | 11.48 ± 0.10 | [1] |
Structural Elucidation
The molecular structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate.
Tautomerism
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-hydroxypyridine
Introduction: The Strategic Importance of 2-Amino-5-bromo-3-hydroxypyridine
2-Amino-5-bromo-3-hydroxypyridine is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a bromine atom on the pyridine core, makes it a versatile building block for the synthesis of complex, biologically active molecules.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it an invaluable intermediate in the construction of novel molecular architectures.[3]
The most prominent application of 2-Amino-5-bromo-3-hydroxypyridine is as a key intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[4][5] Its role in the synthesis of this life-saving medication underscores the critical need for efficient and scalable synthetic routes to this compound. Beyond its application in oncology, this pyridine derivative is also explored in the development of new anti-inflammatory drugs, agrochemicals such as herbicides and pesticides, and advanced materials.[1]
This technical guide provides a detailed overview of the primary synthetic pathways to 2-Amino-5-bromo-3-hydroxypyridine, offering insights into the reaction mechanisms, experimental protocols, and the rationale behind the selection of specific reagents and conditions.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of 2-Amino-5-bromo-3-hydroxypyridine reveals several logical disconnection points, highlighting the key precursors that can be utilized for its synthesis. The primary disconnections focus on the introduction of the bromine atom and the formation of the substituted pyridine ring itself.
Caption: Retrosynthetic analysis of 2-Amino-5-bromo-3-hydroxypyridine.
This analysis points to three primary synthetic strategies:
-
Late-stage bromination of a pre-formed 2-amino-3-hydroxypyridine ring.
-
Nucleophilic substitution of a di-brominated precursor.
-
Hydrolysis of a protected, brominated heterocyclic system.
Synthesis Pathways
The following sections provide a detailed exploration of the most effective and scientifically sound methods for the synthesis of 2-Amino-5-bromo-3-hydroxypyridine.
Pathway A: Synthesis via Bromination of 2-Amino-3-hydroxypyridine
This is a widely employed and logical approach, where the 2-amino-3-hydroxypyridine core is first synthesized and then subjected to regioselective bromination.
Step 1: Synthesis of 2-Amino-3-hydroxypyridine
There are two primary and efficient routes to obtain the 2-amino-3-hydroxypyridine intermediate.
Route A1: From Furfural
The conversion of furfural, a bio-based feedstock, into 3-hydroxypyridine derivatives is an attractive and sustainable approach.[6] A common industrial method involves a multi-step process starting with the ring-opening of furfural.[7][8]
Caption: Synthesis of 2-Amino-3-hydroxypyridine from furfural.
Experimental Protocol (Adapted from CN109535071B): [8]
-
Ring Opening: Add furfural to water in a reaction vessel and cool to 0°C with stirring. Introduce chlorine or bromine gas to facilitate the ring-opening reaction.
-
Cyclization: React the resulting mixture with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.
-
Hydrolysis: Hydrolyze the sulfonate salt under alkaline conditions (e.g., using a liquid alkali to adjust the pH to 8-9) to yield crude, brown 2-amino-3-hydroxypyridine.[8]
-
Purification: The crude product can be further purified by recrystallization or by forming a complex with dimethylformamide, followed by desorption with methanol to obtain a high-purity white solid.[8]
Route A2: From 2-Hydroxy-3-nitropyridine
This method relies on the catalytic reduction of a nitro group, a classic and high-yielding transformation in organic synthesis.[9]
Caption: Synthesis of 2-Amino-3-hydroxypyridine via nitro reduction.
Experimental Protocol (Adapted from ChemicalBook): [9]
-
Reaction Setup: Dissolve 2-hydroxy-3-nitropyridine in methanol in a flask. Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Flush the reaction mixture with an inert gas (e.g., argon), then bubble hydrogen gas through the solution for approximately 10 minutes. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture overnight at room temperature.
-
Work-up: Filter the mixture through celite to remove the catalyst, washing the celite pad with methanol.
-
Purification: Evaporate the solvent from the filtrate. The resulting solid can be purified by silica gel chromatography (e.g., using 5% MeOH in CH₂Cl₂) to afford the pure product.[9]
| Parameter | Route A1 (Furfural) | Route A2 (2-Hydroxy-3-nitropyridine) |
| Starting Material | Furfural | 2-Hydroxy-3-nitropyridine |
| Key Reagents | Cl₂/Br₂, Ammonium sulfamate, Base | H₂, 10% Pd/C |
| Reported Yield | >75% (crude) | 89% |
| Advantages | Inexpensive, bio-based starting material | High yield, clean reaction |
| Disadvantages | Multi-step, potential for side products | Requires handling of H₂ gas and a precious metal catalyst |
Step 2: Bromination of 2-Amino-3-hydroxypyridine
The synthesis of the final product is achieved through the bromination of the 2-amino-3-hydroxypyridine intermediate. This is typically accomplished through a three-step sequence involving protection, bromination, and deprotection/hydrolysis, as direct bromination can be challenging to control.[4][5]
Caption: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine from 2-Amino-3-hydroxypyridine.
Experimental Protocol (Adapted from CN111943885A and other sources): [4][5][10]
-
Ring Closure (Protection): Dissolve 2-amino-3-hydroxypyridine in an appropriate solvent like THF. Add N,N'-carbonyldiimidazole (CDI) and stir at room temperature. Subsequently, add bis(trichloromethyl)carbonate (BTC) and reflux the mixture to form the protected intermediate, 3H-oxazolo[4,5-b]pyridin-2-one.[4]
-
Bromination: The protected intermediate is then brominated. While various brominating agents can be used, some methods employ photocatalytic bromination with liquid bromine and a photoinitiator.[5]
-
Hydrolysis (Deprotection): Suspend the resulting 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and reflux overnight until the solution becomes clear.[10]
-
Work-up: Cool the reaction mixture to room temperature and neutralize with acid to a pH of approximately 7. This will cause the product to precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under high vacuum to obtain 2-amino-5-bromo-3-hydroxypyridine as an off-white solid with a high yield (typically >95%).[10]
Pathway B: Synthesis via Nucleophilic Substitution of 2-Amino-3,5-dibromopyridine
This pathway offers a more direct route to the target molecule by selectively replacing one of the bromine atoms of a di-brominated precursor with a hydroxyl group.
Caption: Synthesis via nucleophilic substitution.
Causality Behind Experimental Choices:
-
High Temperature and Pressure: The C-Br bond on the pyridine ring is relatively strong and requires significant energy to break for nucleophilic substitution. The use of an autoclave allows the reaction to be carried out at temperatures above the boiling point of water, increasing the reaction rate.
-
Potassium Hydroxide (KOH): A strong base and the source of the hydroxide nucleophile.
-
Copper Powder: Acts as a catalyst, likely facilitating the nucleophilic aromatic substitution. Copper catalysis is common in such reactions involving aryl halides.
-
Inert Atmosphere (Nitrogen): Prevents oxidation of the starting material, product, and catalyst at high temperatures.
Experimental Protocol (Adapted from PrepChem.com): [11]
-
Reaction Setup: In an autoclave, combine 2-amino-3,5-dibromopyridine, potassium hydroxide (85%), copper powder, and water.
-
Reaction: Stir the mixture under a nitrogen atmosphere for 10 hours at 170°C.
-
Work-up: After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid. Saturate the solution with sodium chloride to reduce the solubility of the product in the aqueous phase.
-
Extraction: Extract the product from the warm aqueous solution multiple times with a mixture of ethyl acetate and tetrahydrofuran (9:1).
-
Purification: Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the solvent. The residue is then purified by silica gel chromatography to yield 2-amino-3-hydroxy-5-bromopyridine.[11]
| Parameter | Value |
| Starting Material | 2-Amino-3,5-dibromopyridine |
| Key Reagents | KOH, Copper powder |
| Conditions | 170°C, 10 hours, Autoclave |
| Reported Yield | 46.3% |
| Advantages | Direct conversion |
| Disadvantages | Harsh reaction conditions (high temp/pressure), moderate yield, requires specialized equipment (autoclave) |
Purification and Characterization
The final product, 2-Amino-5-bromo-3-hydroxypyridine, is typically an off-white to light brown solid.[1][10] Purification is generally achieved through recrystallization or column chromatography on silica gel.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [1][12] |
| Molecular Weight | 189.01 g/mol | [1][12] |
| Appearance | Light brown solid / Off-white solid | [1][10] |
| Melting Point | 205-208°C | [11] |
| CAS Number | 39903-01-0 | [1][12] |
Safety Considerations
As with any chemical synthesis, proper safety protocols must be strictly followed.
-
Handling Reagents: Many of the reagents used, such as bromine, strong acids, and bases, are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
High-Pressure Reactions: The use of an autoclave requires specialized training and equipment to handle the high pressures and temperatures safely.
-
Product Handling: The toxicological properties of the final product may not be fully characterized. It should be handled with care, avoiding inhalation, ingestion, and skin contact.
Conclusion
The synthesis of 2-Amino-5-bromo-3-hydroxypyridine can be accomplished through several viable pathways. The choice of a specific route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the equipment available.
-
The synthesis from 2-amino-3-hydroxypyridine (Pathway A) , particularly when the precursor is derived from furfural, represents a scalable and potentially more sustainable approach. The final hydrolysis step from the oxazolopyridinone intermediate is notably high-yielding.[10]
-
The nucleophilic substitution of 2-amino-3,5-dibromopyridine (Pathway B) offers a more direct conversion but requires harsh conditions and results in a more moderate yield.[11]
For researchers in drug development, the multi-step route involving the protection of 2-amino-3-hydroxypyridine, followed by bromination and hydrolysis, appears to be the most robust and highest-yielding method, making it well-suited for producing the high-purity material required for pharmaceutical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 9. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 10. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. 2-Amino-5-bromo-3-hydroxypyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Spectroscopic data (NMR, IR, Mass Spec) of 2-Amino-3-bromo-5-hydroxypyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-bromo-5-hydroxypyridine
Prepared by: Gemini, Senior Application Scientist
Abstract: this compound (CAS RN: 39903-01-0), more systematically named 2-Amino-5-bromo-pyridin-3-ol, is a pivotal heterocyclic intermediate in modern medicinal chemistry and drug development.[1] Its structural complexity and functional group arrangement necessitate rigorous characterization to ensure purity, confirm identity, and understand its chemical behavior. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available, peer-reviewed spectra for this specific molecule are scarce, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this valuable synthetic building block.
Introduction: The Significance of a Multifunctional Pyridine Core
Substituted pyridines are a cornerstone of pharmaceutical research, prized for their ability to engage in diverse biological interactions.[2][3] this compound is a prime example of a highly functionalized scaffold, serving as a key intermediate in the synthesis of complex therapeutic agents, including next-generation kinase inhibitors.[1][4] The molecule incorporates a nucleophilic amino group, a phenolic hydroxyl group capable of hydrogen bonding, and a bromine atom that can participate in cross-coupling reactions, making it a versatile precursor for creating diverse chemical libraries.[4]
Accurate and unambiguous structural confirmation is the bedrock of any chemical synthesis program. Spectroscopic techniques provide the necessary tools to probe the molecular framework at an atomic level. This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers to apply in their own laboratories.
Molecular Structure and Fundamental Properties
Before delving into the spectra, understanding the basic molecular properties is essential.
-
IUPAC Name: 2-Amino-5-bromopyridin-3-ol[5]
The molecule's structure, featuring an electron-donating amino group (-NH₂), an electron-donating hydroxyl group (-OH), and an electron-withdrawing bromine (-Br) atom on a pyridine ring, dictates its unique spectroscopic signature.
Figure 1: Molecular Structure of 2-Amino-5-bromo-3-hydroxypyridine.
General Spectroscopic Analysis Workflow
A systematic approach is crucial for the efficient and accurate characterization of a chemical entity. The workflow ensures that data from orthogonal techniques are used to build a cohesive and confident structural assignment.
Figure 2: Standard workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
¹H NMR: Predicted Spectral Data & Interpretation
The proton NMR spectrum is anticipated to show signals for the two aromatic protons on the pyridine ring and the exchangeable protons of the amino and hydroxyl groups. The exact chemical shifts are influenced by the electronic nature of the substituents.
Solvent: DMSO-d₆ (chosen for its ability to dissolve polar compounds and slow the exchange rate of -OH and -NH₂ protons, allowing for their observation).
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.7 | Doublet (d) | 1H | H-6 | Located ortho to the ring nitrogen and meta to the -NH₂ group. Deshielded by the electronegative nitrogen. |
| ~7.1 - 7.3 | Doublet (d) | 1H | H-4 | Positioned between the -OH and -Br groups. Its precise shift is a balance of their competing electronic effects. |
| ~8.5 - 9.5 | Broad Singlet | 1H | -OH | Phenolic protons are typically deshielded and appear as broad signals. Position is highly concentration and temperature dependent. |
| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ | Amino protons also give rise to a broad signal. Their chemical shift is lower than the phenolic proton. |
¹³C NMR: Predicted Spectral Data & Interpretation
The ¹³C NMR spectrum will reveal five distinct signals corresponding to the five carbon atoms of the pyridine ring.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-2 | Attached directly to the amino group and the ring nitrogen, resulting in a significant downfield shift. |
| ~140 - 145 | C-3 | Attached to the hydroxyl group, causing a strong deshielding effect. |
| ~125 - 130 | C-6 | Carbon adjacent to the ring nitrogen, shifted downfield. |
| ~120 - 125 | C-4 | Aromatic CH carbon. |
| ~100 - 105 | C-5 | Attached to the bromine atom. The "heavy atom effect" of bromine typically shields the attached carbon, shifting it upfield. |
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Principles and Interpretation of IR Data
The IR spectrum of this compound is expected to be rich with information due to its multiple functional groups. The characteristic absorption bands provide a unique molecular fingerprint. The analysis of vibrational spectra for substituted aminopyridines has been a subject of detailed study, providing a strong basis for these assignments.[2][8][9]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3450 - 3200 | Strong, Broad | O-H Stretch, N-H Stretch | The broadness is due to hydrogen bonding. This region will likely contain overlapping signals from the hydroxyl and amino groups. Asymmetric and symmetric N-H stretches are expected here.[2] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic of protons on an aromatic ring. |
| 1640 - 1600 | Strong | N-H Scissoring (Bending) | A key indicator for the presence of a primary amine (-NH₂).[2] |
| 1580 - 1450 | Strong to Medium | C=C and C=N Ring Stretch | Multiple bands are expected in this region, corresponding to the vibrations of the pyridine ring skeleton. |
| 1250 - 1180 | Strong | C-O Stretch | Associated with the phenolic hydroxyl group. |
| 1150 - 1000 | Medium | C-N Stretch | Vibration of the bond between the amino group and the pyridine ring. |
| 600 - 500 | Medium to Weak | C-Br Stretch | The carbon-bromine bond vibration appears in the lower frequency region of the spectrum. |
Experimental Protocol: KBr Pellet Preparation for FTIR
-
Sample Preparation: Place approximately 1-2 mg of the sample into an agate mortar.
-
Matrix Addition: Add ~100 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.
-
Grinding: Gently grind the two components together with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained.
-
Pressing the Pellet: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. This is achieved by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[10]
Predicted Mass Spectrum and Fragmentation Analysis
For a molecule containing one bromine atom, the mass spectrum will exhibit a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units.
-
Molecular Ion (M⁺): Expected at m/z 188 (for C₅H₅⁷⁹BrN₂O)
-
Molecular Ion (M+2): Expected at m/z 190 (for C₅H₅⁸¹BrN₂O)
The presence of this distinct doublet is a powerful confirmation of a mono-brominated compound.
Plausible Fragmentation Pathway: Under electron ionization (EI), the molecular ion can undergo fragmentation. A logical pathway involves the initial loss of common neutral molecules.
Figure 3: A plausible EI fragmentation pathway for the title compound.
Experimental Protocol: Sample Analysis by Direct Infusion ESI-MS
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument Setup: Set up the electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Infusion: Using a syringe pump, infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The protonated molecule [M+H]⁺ should be observed at m/z 189/191.
Summary of Spectroscopic Data
This table provides a consolidated overview of the key predicted spectroscopic features for this compound.
| Technique | Feature | Predicted Value |
| ¹H NMR | Aromatic Protons | δ 7.5-7.7 (d, 1H), 7.1-7.3 (d, 1H) |
| Exchangeable Protons | δ 8.5-9.5 (br s, 1H, -OH), 5.5-6.5 (br s, 2H, -NH₂) | |
| ¹³C NMR | Aromatic Carbons | δ 155-100 (5 signals) |
| IR | Key Stretches | 3450-3200 cm⁻¹ (O-H, N-H), 1640-1600 cm⁻¹ (N-H bend) |
| MS (EI) | Molecular Ion | m/z 188/190 (1:1 ratio) |
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By correlating the predicted data from NMR, IR, and MS with experimentally acquired spectra, researchers can proceed with confidence in the identity and purity of their material. This foundational step is critical for the successful application of this versatile building block in the complex synthetic pathways of modern drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-3-hydroxypyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 2-Amino-5-bromo-3-hydroxypyridine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-bromo-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-5-bromo-3-hydroxypyridine (CAS No: 39903-01-0), a key intermediate in pharmaceutical and agrochemical research. The document details its appearance, molecular structure, and key physical constants. While experimental spectral and crystallographic data are not publicly available at the time of this writing, this guide outlines the standard methodologies for their determination, providing researchers with the necessary protocols to fully characterize this compound. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this versatile heterocyclic building block.
Introduction
2-Amino-5-bromo-3-hydroxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of amino, bromo, and hydroxyl functional groups on the pyridine ring makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1] Notably, it serves as a crucial building block in the development of novel kinase inhibitors and other therapeutic agents. This guide aims to consolidate the available data on its physical and chemical characteristics, providing a solid foundation for its application in research and development.
Molecular Structure and Identification
The fundamental identity of 2-Amino-5-bromo-3-hydroxypyridine is established by its molecular structure and associated identifiers.
-
Chemical Name: 2-Amino-5-bromo-3-hydroxypyridine[2]
-
Synonyms: 2-amino-5-bromopyridin-3-ol, 5-Bromo-3-hydroxy-2-aminopyridine[1][3]
-
CAS Number: 39903-01-0[2]
-
Molecular Formula: C₅H₅BrN₂O[2]
-
Molecular Weight: 189.01 g/mol [2]
Molecular Structure Diagram:
Caption: 2D structure of 2-Amino-5-bromo-3-hydroxypyridine.
Physical Properties
The observable physical characteristics of a compound are critical for its handling, storage, and application in various experimental setups.
Appearance
2-Amino-5-bromo-3-hydroxypyridine is typically supplied as a solid.[1] The color can range from white to off-white, and it may also appear as a light brown solid.[1][4] It is commonly available in powder or crystalline form.
Tabulated Physical Constants
A summary of the key physical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Appearance | White to off-white or light brown solid/powder/crystal | [1][4] |
| Melting Point | 204-207 °C | [3] |
| Boiling Point | 368.7 ± 42.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in water. | [3][5] |
| pKa | 11.48 ± 0.10 (Predicted) | [3] |
| Density | 1.898 g/cm³ (Predicted) | [3] |
Spectroscopic Data (Anticipated)
As of the date of this guide, publicly accessible, experimentally determined spectral data for 2-Amino-5-bromo-3-hydroxypyridine is limited. The following sections outline the expected spectral characteristics and provide standardized protocols for their determination. This information is crucial for confirming the identity and purity of synthesized batches of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electronic effects of the substituents on the pyridine ring.
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached functional groups.
A standard protocol for obtaining NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-bromo-3-hydroxypyridine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's polarity and the presence of exchangeable protons).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
NMR Data Acquisition Workflow:
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
The IR spectrum of 2-Amino-5-bromo-3-hydroxypyridine is expected to show characteristic absorption bands for the O-H and N-H stretches (typically in the range of 3200-3500 cm⁻¹), C-N stretching, and C-Br stretching, as well as aromatic C-H and C=C/C=N ring vibrations.
-
Sample Preparation: Grind 1-2 mg of 2-Amino-5-bromo-3-hydroxypyridine with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (189.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) is anticipated. Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent ion.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Crystallographic Data (Anticipated)
The determination of the single-crystal X-ray structure would provide definitive information on the three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Expected Crystal System and Space Group
While not yet determined, the crystal system and space group would be elucidated through single-crystal X-ray diffraction analysis.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 2-Amino-5-bromo-3-hydroxypyridine suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Crystallography Workflow:
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Amino-5-bromo-3-hydroxypyridine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 3. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-5-bromo-3-hydroxypyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to the Prospective Crystal Structure Analysis of 2-Amino-3-bromo-5-hydroxypyridine
Abstract 2-Amino-3-bromo-5-hydroxypyridine (CAS 186593-53-3) is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a key structural motif, its three-dimensional arrangement and intermolecular interactions are paramount for understanding its physicochemical properties, which directly influence bioavailability, stability, and formulation efficacy. To date, a public-domain crystal structure for this specific isomer has not been reported, representing a critical knowledge gap. This technical guide, therefore, provides a comprehensive methodological and predictive framework for researchers and drug development professionals to undertake the complete crystal structure analysis of this compound. It outlines a systematic workflow from synthesis and crystallization to advanced structural interpretation, leveraging established principles of crystal engineering and data from analogous structures to predict the key interactions that govern its solid-state architecture.
Introduction: The Imperative for Structural Elucidation
Substituted pyridines are foundational scaffolds in modern pharmacology, present in a vast array of therapeutic agents.[1] The precise positioning of functional groups—amine, hydroxyl, and halogen—on the pyridine ring creates a unique electronic and steric profile, enabling targeted interactions with biological macromolecules. This compound serves as a vital intermediate in the synthesis of complex pharmaceuticals.[2]
The solid-state structure of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its behavior. Properties such as solubility, dissolution rate, hygroscopicity, and mechanical strength are not dictated solely by the molecular structure, but by the intricate network of intermolecular interactions within the crystal lattice.[3][4] Uncovering this three-dimensional arrangement through single-crystal X-ray diffraction (SCXRD) is therefore not merely an academic exercise; it is a cornerstone of rational drug design and development, essential for identifying stable polymorphs, designing co-crystals, and ensuring batch-to-batch consistency. This guide provides the blueprint for such an investigation into this compound.
Comprehensive Workflow for Structural Analysis
A successful crystal structure determination follows a logical and rigorous sequence of experimental and analytical steps. The proposed workflow is designed to ensure the integrity of each stage, from material synthesis to the final structural insights.
Caption: End-to-end workflow for the crystal structure analysis of the title compound.
Synthesis and Single Crystal Growth: The Foundational Protocol
The quality of the final crystal structure is entirely dependent on the quality of the single crystals obtained. This begins with the synthesis of high-purity material.
Proposed Synthesis Protocol
While various routes to substituted aminopyridines exist, a common strategy involves the selective halogenation of a precursor. The following protocol is a validated method for a closely related isomer, 2-amino-5-bromo-3-hydroxypyridine, which can be adapted.[5][6]
Objective: To synthesize and purify this compound.
Materials:
-
Precursor: 2-Amino-5-hydroxypyridine
-
Brominating Agent: N-Bromosuccinimide (NBS)
-
Solvent: Acetonitrile or Dichloromethane
-
Silica Gel for column chromatography
-
Eluent: Ethyl acetate/Hexane gradient
Procedure:
-
Reaction Setup: Dissolve 2-amino-5-hydroxypyridine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Controlled Bromination: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq) portion-wise over 30 minutes with vigorous stirring. The regioselectivity is directed by the activating amino and hydroxyl groups; however, careful control of stoichiometry and temperature is crucial to prevent di-bromination.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to isolate the desired product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.
Protocol for Single Crystal Growth
Growing diffraction-quality single crystals is often a process of methodical experimentation. The key is to allow molecules to self-assemble slowly and perfectly.
Objective: To grow single crystals of this compound suitable for SCXRD.
Method 1: Slow Evaporation
-
Select a suitable solvent or solvent system in which the compound has moderate solubility (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).[7]
-
Prepare a saturated or near-saturated solution of the purified compound at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap, perforated with a few pinholes to allow for very slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
Method 2: Vapor Diffusion
-
Prepare a concentrated solution of the compound in a "good" solvent (e.g., methanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a layer of a "poor" solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble.
-
Over time, the anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.
Single-Crystal X-ray Diffraction and Interpretation
With suitable crystals, the process of elucidating the atomic arrangement can begin.
Data Collection and Structure Refinement
The standard procedure involves mounting a single crystal (typically <0.5 mm) on a goniometer of a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[8] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected, and the resulting data is processed to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final model provides the precise coordinates of every non-hydrogen atom in the asymmetric unit.
Predictive Molecular Geometry
Based on extensive data from the Cambridge Structural Database (CSD) for similar pyridine derivatives, the molecular geometry of this compound is expected to be largely planar. Key geometric parameters can be predicted.
| Parameter | Expected Value | Rationale / Comparison |
| C-Br Bond Length | ~1.88 - 1.91 Å | Typical for C(sp²)-Br bonds in aromatic systems. |
| C-O Bond Length | ~1.35 - 1.37 Å | Phenolic C-O bond, shorter than an alcohol C-O. |
| C-N (amino) Bond Length | ~1.36 - 1.39 Å | Partial double bond character due to resonance with the ring. |
| Pyridine Ring C-N Bonds | ~1.33 - 1.35 Å | Characteristic of aromatic heterocyclic C-N bonds. |
| Pyridine Ring C-C Bonds | ~1.38 - 1.40 Å | Aromatic C-C bond lengths. |
| Planarity | Near Planar | The pyridine ring is aromatic and planar. Substituents will lie close to this plane. |
Anticipated Supramolecular Assembly & Intermolecular Interactions
The true insight from a crystal structure lies in understanding how individual molecules pack together. The functional groups on this compound provide a rich landscape for strong and directional intermolecular interactions.
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the pyridine ring nitrogen and the hydroxyl oxygen are excellent acceptors. This combination will almost certainly dominate the crystal packing. The most probable hydrogen bond synthons are:
-
O-H···N(pyridine): A very strong and common interaction in hydroxypyridines.
-
N-H···N(pyridine): A classic interaction forming chains or dimers in aminopyridines.[9][10]
-
N-H···O(hydroxyl): Another strong interaction that can lead to extended networks.
Caption: Hypothetical hydrogen-bonded dimer of this compound.
Halogen Bonding: The bromine atom introduces the possibility of halogen bonding—a directional interaction where the electropositive region (σ-hole) on the bromine interacts with a Lewis base (a nucleophile).[11]
-
C-Br···N(pyridine): A plausible and geometrically well-defined halogen bond that could compete with or complement the hydrogen bonding network.[11]
-
C-Br···O(hydroxyl): Another potential interaction that could influence the overall packing arrangement.
Caption: Potential C-Br···N halogen bond interaction between molecules.
Conclusion: From Prediction to Empirical Fact
This guide provides a robust framework for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and data collection, researchers can fill a significant gap in the structural knowledge of this important pharmaceutical building block. The predictive analysis presented here, based on well-established principles of chemical bonding and intermolecular forces, establishes a clear set of expectations for the molecular geometry and the dominant hydrogen- and halogen-bonding synthons. Executing this work will provide the definitive empirical data needed to correlate solid-state structure with macroscopic properties, empowering more informed and successful drug development endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Exploring the intermolecular interactions in Co-crystals of 4-cyanopyridine with 4-bromobenzoic acid: Experimental and computational methods: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Mechanical and Computational Blueprint for 2-Amino-3-bromo-5-hydroxypyridine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the quantum mechanical and computational characterization of 2-Amino-3-bromo-5-hydroxypyridine, a heterocyclic compound of significant interest in medicinal chemistry.[1] Leveraging Density Functional Theory (DFT) as the core computational engine, this document outlines the methodologies to elucidate the molecule's structural, electronic, and spectroscopic properties. The insights derived from these computational studies are crucial for understanding its reactivity, stability, and potential as a pharmacophore in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust protocol for the in-silico evaluation of this and similar molecular entities.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the design of therapeutic agents, with its derivatives exhibiting a wide array of biological activities.[2][3] Aminopyridines, in particular, are recognized as privileged structures in medicinal chemistry due to their ability to form key hydrogen bond interactions with biological targets.[4][5][6] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its pharmacokinetic and pharmacodynamic profiles.[4][6]
This compound, the subject of this guide, presents a unique combination of functional groups: an amino group, a bromine atom, and a hydroxyl group. This trifecta of substituents suggests a molecule with a rich chemical personality, capable of participating in a variety of intermolecular interactions. Its potential as a synthetic intermediate for more complex drug candidates, including anti-cancer and anti-inflammatory agents, makes a thorough understanding of its fundamental properties imperative.[1] This guide will lay out a systematic computational approach to unlock these properties.
Theoretical Framework: The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost. For the study of organic molecules like this compound, DFT methods are indispensable for predicting a wide range of properties.
Foundational Principles of DFT
DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. This is a significant departure from traditional ab initio methods that rely on the much more complex many-electron wavefunction. The practical implementation of DFT involves the use of exchange-correlation functionals, which approximate the quantum mechanical effects of electron exchange and correlation.
Selecting the Appropriate Computational Level
The choice of the DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculations. For molecules containing halogens and heteroatoms, a judicious selection is paramount.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good balance of accuracy for both structural and electronic properties.[7][8][9]
-
Basis Set: A basis set of at least double-zeta quality with polarization and diffuse functions is recommended. The 6-311++G(d,p) basis set, for instance, provides a robust description of the electron distribution, including lone pairs and potential for hydrogen bonding.[7][8][9]
The following Graphviz diagram illustrates the decision-making workflow for selecting the appropriate computational level.
Caption: Workflow for DFT calculations of this compound.
In-Silico Characterization: A Multi-faceted Approach
A comprehensive computational study of this compound should encompass the following key areas:
Molecular Geometry Optimization
The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Key Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value (Å or °) |
| C-Br Bond Length | ~1.90 |
| C-O Bond Length | ~1.35 |
| C-N (amino) Bond Length | ~1.38 |
| C-N (ring) Bond Lengths | ~1.33 - 1.39 |
| O-H Bond Length | ~0.97 |
| N-H Bond Lengths | ~1.01 |
| C-C-Br Bond Angle | ~120 |
| C-C-O Bond Angle | ~122 |
Note: These are predicted values based on similar reported structures and should be confirmed by calculation.
Vibrational Analysis: The Spectroscopic Fingerprint
Once the optimized geometry is obtained, a vibrational frequency calculation should be performed. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental data, providing a powerful validation of the computational model.
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
-
Sample Preparation: The solid sample of this compound is mixed with KBr powder and pressed into a pellet for FT-IR analysis. For FT-Raman, the sample is placed in a capillary tube.
-
Data Acquisition: FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ range. FT-Raman spectra are recorded using a near-infrared laser to minimize fluorescence.
-
Data Analysis: The experimental spectra are compared with the simulated spectra obtained from the DFT calculations. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the exchange-correlation functional.
Electronic Properties: Unveiling Reactivity and Stability
The electronic properties of a molecule are key to understanding its chemical behavior. DFT provides a suite of tools to probe these properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.[10][11][12]
Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These are estimated ranges based on similar pyridine derivatives.
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.
-
Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack (e.g., lone pairs on oxygen and nitrogen atoms).
-
Blue Regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack (e.g., hydrogen atoms of the amino and hydroxyl groups).
-
Green Regions: Represent areas of neutral potential.
The MEP surface of this compound is expected to show a negative potential around the nitrogen and oxygen atoms and a positive potential around the hydrogen atoms of the amino and hydroxyl groups, highlighting their roles in potential hydrogen bonding.
Caption: Conceptual representation of MEP surface interpretation.
NMR Spectroscopy: A Computational-Experimental Synergy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule.[13][14][15] The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.[14] Comparing the calculated chemical shifts with experimental data provides another layer of validation for the computed molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Data Analysis: The experimental chemical shifts are referenced to an internal standard (e.g., TMS) and compared with the theoretically predicted values.
Implications for Drug Development
The computational characterization of this compound provides valuable insights for its application in drug development:
-
Pharmacophore Modeling: The optimized geometry and MEP surface can be used to define the key pharmacophoric features of the molecule, such as hydrogen bond donors and acceptors.
-
Structure-Activity Relationship (SAR) Studies: By computationally modifying the substituents on the pyridine ring, researchers can predict how these changes will affect the molecule's electronic properties and, consequently, its biological activity.
-
Lead Optimization: The calculated properties can guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The aminopyridine moiety is a known scaffold for developing drugs against various diseases.[3][4][6]
Conclusion
This technical guide has outlined a comprehensive quantum mechanical and computational methodology for the in-depth characterization of this compound. By employing DFT calculations, researchers can gain a profound understanding of its structural, vibrational, and electronic properties. This in-silico approach, when coupled with experimental validation, provides a powerful and efficient strategy for accelerating the discovery and development of novel therapeutics based on this promising molecular scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjweb.com [irjweb.com]
- 11. researchgate.net [researchgate.net]
- 12. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 15. NMR chemical shift prediction of pyridines [stenutz.eu]
Introduction: The Strategic Importance of Brominated Hydroxypyridines in Medicinal Chemistry
An In-Depth Technical Guide to the Reactivity and Electronic Properties of Brominated Hydroxypyridines
The pyridine scaffold is a cornerstone of modern pharmacology, integral to the structure of countless therapeutic agents.[1] Its nitrogen atom imparts unique physicochemical properties, including aqueous solubility and the ability to form key hydrogen bonds with biological targets. The introduction of hydroxyl and bromine substituents onto this ring system creates a class of compounds—brominated hydroxypyridines—with exceptionally tunable properties, making them highly valuable intermediates and pharmacophores in drug development.[1][2]
The utility of these compounds is rooted in a delicate interplay of two fundamental characteristics: their electronic landscape and their chemical reactivity. The hydroxyl group introduces the critical feature of tautomerism, allowing the molecule to exist in equilibrium between hydroxypyridine (enol) and pyridone (keto) forms.[3][4][5][6] This equilibrium is highly sensitive to the molecular environment and substitution pattern. The bromine atom, a heavy halogen, serves as both a powerful electronic modulator and a versatile chemical handle. It alters the electron distribution across the ring, impacting acidity, lipophilicity, and metabolic stability, while also providing a reactive site for advanced synthetic transformations.[7][8]
This guide offers a detailed exploration of these core attributes for researchers, medicinal chemists, and drug development professionals. We will dissect the underlying principles governing the electronic properties of these molecules and demonstrate how these properties dictate their reactivity in key synthetic reactions essential for modern drug discovery.
Part I: The Electronic Landscape of Brominated Hydroxypyridines
The reactivity of a brominated hydroxypyridine is a direct consequence of its electronic structure. This structure is primarily governed by the tautomeric equilibrium and the powerful inductive and resonant effects of the bromo and hydroxyl/pyridone substituents.
The Decisive Role of Tautomerism
Hydroxypyridines, particularly those with the hydroxyl group at the 2- or 4-position, exist as an equilibrium mixture of the hydroxy (lactim) and pyridone (lactam) tautomers.[4][6] This is not a trivial structural nuance; it is a fundamental property that dictates the molecule's aromaticity, dipole moment, hydrogen bonding capability, and ultimately, its reactivity.
-
2-Hydroxypyridine/2-Pyridone Equilibrium: In aqueous or other polar solvents, the equilibrium overwhelmingly favors the 2-pyridone form, by a factor of nearly 1000:1.[9] This is attributed to the greater stability of the amide-like pyridone structure in polar environments and its ability to form stable hydrogen-bonded dimers.[6] In the gas phase or nonpolar solvents, the 2-hydroxypyridine tautomer is more dominant.[3][10]
-
4-Hydroxypyridine/4-Pyridone Equilibrium: A similar equilibrium exists for the 4-substituted isomer, which also strongly favors the pyridone tautomer in polar media.[11][12]
-
3-Hydroxypyridine: This isomer does not possess a corresponding stable, neutral pyridone tautomer and exists predominantly as the hydroxy form, though it can form a zwitterionic species.
The introduction of a bromine atom can subtly influence this equilibrium. Its electron-withdrawing nature can affect the relative acidities of the N-H and O-H protons, although the solvent effect remains the dominant factor.[13] Computational studies using Density Functional Theory (DFT) are invaluable for predicting the lowest energy tautomer under various conditions.[10][14][15]
Caption: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.
Impact on Acidity and Basicity (pKa)
Bromination significantly impacts the acidity of both the hydroxyl proton and the protonated pyridine nitrogen. The strong electron-withdrawing inductive effect of bromine acidifies the molecule.
-
Increased Acidity of the Hydroxyl Group: By withdrawing electron density, bromine stabilizes the resulting phenoxide/pyridone anion, lowering the pKa of the O-H proton and making the compound more acidic compared to its non-brominated parent.
-
Decreased Basicity of the Pyridine Nitrogen: The same inductive effect reduces the electron density on the ring nitrogen, making its lone pair less available for protonation. This results in a lower pKa for the conjugate acid (pKaH), indicating decreased basicity.
These changes are critical in drug design, as they influence the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and target binding.
| Compound | pKa (OH) | pKa (Conjugate Acid) | Reference |
| 2-Hydroxypyridine | 11.65 | 0.75 | [6][16] |
| 4-Hydroxypyridine | 11.12 | 3.27 | [17][18] |
| 3-Hydroxypyridine | 8.75 | 4.79 | [19] |
| 3-Bromo-4-pyridone | Lower than parent | Lower than parent | [12][20] |
| Note: Specific pKa values for many brominated isomers are not readily compiled and are often determined experimentally or computationally for specific projects. |
Part II: Reactivity and Synthetic Utility
The electronic modifications induced by bromination directly translate to a rich and versatile reactivity profile, enabling a wide array of synthetic transformations crucial for building complex drug molecules.
Electrophilic Aromatic Substitution: Synthesis via Bromination
The synthesis of brominated hydroxypyridines is typically achieved through electrophilic bromination of the parent hydroxypyridine. The reaction proceeds via the more electron-rich and reactive tautomer, which is generally the pyridone form in the aqueous or acidic conditions often used for bromination.[9][12]
Causality of Protocol Choices:
-
Reactive Species: The pyridone tautomer is highly activated towards electrophilic attack, behaving like a substituted phenoxide ion.[9][20] Reaction on the conjugate anion at higher pH is even more rapid.
-
Regioselectivity: The directing effects of the substituents are paramount. In 2-pyridone, the amide nitrogen is a strong ortho-, para-director, while the carbonyl is a meta-director. Attack occurs preferentially at the 3- and 5-positions, which are ortho and para to the activating nitrogen atom.[9] Similarly, in 4-pyridone, attack is favored at the 3- and 5-positions.
-
Over-bromination: A significant challenge is the potential for di- or tri-bromination, as the first bromine atom does not sufficiently deactivate the ring to prevent further reaction.[9] Careful control of stoichiometry and reaction conditions is essential to achieve mono-substitution.
Step-by-Step Protocol: Synthesis of 3-Bromo-2-hydroxypyridine
This protocol is adapted from established procedures for the diazotization of an aminopyridine, a common route to hydroxypyridines.[21]
-
Preparation of Diazonium Salt:
-
Dissolve 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) in a solution of sulfuric acid (35 mL) and water (175 mL) in a three-neck flask equipped with a mechanical stirrer and thermometer.
-
Cool the mixture to 0 °C in an ice-salt bath. Rationale: Diazonium salts are unstable at higher temperatures.
-
Slowly add a pre-cooled (0 °C) solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) dropwise, maintaining the internal temperature below 5 °C. Rationale: Slow addition prevents a dangerous exotherm and decomposition of the diazonium salt.
-
Stir the reaction mixture at 0 °C for 1 hour after the addition is complete to ensure full conversion.
-
-
Hydrolysis and Work-up:
-
Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C to facilitate the hydrolysis of the diazonium salt to the hydroxyl group, monitoring for the cessation of nitrogen gas evolution.
-
Cool the mixture back to room temperature and carefully neutralize to pH 7 with a saturated sodium hydroxide solution. Rationale: Neutralization ensures the product is in its less soluble free form for extraction.
-
Extract the aqueous solution with chloroform or dichloromethane (3 x 200 mL).
-
Combine the organic phases, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[21]
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-bromo-2-hydroxypyridine.
-
Nucleophilic Aromatic Substitution (SNA_r_)
The pyridine ring is inherently electron-deficient, and the addition of an electron-withdrawing bromine atom further activates the ring towards nucleophilic attack. This is particularly true for bromine atoms at the 2- and 4-positions (ortho/para to the ring nitrogen).[22]
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility. For attack at the 2- or 4-positions, a resonance form can be drawn where the negative charge is placed directly on the electronegative nitrogen atom, providing significant stabilization.[22] This is not possible for attack at the 3-position, making substitution at this position much less favorable.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful tools in modern medicinal chemistry for constructing C-C bonds. Brominated hydroxypyridines are excellent substrates for these reactions, where the bromine atom is replaced with a new aryl, heteroaryl, or alkyl group.
Causality and Field-Proven Insights:
-
The Challenge of Pyridine Coordination: A primary challenge in coupling reactions with bromopyridines is the coordination of the basic pyridine nitrogen to the palladium catalyst.[23] This coordination can inhibit the catalyst, leading to low or no yield.
-
The Solution - Bulky Ligands: The most effective solution is to use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[23] These ligands shield the palladium center, sterically hindering the coordination of the pyridine nitrogen and preserving the catalyst's activity.
-
Oxidative Addition: The C-Br bond of a bromopyridine can be less reactive than other aryl bromides.[23] The use of electron-rich ligands not only prevents inhibition but also facilitates the rate-determining oxidative addition step of the catalytic cycle.
-
Base and Solvent Choice: The choice of base (e.g., K₂CO₃, Cs₂CO₃, KF) and solvent (e.g., dioxane, toluene, water) is critical for the transmetalation step and must be optimized for each substrate pairing.[23][24]
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol: Suzuki-Miyaura Coupling of a Bromopyridine
This generalized protocol is based on best practices for coupling challenging heteroaryl halides.[23][25]
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the brominated hydroxypyridine (1.0 equiv), the arylboronic acid or pinacol ester (1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Rationale: Removal of oxygen is critical to prevent oxidative degradation of the phosphine ligands and the palladium catalyst.
-
-
Solvent and Catalyst Addition:
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
In a separate vial, prepare the catalyst pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 3-6 mol%) and dissolve in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part III: Spectroscopic and Computational Analysis
Confident structural assignment and the rationalization of reactivity rely on a combination of modern spectroscopic techniques and computational chemistry.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for structural elucidation. The introduction of bromine causes a downfield shift for adjacent protons and carbons. The characteristic coupling patterns of the pyridine ring protons are essential for determining the substitution pattern.[26][27]
-
Mass Spectrometry (MS): Provides accurate molecular weight information. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 pattern in the mass spectrum, which is a definitive indicator of a compound's bromine content.[28]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The strong C=O stretch (around 1650 cm⁻¹) confirms the presence of the pyridone tautomer, while the absence of a broad O-H stretch distinguishes it from the hydroxypyridine form.[3][29]
-
Computational Chemistry: DFT calculations are routinely used to predict electronic properties such as HOMO-LUMO energy gaps, dipole moments, and electrostatic potential maps.[10][30] These calculations provide deep insight into how bromination affects the molecule's electronic character and can help rationalize observed reactivity and regioselectivity.[8]
Conclusion
Brominated hydroxypyridines represent a class of chemical intermediates whose value lies in their inherent duality. Their electronic properties, dictated by a sensitive tautomeric equilibrium and the powerful influence of the bromine substituent, can be finely tuned. This electronic control, in turn, governs a versatile reactivity profile, enabling their participation in robust synthetic transformations like nucleophilic substitution and palladium-catalyzed cross-coupling. For the medicinal chemist, this combination of features provides a powerful platform for scaffold elaboration, property modulation, and the strategic construction of novel therapeutic agents. A thorough understanding of the principles outlined in this guide is therefore essential for leveraging the full potential of these remarkable building blocks in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. Peripheral Bromination for Strongly Affecting the Structural, Electronic, and Catalytic Properties of Cobalt Corroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. epfl.ch [epfl.ch]
- 19. chembk.com [chembk.com]
- 20. researchgate.net [researchgate.net]
- 21. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.aip.org [pubs.aip.org]
- 27. mdpi.com [mdpi.com]
- 28. An experimental and computational study on the dissociation behavior of hydroxypyridine N-oxides in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ijeijournal.com [ijeijournal.com]
An In-depth Technical Guide to 2-Amino-5-bromo-3-hydroxypyridine (CAS No. 39903-01-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-5-bromo-3-hydroxypyridine, a key chemical intermediate. The information is curated for professionals in research and development, focusing on its chemical properties, applications, and critical safety protocols.
Core Chemical Identity and Properties
2-Amino-5-bromo-3-hydroxypyridine, identified by CAS number 39903-01-0, is a substituted pyridine derivative.[1][2][3] Its structure, featuring a pyridine ring with amino, bromo, and hydroxyl groups, makes it a versatile building block in organic synthesis.[2]
Synonyms: This compound is also known by several other names, including:
-
5-Bromo-3-hydroxy-2-aminopyridine[1]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂O | [1][2][3][7] |
| Molecular Weight | 189.01 g/mol | [1][2][3] |
| Appearance | White to off-white or light brown solid/powder/crystal | [2][5][8] |
| Melting Point | 200 - 208°C | [9] |
| Boiling Point | 295.13°C at 760 mmHg (Predicted) | [9] |
| Solubility | Slightly soluble in water.[6][8] Soluble in methanol. | |
| pKa | 11.48 ± 0.10 (Predicted) | [8] |
| InChI Key | YQADLKDQAXAIKW-UHFFFAOYSA-N | [4][8] |
Synthesis and Manufacturing
2-Amino-5-bromo-3-hydroxypyridine is a synthetic compound not known to be found in nature.[8] A common laboratory and industrial synthesis route involves the hydrolysis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one under basic conditions (e.g., using sodium hydroxide), followed by neutralization.[6][8]
Another described method is the controlled bromination of 2-amino-3-hydroxypyridine using a brominating agent like N-bromosuccinimide (NBS).[8]
Applications in Research and Development
The unique arrangement of functional groups on the pyridine ring makes this compound a valuable intermediate in the synthesis of complex, biologically active molecules.[2]
-
Pharmaceutical Development : It is a crucial building block in the synthesis of various pharmaceuticals.[2][10] Notably, it serves as a key intermediate in the development of kinase inhibitors for anti-cancer therapies and antiviral agents.[2][8] For example, it is listed as an intermediate for Lorlatinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases used in cancer treatment.[11] It has also been used in the synthesis of SHP2 phosphatase inhibitors, which are targets in oncology due to their role in regulating cellular proliferation and survival.[12]
-
Agrochemicals : This compound is utilized in the formulation of agrochemicals, contributing to the development of herbicides and pesticides for crop protection.[2][8]
-
Medicinal and Coordination Chemistry : Its structure is leveraged in medicinal chemistry to create pyridine derivatives with potential antimicrobial and anti-inflammatory properties.[2] It can also act as a ligand in coordination chemistry, enabling the design of novel catalysts and advanced materials.[2]
Safety, Handling, and Storage
Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling 2-Amino-5-bromo-3-hydroxypyridine.
Hazard Identification and Classification
This chemical is considered hazardous under the OSHA Hazard Communication Standard.[13]
-
GHS Pictogram : GHS07 (Exclamation Mark)[1]
-
Hazard Statements :
While not currently classified as a carcinogen, caution is advised due to the presence of bromine and amino functionalities, which can be associated with mutagenic potential in some aromatic compounds.[8] The toxicological properties have not been fully investigated.[13]
Experimental Protocol: Safe Handling Workflow
This protocol outlines the essential steps for safely managing 2-Amino-5-bromo-3-hydroxypyridine in a laboratory setting.
1. Engineering Controls & Personal Protective Equipment (PPE)
- Step 1.1 : Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
- Step 1.2 : Wear appropriate PPE:
- Chemical-resistant gloves (e.g., nitrile).
- Safety glasses with side shields or goggles.
- A lab coat.[13]
- Step 1.3 : Avoid breathing dust, fumes, or vapors.[13] Prevent dust formation during handling.
2. Handling and Use
- Step 2.1 : Avoid contact with skin, eyes, and clothing.[13]
- Step 2.2 : Wash hands and any exposed skin thoroughly after handling.[13]
- Step 2.3 : Do not eat, drink, or smoke in the work area.[13]
3. Storage
- Step 3.1 : Store in a cool, dry, and dark place.[8] Recommended storage temperatures vary, with suggestions including room temperature, refrigerated, -20°C, and 0-8°C.[1][2][8][13] Always consult the supplier's specific recommendation.
- Step 3.2 : Keep containers tightly sealed to prevent moisture absorption.[8][13]
- Step 3.3 : Store away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and bases.[8]
4. First Aid Measures
- Step 4.1 : If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[13]
- Step 4.2 : If on Skin : Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[3][13]
- Step 4.3 : If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[13]
- Step 4.4 : If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13]
5. Disposal
- Step 5.1 : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Workflow Visualization
Caption: A flowchart illustrating the key stages of safely handling 2-Amino-5-bromo-3-hydroxypyridine.
Conclusion
2-Amino-5-bromo-3-hydroxypyridine (CAS 39903-01-0) is a pivotal intermediate with significant utility in the pharmaceutical and agrochemical industries. Its value as a synthetic building block is well-established, particularly in the creation of targeted therapies for cancer. However, its hazardous nature necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides the foundational knowledge required for researchers and drug development professionals to handle this compound responsibly and effectively in their pursuit of scientific innovation.
References
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromo-3-pyridinol | 39903-01-0 [sigmaaldrich.com]
- 5. 2-Amino-5-bromo-3-hydroxypyridine | 39903-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 7. fishersci.be [fishersci.be]
- 8. Page loading... [wap.guidechem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Page loading... [wap.guidechem.com]
- 11. lanyuanbiot.com [lanyuanbiot.com]
- 12. US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide for the Initial Biological Evaluation of 2-Amino-3-bromo-5-hydroxypyridine
Abstract: 2-Amino-3-bromo-5-hydroxypyridine is a substituted pyridine that serves as a critical intermediate in the synthesis of complex pharmaceuticals, most notably as a building block for the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib.[1] While its utility in synthetic chemistry is established, its intrinsic biological activities remain largely unexplored. This guide provides a comprehensive framework for the initial investigation into the bioactivity of this compound. We present a tiered screening cascade, beginning with broad cytotoxicity and antimicrobial assessments, followed by targeted enzymatic assays. The methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a robust and logical investigative workflow for researchers in drug discovery and development.
Introduction and Rationale
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous approved drugs.[2] Their prevalence is due to their ability to form hydrogen bonds, act as a bioisosteric replacement for a phenyl ring, and their inherent metabolic stability. The compound this compound (also known as 2-Amino-5-bromo-3-hydroxypyridine) possesses a unique arrangement of functional groups: an amino group, a hydroxyl group, and a bromine atom, which offer multiple points for both biological interaction and further synthetic modification.[3][4]
The rationale for investigating its intrinsic biological activity is twofold:
-
Structural Analogy: The pyridine core is a privileged scaffold in drugs targeting a wide array of biological targets, including kinases, bacteria, and viruses.[5][6]
-
Intermediate for Bioactive Molecules: Its role as a key intermediate for potent kinase inhibitors suggests that the fragment itself may possess some affinity for biological macromolecules, warranting investigation.[1]
This guide outlines a logical, cost-effective, and scientifically rigorous approach to perform a primary biological characterization of this compound.
Synthesis of Starting Material
Before any biological investigation, securing a pure and well-characterized sample of the target compound is paramount. Several synthetic routes to this compound have been reported. A common and effective method involves the hydrolysis of a dibrominated precursor.
Synthesis Protocol Example: A mixture of 2-amino-3,5-dibromopyridine, aqueous potassium hydroxide, and a copper powder catalyst is heated in an autoclave under a nitrogen atmosphere.[7] The reaction proceeds for several hours at elevated temperatures (e.g., 170°C). Following the reaction, the mixture is cooled, neutralized with acid, and the product is extracted using an organic solvent. Final purification is typically achieved via column chromatography to yield 2-amino-3-hydroxy-5-bromopyridine with a melting point in the range of 205°-208° C.[7] Purity should be confirmed by HPLC and structural identity verified by NMR and mass spectrometry.
A Tiered Approach to Biological Screening
A logical progression of experiments is essential to efficiently screen a novel compound. We propose a three-tiered approach that begins with broad, high-throughput assays and moves towards more specific, mechanistic studies based on initial findings.
Caption: Proposed workflow for the initial biological investigation of this compound.
Tier 1: Cytotoxicity Screening
Rationale: The evaluation of cytotoxic potential is a critical first step in drug discovery, particularly for compounds related to cancer drug intermediates.[8][9] This primary screen assesses the compound's effect on cell viability and proliferation, providing a broad indication of biological activity. The MTT assay is a robust, colorimetric method widely used for this purpose.[10][11] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach ~80% confluency.[11]
-
Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Result | Result | Result |
| HeLa (Cervical Cancer) | Result | Result | Result |
| HEK293 (Non-cancerous) | Result | Result | N/A |
¹ SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Tier 1: Antimicrobial Screening
Rationale: Pyridine derivatives are known to exhibit a wide range of antimicrobial activities.[3][6] A primary screen for antibacterial and antifungal properties is therefore a logical step. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus)) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. Concentrations should typically range from 256 µg/mL down to 1 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Gentamicin for bacteria, Amphotericin B for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (visible growth).[13] This can be confirmed by measuring absorbance at 600 nm.
Data Presentation: Antimicrobial Activity Profile
| Test Organism | Type | Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Result | Result |
| Escherichia coli | Gram-negative Bacteria | Result | Result |
| Candida albicans | Fungus | Result | Result |
Tier 2: Mechanistic Probing (Enzyme Inhibition)
Rationale: If the compound shows significant activity in the primary screens, particularly cytotoxicity against cancer cells, the next logical step is to investigate a potential mechanism. Given that this compound is a precursor to a kinase inhibitor and many pyridine derivatives function as enzyme inhibitors, screening against a panel of relevant enzymes is a prudent approach.[2][5] Protein kinases are a well-established class of drug targets in oncology.
Experimental Protocol: General In-Vitro Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in an appropriate reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in the reaction buffer.
-
Reaction Initiation: In a microplate, pre-incubate the kinase with the test compound for a set period (e.g., 15 minutes). Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.
-
Detection: Stop the reaction and detect the amount of product formed. This is often done using luminescence-based methods that quantify the amount of ADP produced or fluorescence-based methods that measure the phosphorylation of the substrate.
-
Data Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Compound IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |
|---|---|---|
| EGFR | Result | Result |
| ALK | Result | Result |
| SRC | Result | Result |
Interpreting Results and Defining Next Steps
The initial data from this screening cascade will provide a foundation for all future work on this compound. The interpretation of these results dictates the subsequent research direction.
Caption: Decision-making framework based on initial biological screening results.
-
High Cytotoxicity with Selectivity: If the compound shows potent cytotoxicity (low µM IC₅₀) against cancer cell lines but is significantly less toxic to non-cancerous cells (High SI), it is a promising lead for anticancer research.[11] The immediate next step is to explore its mechanism of action, starting with the proposed enzyme inhibition screens.
-
Non-selective Cytotoxicity: If the compound is equally toxic to both cancerous and non-cancerous cells, it may be a general cellular toxin, making it a less attractive therapeutic lead.
-
Potent Antimicrobial Activity: A low MIC value against specific pathogens indicates potential for development as an antimicrobial agent. Follow-up studies should include determining whether the effect is static (inhibitory) or cidal (killing) via Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays and time-kill kinetic studies.[14]
-
No Significant Activity: If the compound is inactive in all primary screens, its value may be confined to its role as a synthetic intermediate.
Conclusion
This compound represents a valuable chemical entity whose intrinsic biological properties have yet to be fully characterized. This guide provides a structured, hypothesis-driven framework for conducting these initial investigations. By employing a tiered approach—starting with broad cytotoxicity and antimicrobial screens before progressing to more targeted mechanistic studies—researchers can efficiently and cost-effectively evaluate the compound's potential as a new biological probe or therapeutic lead. The detailed protocols and data interpretation flowchart serve as a robust starting point for any laboratory embarking on the characterization of this or similar novel chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | RUO [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. linnaeusbio.com [linnaeusbio.com]
A Technical Guide to the Synthetic Diversification of 2-Amino-3-bromo-5-hydroxypyridine for Novel Drug Discovery
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents. Among the vast array of functionalized pyridines, 2-Amino-3-bromo-5-hydroxypyridine stands out as a particularly versatile and valuable building block for the synthesis of novel derivatives with significant therapeutic potential. Its unique arrangement of amino, bromo, and hydroxyl functional groups offers a rich platform for a multitude of chemical transformations, enabling the exploration of diverse chemical spaces in the quest for new drug candidates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies to unlock the potential of this scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the synthesis of bioactive molecules, including the notable anti-cancer agent, Lorlatinib.
Introduction: The Strategic Importance of the this compound Scaffold
This compound is a key intermediate in both pharmaceutical and agrochemical research.[1] Its utility stems from the orthogonal reactivity of its three functional groups:
-
The bromo substituent at the 3-position is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and heteroatom-based substituents.
-
The amino group at the 2-position can be readily acylated, alkylated, or utilized in condensation reactions to build more complex heterocyclic systems.
-
The hydroxyl group at the 5-position offers a site for etherification and esterification, enabling the modulation of physicochemical properties such as solubility and lipophilicity.
This trifecta of reactive sites makes this compound an ideal starting material for the construction of libraries of diverse compounds for high-throughput screening and lead optimization. Its application has been notably demonstrated in the synthesis of derivatives with anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2]
Synthetic Strategies for Derivative Generation
The true power of the this compound scaffold lies in the ability to selectively address its functional groups. This section will explore the key synthetic transformations, providing both the "how" and the "why" behind the methodological choices.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The carbon-bromine bond is the most versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly well-suited for the derivatization of this scaffold.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug molecules.
A prime example of the strategic importance of the Suzuki-Miyaura coupling of a this compound derivative is in the synthesis of the third-generation ALK inhibitor, Lorlatinib .[3] In a key step, a derivative of our core scaffold is coupled with a pyrazole boronic ester to construct the complex macrocyclic structure of the drug.[3]
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine the this compound derivative (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [3] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 90-98 | [3] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | [3] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6][7] This reaction is invaluable for the synthesis of 2-amino-3-alkynylpyridine derivatives, which are important precursors for more complex heterocyclic systems like indoles and quinolines.[4]
Conceptual Workflow for Sonogashira Coupling:
Caption: Sonogashira coupling workflow.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of the this compound derivative (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a base (e.g., triethylamine, 2.0 eq).
-
Catalyst Addition: Add the copper(I) iodide (CuI, 0.05 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 eq).
-
Inert Atmosphere: Degas the reaction mixture by bubbling with argon for 10-15 minutes.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite, wash with the reaction solvent, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[4][8]
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10][11] This allows for the introduction of vinyl groups onto the pyridine core, which can serve as versatile handles for further synthetic manipulations or as key pharmacophores in bioactive molecules.[12]
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a sealed tube, combine the this compound derivative (1.0 eq), the alkene (e.g., styrene or an acrylate, 1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and a phosphine ligand (e.g., P(o-tol)₃, 0.1 eq).
-
Solvent and Base: Add an anhydrous solvent (e.g., DMF) and a base (e.g., triethylamine, 2.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.[12][13]
Derivatization of the Amino and Hydroxyl Groups
The amino and hydroxyl functionalities on the this compound scaffold provide additional avenues for derivatization, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This transformation is often employed to protect the amino group during subsequent reactions or to introduce specific functionalities that can interact with biological targets. For instance, in some synthetic routes towards Lorlatinib, the amino group is protected to facilitate subsequent cross-coupling reactions.[3]
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: Dissolve the this compound (1.0 eq) in a suitable solvent (e.g., pyridine or DCM).
-
Reagent Addition: Cool the solution in an ice bath and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
The hydroxyl group can be converted to an ether or an ester through alkylation or acylation, respectively. These modifications can significantly impact the solubility, lipophilicity, and metabolic stability of the final compound.
Experimental Protocol: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
Base Treatment: In an anhydrous solvent (e.g., DMF or THF), treat the this compound (1.0 eq) with a strong base (e.g., NaH, 1.1 eq) at 0 °C to form the corresponding alkoxide.
-
Alkylating Agent: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) and allow the reaction to warm to room temperature or heat as necessary.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench carefully with water and extract the product.
-
Purification: Purify the crude product by standard methods.
Ullmann Condensation: A Classic Approach to C-N and C-O Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds.[14][15][16][17][18] While it often requires harsher conditions (higher temperatures), it can be effective for substrates that are challenging for palladium catalysis.
Conceptual Workflow for Ullmann Condensation:
Caption: Ullmann condensation workflow.
Application in the Synthesis of Bioactive Molecules
The synthetic methodologies described above have been successfully applied to the synthesis of a variety of biologically active molecules.
Anti-Cancer Agents: The Case of Lorlatinib
As previously mentioned, this compound is a crucial intermediate in the synthesis of Lorlatinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases used in the treatment of non-small cell lung cancer.[3] The synthesis highlights the strategic use of protecting groups for the amino and hydroxyl functionalities, followed by a key Suzuki-Miyaura coupling to construct the macrocyclic core.[3]
Derivatives with Potential Antimicrobial and Anti-inflammatory Activity
The 2-aminopyridine scaffold is a well-known pharmacophore in compounds exhibiting antimicrobial and anti-inflammatory activities.[1] While specific derivatives of this compound with confirmed high potency in these areas are not extensively reported in readily available literature, the synthetic routes outlined in this guide provide a clear path for the generation of novel analogues for screening. For example, coupling of the scaffold with known anti-inflammatory or antimicrobial moieties via the Suzuki, Sonogashira, or Heck reactions is a rational approach to discovering new drug candidates. The anti-inflammatory activity of many heterocyclic compounds is attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines.[19] Similarly, the antimicrobial action often involves the disruption of essential cellular processes in bacteria or fungi.
Conclusion and Future Perspectives
This compound is a powerful and versatile scaffold for the discovery of novel derivatives with significant therapeutic potential. The strategic and selective manipulation of its bromo, amino, and hydroxyl groups through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, opens the door to a vast and diverse chemical space. The successful application of this building block in the synthesis of the complex anti-cancer drug Lorlatinib is a testament to its value in medicinal chemistry.
Future research in this area should focus on the systematic exploration of the derivatization of all three functional groups to generate extensive compound libraries. Screening these libraries for a range of biological activities, including but not limited to anti-cancer, antimicrobial, and anti-inflammatory effects, is likely to yield novel lead compounds. Furthermore, the development of more efficient and sustainable catalytic systems for the derivatization of this scaffold will continue to be an important area of investigation. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their drug discovery endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Heck Coupling | NROChemistry [nrochemistry.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using 2-Amino-3-bromo-5-hydroxypyridine in Lorlatinib synthesis
An In-Depth Guide to the Convergent Synthesis of Lorlatinib: The Critical Role of the 2-Amino-3-hydroxypyridine Scaffold
Abstract
Lorlatinib (marketed as LORBRENA®) is a third-generation, macrocyclic tyrosine kinase inhibitor that potently targets anaplastic lymphoma kinase (ALK) and ROS1 oncogenic fusions.[1][2] It is a cornerstone therapy for patients with ALK-positive metastatic non-small cell lung cancer (NSCLC), demonstrating significant efficacy against a wide spectrum of resistance mutations and the ability to penetrate the blood-brain barrier.[1] The synthesis of Lorlatinib is a considerable chemical challenge due to its complex, sterically hindered macrocyclic structure.[1] This application note provides a detailed examination of the large-scale, convergent synthetic strategy for Lorlatinib, with a specific focus on the pivotal role of the 2-amino-3-hydroxypyridine scaffold in constructing a key pyridine-containing fragment. We will dissect the strategic choices, reaction mechanisms, and detailed protocols that enable the efficient assembly of this advanced pharmaceutical agent.
The Convergent Synthetic Framework
The manufacturing process for Lorlatinib employs a convergent approach, which is highly advantageous for large-scale synthesis as it maximizes efficiency and allows for the separate optimization of different molecular fragments before their final assembly. The strategy hinges on the coupling of two primary building blocks: an aminomethyl pyrazole fragment and a functionalized pyridine fragment, followed by an intramolecular amide bond formation to close the macrocycle.[1][3]
The core disconnection strategy involves a Suzuki-Miyaura cross-coupling to join the two key fragments, followed by a macrolactamization.[1][4]
This guide will focus on the synthesis and utilization of the Pyridine Fragment, which originates from the strategic functionalization of 2-amino-3-hydroxypyridine.
Constructing the Pyridine Suzuki Coupling Partner
The synthesis of the pyridine-containing boronate ester is a multi-step sequence that strategically builds complexity around the initial pyridine core. The process is designed to install the necessary functional groups and stereochemistry required for the subsequent key coupling and macrocyclization reactions.
Causality Behind the Synthetic Design
The choice to build the fragment in this manner is driven by several factors:
-
Stereochemical Control : An early-stage enantioselective reduction establishes the crucial chiral center of the final drug. Biocatalytic methods using ketoreductases were found to be superior for this step on a large scale, providing high yield and excellent enantioselectivity.[1][3]
-
Robust Bond Formation : The formation of the critical pyridine ether bond is achieved through a reliable SN2 displacement. Using 2-amino-3-hydroxypyridine as the nucleophile directly incorporates the core pyridine structure.[1]
-
Strategic Functionalization : Subsequent steps are designed to methodically add the required functionality for the Suzuki coupling. This includes a palladium-catalyzed carbonylation to install an ester, a regioselective bromination to create the coupling handle, protection of the reactive amino group, and finally, a Miyaura borylation to generate the active Suzuki coupling partner.[1][3]
Synthetic Workflow
The sequence begins with a commercially available ketone and proceeds through several key transformations to yield the pyridine boronate ester.
The Pivotal Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the linchpin of this convergent strategy, uniting the two complex fragments to form the linear precursor to the macrocycle. The reaction's success is highly dependent on precise control of reaction conditions to maximize the yield of the desired product while minimizing side reactions.
Overcoming Key Challenges: The Homocoupling Problem
A significant challenge encountered during process development was the tendency of the pyridine boronate ester to undergo homocoupling, forming an undesired dimer.[1] This side reaction consumes the valuable pyridine fragment and complicates purification.
Field-Proven Insight: The solution to this problem was procedural rather than reagent-based. By employing a slow addition of the pyridine boronate ester solution to the reaction mixture containing the pyrazole fragment and the palladium catalyst at reflux, the concentration of the boronate ester was kept low at all times.[1][4] This kinetically disfavors the second-order homocoupling reaction, suppressing it to less than 3% and enabling high yields of the desired cross-coupled product.[1]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the optimized conditions for the coupling of the pyrazole nitrile fragment and the pyridine boronate ester.
Safety Precaution: This reaction should be conducted in a well-ventilated fume hood. All reagents are hazardous, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials & Reagents:
| Reagent/Material | Molar Eq. | Purpose |
| Pyrazole Nitrile Fragment | 1.0 | Coupling Partner |
| Pyridine Boronate Ester Fragment | ~1.1 | Coupling Partner |
| Palladium Catalyst (e.g., Pd(dppf)Cl2) | ~0.02 | Catalyst |
| Cesium Fluoride (CsF) | ~3.0 | Base |
| Toluene | - | Solvent |
| Water | - | Co-solvent |
Procedure:
-
Vessel Preparation: To a suitable, inerted (purged with Nitrogen or Argon) reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel, add the Pyrazole Nitrile Fragment, palladium catalyst, and Cesium Fluoride.
-
Solvent Addition: Add a mixture of toluene and water to the reaction vessel.
-
Heating: Heat the stirred mixture to reflux (approximately 85-95 °C).
-
Slow Addition: In a separate vessel, dissolve the Pyridine Boronate Ester Fragment in toluene. Transfer this solution to the addition funnel.
-
Controlled Coupling: Add the boronate ester solution dropwise to the refluxing reaction mixture over a period of 4-6 hours. Maintaining this slow addition rate is critical to prevent homocoupling.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until consumption of the pyrazole fragment is complete.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cross-coupled product. Further purification may be performed if necessary.
Final Assembly: Macrolactamization and Isolation
With the linear precursor in hand, the final steps focus on forming the macrocycle and purifying the active pharmaceutical ingredient (API).
-
Deprotection: The three Boc (tert-butyloxycarbonyl) protecting groups (two on the pyridine nitrogen and one on the pyrazole fragment) are removed under acidic conditions.[1][3]
-
Saponification: A chemoselective hydrolysis of the methyl ester to the corresponding carboxylic acid is performed using a reagent like potassium trimethylsilanoate (KOTMS).[1][4] This step is crucial as it avoids hydrolysis of the nitrile group.
-
Macrolactamization: The ring-closing amidation is the most critical step in forming the final structure. This intramolecular coupling is performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A slow addition of the deprotected amino-acid into a solution containing a peptide coupling reagent (e.g., HATU) and a base is employed.[1]
-
Process Safety Note: While effective, HATU is a high-energy condensation reagent. A thorough safety evaluation is necessary before its use on a large scale, and alternative coupling agents have been explored.[5]
-
-
Crystallization & Isolation: Following work-up, the final Lorlatinib API is isolated and purified via crystallization, often as an acetic acid solvate, to yield a product with >99% purity.[1][6]
Analytical Methods for Quality Control
Ensuring the purity and identity of the final Lorlatinib product is paramount. A suite of analytical techniques is employed for quality control.
-
Purity and Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for determining the purity of Lorlatinib and quantifying its concentration in bulk drug substance and final dosage forms.[7][8]
-
Enantiomeric Purity: As Lorlatinib is a chiral molecule, its enantiomeric purity is a critical quality attribute. Chiral HPLC methods have been developed to separate and quantify the desired (R)-enantiomer from its inactive or less active (S)-enantiomer.[9]
-
Identity: Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of intermediates and the final API.[6]
Safety and Handling of Key Pyridine Intermediates
2-Amino-3-hydroxypyridine & 2-Amino-5-bromo-3-hydroxypyridine
-
Hazard Classification: These compounds are classified as harmful if swallowed, cause skin irritation, and cause serious eye irritation. They may also cause respiratory irritation.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10][13]
-
Handling: Avoid generating dust. Avoid all personal contact, including inhalation. Keep containers tightly closed when not in use.[11][14]
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[10]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]
-
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store locked up.[10][11]
Conclusion
The synthesis of Lorlatinib is a testament to modern process chemistry, showcasing a convergent and highly optimized route to a complex macrocyclic drug. The 2-amino-3-hydroxypyridine scaffold serves as a foundational building block, enabling the efficient construction of the critical pyridine-containing fragment. The successful execution of the Suzuki-Miyaura cross-coupling, achieved by overcoming the challenge of homocoupling through careful process control, is a key highlight of this synthesis. This detailed understanding of the synthetic strategy and its underlying chemical principles is essential for researchers and drug development professionals working on the production of this vital anti-cancer agent.
References
- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 2. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Method Development and Validation of Lorlatinib by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Protocols for Suzuki-Miyaura coupling with 2-Amino-3-bromo-5-hydroxypyridine
An Application Guide for the Suzuki-Miyaura Coupling of 2-Amino-3-bromo-5-hydroxypyridine
Introduction: Synthesizing Key Heterocyclic Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] First reported in 1981, its significance was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's broad functional group tolerance, mild conditions, and the commercial availability of stable boron reagents have made it indispensable in both academic research and industrial applications, particularly in pharmaceutical development.[2][3]
This guide focuses on a specific, yet highly valuable, transformation: the coupling of arylboronic acids with this compound. The resulting 2-amino-3-aryl-5-hydroxypyridine core is a privileged scaffold found in a variety of biologically active molecules, making its efficient synthesis a critical objective for medicinal chemists and drug development professionals. However, the unique electronic and structural characteristics of this substrate present distinct challenges that are not encountered with simple aryl halides.
This document serves as a detailed application note, providing not only a step-by-step protocol but also the underlying chemical principles and troubleshooting strategies necessary to successfully navigate the complexities of this reaction.
The Challenge: Overcoming Substrate-Induced Catalyst Inhibition
The direct application of standard Suzuki-Miyaura conditions to this compound often results in low yields or complete reaction failure.[4][5] These challenges are rooted in the inherent properties of the heterocyclic substrate.
-
Catalyst Inhibition by Lewis Basic Sites: The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group. Both can coordinate strongly to the palladium catalyst. This competitive binding can sequester the active catalyst, leading to inhibition or complete deactivation and preventing it from participating in the catalytic cycle.[4][5][6] This is a common issue in couplings with N-heteroaryl halides.[7]
-
Reduced Electrophilicity: The C-Br bond at the 3-position is the reaction site. However, the potent electron-donating effect of the ortho-amino group increases the electron density at this position.[4][8] This makes the carbon-bromine bond less electrophilic and thus less susceptible to the crucial first step of the catalytic cycle: oxidative addition by the Pd(0) complex.[8]
-
Hydroxyl Group Reactivity: While the primary challenge stems from the nitrogen atoms, the acidic proton of the 5-hydroxy group can react with strong bases, potentially complicating the reaction medium, although it is generally less problematic than the nitrogen coordination.
Successfully coupling this substrate requires a carefully optimized protocol designed to mitigate these specific issues, primarily through the strategic selection of the catalyst system.
Key Parameters for a Successful Coupling
Achieving high yields requires careful consideration of the catalyst, ligand, base, and solvent. The most critical factor is the choice of ligand, which dictates the reactivity and stability of the palladium catalyst.
-
The Catalyst System: The Power of Bulky, Electron-Rich Ligands For challenging electron-rich heteroaryl halides, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] The breakthrough in this area has been the development of bulky and electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands.[9] Ligands such as SPhos , XPhos , and RuPhos are highly effective for several reasons:
-
Promotion of Oxidative Addition: Their strong electron-donating character increases the electron density on the palladium center, which facilitates the cleavage of the electron-rich C-Br bond.[10][11]
-
Steric Hindrance: Their bulkiness promotes the formation of monoligated L₁Pd(0) species, which are highly reactive in the oxidative addition step.[9] This steric shield also helps prevent the formation of inactive catalyst dimers and discourages coordination from the substrate's nitrogen atoms.
-
Enhanced Reductive Elimination: These ligands accelerate the final, product-forming step of the catalytic cycle.[9]
Palladium precursors such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands.[12]
-
-
Base Selection The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[13] A moderately strong, non-nucleophilic inorganic base is typically ideal.
-
Potassium Phosphate (K₃PO₄): An excellent choice for this substrate. It is strong enough to facilitate transmetalation but generally does not cause degradation of sensitive functional groups.
-
Potassium Carbonate (K₂CO₃): Another widely used and effective base.
-
-
Solvent System A polar aprotic solvent is generally required to dissolve the reagents and facilitate the reaction.
-
1,4-Dioxane or Toluene with Water: A mixture of an organic solvent like dioxane or toluene with a small amount of water is a common and effective system. Water can help dissolve the inorganic base and facilitate the key steps of the catalytic cycle.[14][15] It is crucial, however, to use degassed solvents to prevent oxygen from deactivating the catalyst.[5]
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
A systematic workflow is essential for reproducibility and success.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Optimized Protocol for Coupling with this compound
This protocol is a representative procedure designed to maximize success with this challenging substrate class.
Reagents & Equipment
-
Substrates: this compound, Arylboronic Acid
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar bulky, electron-rich ligand (e.g., SPhos).
-
Base: Anhydrous Potassium Phosphate (K₃PO₄), finely ground.
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Water.
-
Equipment: Schlenk flask or oven-dried round-bottom flask with condenser, magnetic stir bar, nitrogen/argon line, heating mantle, TLC plates, standard work-up and column chromatography glassware.
Data Summary: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 1.0 equiv | Limiting Reagent |
| Arylboronic Acid | 1.2 - 1.5 equiv | Ensures complete consumption of the halide. |
| Pd₂(dba)₃ | 1.5 - 2.5 mol% | Standard loading for a robust catalyst precursor. |
| RuPhos (or SPhos) | 3.6 - 6.0 mol% | A Ligand:Palladium ratio of ~2.4:1 is optimal.[6] |
| K₃PO₄ | 2.0 - 3.0 equiv | Sufficient base to drive the reaction to completion. |
| Solvent | Dioxane/H₂O (10:1) | Balances solubility and catalytic activity. |
| Temperature | 90 - 100 °C | Provides thermal energy for efficient reaction. |
| Time | 4 - 18 hours | Reaction progress should be monitored. |
| Expected Yield | 65 - 90% | Highly dependent on the specific boronic acid used. |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (2.5 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Catalyst Addition:
-
Briefly open the flask under a positive pressure of inert gas and add the Pd₂(dba)₃ (2.0 mol%) and RuPhos (4.8 mol%).
-
Quickly reseal the flask and perform one more evacuate/backfill cycle.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water (e.g., 5 mL dioxane and 0.5 mL water for a 1 mmol scale reaction) via syringe. The solvent should have been previously degassed by sparging with argon for 20-30 minutes.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the starting bromopyridine.
-
-
Work-up:
-
Once the reaction is complete (or has ceased to progress), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. An eluent system such as a gradient of hexane/ethyl acetate or dichloromethane/methanol is typically effective for separating the desired product.
-
Combine the pure fractions and remove the solvent in vacuo to afford the final 2-amino-3-aryl-5-hydroxypyridine product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst inhibition/deactivation.[4] 2. Ineffective ligand for this substrate. 3. Insufficiently inert atmosphere (oxygen contamination).[5] | 1. Ensure a highly active, bulky, electron-rich ligand (RuPhos, SPhos) is used.[4][6] 2. Increase catalyst/ligand loading slightly (e.g., to 3 mol% Pd). 3. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. |
| Protodeboronation | Hydrolysis of the boronic acid to the corresponding arene, often promoted by water and base.[4] | 1. Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[3][4] 2. Minimize the amount of water in the reaction or try anhydrous conditions. 3. Ensure the boronic acid is of high quality, as older samples can degrade.[16] |
| Dehalogenation | The starting bromopyridine is converted to 2-amino-5-hydroxypyridine. | 1. Ensure solvents are pure and free of potential hydride sources.[4] 2. Avoid excessively long reaction times once the starting material is consumed. |
| Homocoupling of Boronic Acid | Formation of a biaryl byproduct from the boronic acid coupling with itself. | 1. This is often caused by the presence of oxygen.[5] Improve degassing procedures. 2. Use a Pd(0) source like Pd₂(dba)₃ directly to avoid issues with the incomplete reduction of Pd(II) precatalysts. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on overcoming the inherent inhibitory effects of the substrate. By employing a robust catalytic system based on bulky, electron-rich phosphine ligands, combined with carefully selected bases, solvents, and rigorous inert atmosphere techniques, researchers can reliably access valuable 2-amino-3-aryl-5-hydroxypyridine structures for applications in drug discovery and materials science. This guide provides a comprehensive framework and a validated starting point for the development and optimization of this critical synthetic reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. jocpr.com [jocpr.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-3-bromo-5-hydroxypyridine as a building block for heterocyclic compounds
An In-Depth Guide to 2-Amino-3-bromo-5-hydroxypyridine: A Versatile Building Block for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Pyridine Core
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its derivatives are integral to a vast array of biologically active compounds and functional materials.[2][3][4] Among these, this compound stands out as a uniquely versatile and powerful building block. Its strategic arrangement of functional groups—a nucleophilic amino group, a hydroxyl group poised for derivatization or cyclization, and a bromine atom serving as a robust handle for cross-coupling reactions—offers chemists a reliable platform for constructing complex molecular architectures.[5]
This trifunctional nature allows for a programmed, regioselective approach to synthesis. The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties at the C3 position. Concurrently, the C2-amino and C5-hydroxyl groups can act as directing groups, participate in subsequent transformations, or be used to form fused heterocyclic ring systems.[6] This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in key synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39903-01-0 | [5][7] |
| Molecular Formula | C₅H₅BrN₂O | [5][7] |
| Molecular Weight | 189.01 g/mol | [5][7] |
| Appearance | Light brown solid | [5] |
| Purity | ≥ 99% (HPLC) | [5] |
| Storage | Store at 0-8°C | [5] |
Synthesis of the Building Block
The reliable supply of a high-purity starting material is paramount for reproducible research. This compound is commercially available, but can also be synthesized through established routes. One common laboratory-scale synthesis involves the selective hydrolysis of a dihalogenated precursor, 2-amino-3,5-dibromopyridine.[8][9] This transformation leverages the differential reactivity of the C3 and C5 positions, allowing for the specific replacement of the C3-bromine with a hydroxyl group under basic conditions, often facilitated by a copper catalyst.[9]
Caption: Synthesis of this compound.
Protocol 1: Synthesis from 2-Amino-3,5-dibromopyridine[8][9]
This protocol is adapted from established procedures and should be performed by trained chemists with appropriate safety precautions.
-
Reaction Setup : In a stainless-steel autoclave, combine 2-amino-3,5-dibromopyridine (6.5 parts by weight), potassium hydroxide (85%, 12 parts), copper powder (0.5 parts), and water (100 parts).
-
Inerting : Seal the autoclave and purge thoroughly with nitrogen gas to create an inert atmosphere.
-
Reaction : Stir the mixture vigorously and heat to 170°C for 10 hours. The internal pressure will increase; monitor as appropriate for the equipment.
-
Cooling and Neutralization : After the reaction period, cool the autoclave to room temperature. Carefully open and neutralize the dark-colored solution with concentrated hydrochloric acid to a pH of ~7.
-
Extraction : Saturate the neutralized solution with sodium chloride to reduce the solubility of the product in the aqueous phase. Extract the mixture three times with a warm 9:1 mixture of ethyl acetate/tetrahydrofuran.
-
Drying and Filtration : Combine the organic extracts and filter through a pad of diatomaceous earth (e.g., Hyflo) to remove fine copper particles. Dry the filtrate over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the solution under reduced pressure. The resulting residue is then purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes), to yield 2-amino-3-hydroxy-5-bromopyridine.[8]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromine atom is the primary reactive site for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds.[10][11][12]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an exceptionally powerful method for creating biaryl and heteroaryl structures by coupling the bromopyridine with an organoboron reagent.[13] This reaction is fundamental in medicinal chemistry for accessing novel chemical space. For a substrate like this compound, this allows for the precise introduction of various aryl or heteroaryl groups at the C3 position.[6]
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical. A Pd(0) source like Pd(PPh₃)₄ is often effective and reliable.[13] The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid and facilitating the transmetalation step. A mixed solvent system, such as dioxane/water, is commonly used to ensure the solubility of both the organic and inorganic reagents.[1][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inerting : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction : Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | A classic, cost-effective system.[13] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent | A common and reliable catalyst.[13] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100-110 | 4-12 | Good-Excellent | Buchwald ligands often improve yields for challenging substrates.[13] |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling provides a direct route to synthesize 3-alkynylpyridines by reacting the C3-bromine with a terminal alkyne.[12][15] This reaction is invaluable as the resulting alkyne can be further elaborated into a wide range of other functional groups and heterocyclic systems. The reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[16]
Causality in Protocol Design: A palladium source (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₄) and a ligand (e.g., PPh₃) form the active Pd(0) catalyst.[15] Copper(I) iodide is the classic co-catalyst that forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[12] An organic base, such as triethylamine (Et₃N), is crucial as it serves both as the base to deprotonate the alkyne and often as a solvent.[15]
-
Catalyst Preparation : In a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).
-
Solvent Addition : Add anhydrous, degassed DMF (2.0 mL) and stir for 30 minutes at room temperature to form the catalyst complex.
-
Reagent Addition : Add this compound (1.0 equiv., e.g., 0.5 mmol), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N, 1 mL).
-
Reaction : Heat the mixture to 100°C for 3-5 hours, monitoring the reaction by TLC.
-
Workup : After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 2-amino-3-alkynyl-5-hydroxypyridine product. Moderate to excellent yields (72-96%) have been reported for similar 2-amino-3-bromopyridine substrates.[15]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with primary or secondary amines.[10][11] Applying this reaction to this compound allows for the direct formation of N-substituted 2,3-diaminopyridine derivatives, which are important pharmacophores.
Causality in Protocol Design: This reaction is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) which promotes the crucial reductive elimination step.[17] A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and form the active palladium-amido complex.[17] Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Reaction Setup : In an oven-dried sealed tube or Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition : Add this compound (1.0 equiv.) and the primary or secondary amine (1.2 equiv.).
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane.
-
Reaction : Seal the tube tightly and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor progress by LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution, and extract with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Application in Fused Heterocycle Synthesis
The adjacent C2-amino and C3 (post-functionalization) or C5-hydroxyl groups are perfectly positioned for intramolecular cyclization reactions to form fused bicyclic systems. For example, the C2-amino and C5-hydroxyl groups can be used to construct oxazolopyridine rings, a key step in the synthesis of complex pharmaceuticals like the ALK inhibitor Lorlatinib.[6][18]
Caption: Cyclization to form an oxazolopyridine ring system.
This strategy often involves a "protecting group" or "cyclization-retro-cyclization" approach where the amino and hydroxyl groups are temporarily locked in a fused ring, allowing for selective chemistry on other parts of the molecule before the ring is opened again.[6][18]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete hazard information. Store the compound in a tightly sealed container in a cool, dry place, typically at refrigerator temperatures (0-8°C), to ensure its long-term stability.[5]
Conclusion
This compound is a high-value building block whose utility extends far beyond that of a simple substituted pyridine. Its three distinct functional groups provide a rich platform for a multitude of synthetic strategies. Mastery of its application in palladium-catalyzed cross-coupling and cyclization reactions provides researchers, particularly in the pharmaceutical and agrochemical industries, with a powerful tool for the efficient and modular synthesis of complex, high-value heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Amino-3-bromo-5-hydroxypyridine in Agrochemical Development
Introduction: The Strategic Value of a Multifunctional Scaffold
In the continuous pursuit of novel, effective, and sustainable crop protection solutions, the strategic selection of foundational chemical scaffolds is paramount. 2-Amino-3-bromo-5-hydroxypyridine is a pyridine-based building block that presents a compelling case for its utility in agrochemical research and development. Its inherent structural features—a nucleophilic amino group, a versatile bromine atom amenable to cross-coupling reactions, and a reactive hydroxyl group—offer a tripartite platform for the synthesis of diverse and complex molecular architectures. This multifunctionality allows for the systematic exploration of chemical space to develop new herbicides, fungicides, and insecticides with potentially novel modes of action or improved efficacy against resistant pests and weeds. This guide provides an in-depth exploration of the synthetic utility of this compound and detailed protocols for its application in the discovery of next-generation agrochemicals.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 189.01 g/mol | --INVALID-LINK--[1] |
| Appearance | Light brown solid | --INVALID-LINK--[2] |
| CAS Number | 39903-01-0 | --INVALID-LINK--[1] |
Synthetic Pathways and Derivatization Strategies
The true potential of this compound lies in its synthetic versatility. The three key functional groups can be selectively or sequentially modified to generate a vast library of derivatives.
Caption: Synthetic derivatization pathways for this compound.
Application in Insecticide Development: A Case Study
A notable application of a close analog, 2-amino-3-hydroxy-5-chloropyridine, is in the synthesis of precursors for organophosphate insecticides. This pathway highlights a key cyclization reaction involving the amino and hydroxyl groups.
Synthesis of an Oxazolopyridinone Intermediate
The reaction of 2-amino-3-hydroxypyridine derivatives with phosgene or its equivalents leads to the formation of an oxazolo[4,5-b]pyridin-2(3H)-one ring system. This heterocyclic core is a valuable intermediate for further functionalization. A U.S. patent describes the conversion of 2-amino-3-hydroxy-5-chloropyridine to 6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one, which is then elaborated into potent insecticidal phosphoric acid esters[3].
References
- 1. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
Application Note & Protocol: A Modular Approach to Novel Anti-Inflammatory Agents from 2-Amino-3-bromo-5-hydroxypyridine
Abstract & Introduction
Chronic inflammation is a critical pathological component of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Despite the availability of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapies, there remains a significant need for new chemical entities with improved efficacy, selectivity, and safety profiles.[1] Many current anti-inflammatory strategies focus on inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the nuclear factor kappa-B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][3][4][5][6]
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory properties.[7][8] This guide details a modular synthetic strategy and subsequent biological evaluation protocol for a library of novel anti-inflammatory candidates based on the versatile starting material, 2-Amino-3-bromo-5-hydroxypyridine . This scaffold offers three distinct points for chemical modification—the C3-bromo, N2-amino, and C5-hydroxyl groups—providing a powerful platform for systematically exploring the structure-activity relationship (SAR) and discovering potent and selective anti-inflammatory agents.
Rationale for Scaffold Selection and Synthetic Strategy
The choice of this compound is strategic. Each functional group serves as a handle for introducing chemical diversity:
-
C3-Bromo Position: Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, or alkyl groups. These modifications can profoundly influence target binding and pharmacokinetic properties.
-
N2-Amino Group: Readily acylated to form amides or derivatized through other nitrogen chemistries. This position can be used to introduce moieties that interact with key residues in enzyme active sites.
-
C5-Hydroxyl Group: Can be converted into ethers or esters, allowing for modulation of polarity, solubility, and metabolic stability.
Our strategy involves a divergent synthetic approach to rapidly generate a library of analogues. By systematically varying the substituents at these three positions, we can efficiently map the chemical space required for potent biological activity.
Figure 1: Modular synthetic strategy for library generation from the core scaffold.
Synthetic Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling (R1 Diversification)
This protocol describes the introduction of an aryl or heteroaryl group at the C3 position.
Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance, making it ideal for library synthesis. Palladium catalysts like Pd(dppf)Cl₂ are effective for coupling aryl bromides with boronic acids.
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the starting material).
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the C3-arylated product.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3.2: General Procedure for N-Acylation (R2 Diversification)
This protocol describes the formation of an amide bond at the N2-amino group.
Rationale: Acylation of the 2-amino group is a straightforward method to introduce a variety of substituents. Using pyridine as a base scavenges the HCl byproduct generated from the reaction with an acid chloride.
Step-by-Step Protocol:
-
Dissolve the 2-aminopyridine derivative (from Protocol 3.1 or the starting material, 1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Add the desired acid chloride (R-COCl, 1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product into DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, e.g., hexane/ethyl acetate) or recrystallization to obtain the N-acylated product.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS.[9]
Biological Evaluation: Protocols for Anti-Inflammatory Screening
Once a library of compounds is synthesized, a tiered screening approach is employed to identify promising candidates.
Figure 2: Tiered workflow for biological evaluation of novel compounds.
Protocol 4.1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of the COX-2 enzyme. The conversion of arachidonic acid by COX produces Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity is measured using a fluorometric probe (e.g., Amplex™ Red), where an increase in fluorescence is proportional to COX-2 activity.[10][11] Inhibitors will reduce the rate of fluorescence generation.
Step-by-Step Protocol (adapted from commercial kits): [11][12]
-
Reagent Preparation: Prepare COX Assay Buffer, reconstitute human recombinant COX-2 enzyme, and prepare solutions of the COX Probe, Cofactor, and Arachidonic Acid according to the kit manufacturer's instructions. Keep the enzyme on ice.
-
Inhibitor Preparation: Dissolve test compounds in DMSO to create 10 mM stock solutions. Perform serial dilutions in COX Assay Buffer to achieve a range of test concentrations (e.g., 100 µM to 1 nM final concentration). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Assay Plate Setup (96-well opaque plate):
-
Enzyme Control (100% activity): Add 10 µl of Assay Buffer (with DMSO vehicle) to wells.
-
Inhibitor Control: Add 10 µl of the positive control inhibitor (Celecoxib) solution.
-
Test Sample: Add 10 µl of each diluted test compound to respective wells.
-
-
Reaction Mix: Prepare a master reaction mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of this mix to each well.
-
Enzyme Addition: Add 10 µl of the diluted COX-2 enzyme solution to all wells except the "no-enzyme" background control.
-
Initiate Reaction: Start the reaction by adding 10 µl of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Ex/Em = 535/587 nm) at 25 °C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the activity of test compound wells to the enzyme control (100%) and no-enzyme control (0%).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.[13]
-
Protocol 4.2: Macrophage-Based Assay for Cytokine and Nitric Oxide (NO) Production
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a pro-inflammatory response via TLR4 signaling.[14] This leads to the activation of transcription factors like NF-κB and the subsequent production of inflammatory mediators, including TNF-α, IL-6, and nitric oxide (via inducible nitric oxide synthase, iNOS).[15][16] This assay measures the ability of test compounds to suppress this LPS-induced response.[17][18]
Figure 3: Simplified NF-κB signaling pathway activated by LPS.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37 °C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 24-well plate at a density of 4 × 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds (or vehicle control, DMSO). Pre-incubate the cells with the compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[19] Incubate for 18-24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well and store it at -80 °C until analysis.
-
TNF-α and IL-6 Measurement (ELISA):
-
Determine the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.[15]
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding supernatants and standards, adding a detection antibody, and then a substrate to generate a colorimetric signal measured with a plate reader.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
NO production is assessed by measuring its stable metabolite, nitrite, in the supernatant.
-
Mix 50 µl of supernatant with 50 µl of Griess Reagent A (sulfanilamide solution) in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µl of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
Protocol 4.3: In Vivo Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic and well-validated model of acute inflammation.[20][21] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling indicates its in vivo anti-inflammatory activity.[9][22]
Step-by-Step Protocol:
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.[21] Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Positive Control (e.g., Ibuprofen or Indomethacin, 10 mg/kg, p.o.)
-
Group 3-X: Test Compound groups (e.g., at 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = (Paw volume at time t) - (Initial paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] × 100
-
-
Data Summary and Interpretation
All quantitative data should be summarized in tables for clear comparison. The results will guide the SAR analysis.
Table 1: Hypothetical Synthesis and Biological Screening Results
| Compound ID | R1 (from Suzuki) | R2 (from Acylation) | Yield (%) | COX-2 IC₅₀ (µM) | TNF-α Inhibition (%) @ 10µM | Paw Edema Inhibition (%) @ 30mg/kg |
|---|---|---|---|---|---|---|
| Lead-01 | Phenyl | Acetyl | 65 | 5.2 | 35 | 28 |
| Lead-02 | 4-Fluorophenyl | Acetyl | 71 | 0.8 | 68 | 55 |
| Lead-03 | 4-Methoxyphenyl | Acetyl | 68 | 2.5 | 45 | 41 |
| Lead-04 | 4-Fluorophenyl | Propionyl | 75 | 0.5 | 75 | 62 |
| Lead-05 | 4-Fluorophenyl | H (unacylated) | - | 15.8 | 22 | 15 |
| Celecoxib | - | - | - | 0.05 | 85 | 65 |
| Ibuprofen | - | - | - | 4.5 | 50 | 58 |
Interpretation: The hypothetical data in Table 1 suggest that a 4-fluorophenyl group at the R1 position (Lead-02 vs. Lead-01) significantly improves COX-2 inhibitory activity. Further modification at the R2 position from acetyl (Lead-02) to propionyl (Lead-04) enhances activity across all assays, identifying Lead-04 as a promising candidate for further optimization. The lack of an acyl group (Lead-05) dramatically reduces activity, highlighting the importance of the amide moiety for the biological effect.
Conclusion
This application note provides a comprehensive and modular framework for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound. The detailed protocols for chemical synthesis, in vitro enzymatic and cell-based assays, and in vivo efficacy testing offer a clear path from initial scaffold design to the identification of lead candidates. This strategic approach enables the efficient exploration of chemical space and provides a robust platform for the discovery of next-generation anti-inflammatory therapeutics.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 21. mdpi.com [mdpi.com]
- 22. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Palladium-Catalyzed N-Functionalization of 2-Amino-3-bromo-5-hydroxypyridine
Abstract
This document provides a comprehensive guide for the N-functionalization of 2-amino-3-bromo-5-hydroxypyridine, a versatile heterocyclic building block.[1] The protocol focuses on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that enables the formation of a C-N bond between the pyridine scaffold and a wide range of primary and secondary amines.[2] We delve into the mechanistic rationale, provide a detailed step-by-step experimental procedure, outline methods for reaction optimization, and describe a complete analytical workflow for product verification. This guide is intended for researchers in medicinal chemistry and drug development seeking to synthesize novel aminopyridine derivatives.
Introduction: Significance and Rationale
This compound is a key intermediate in the synthesis of biologically active molecules, finding applications in both pharmaceutical and agrochemical research.[1] Its structure presents multiple handles for chemical modification, making it an attractive starting point for generating compound libraries. The N-functionalization of the 2-amino group, in particular, is a critical strategy for modulating the pharmacological properties of pyridine-based compounds.
Traditional methods for forming aryl-amine bonds often require harsh conditions and have limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized this field.[2][3] This methodology offers a highly versatile and efficient pathway to construct C(aryl)-N bonds under relatively mild conditions, tolerating a wide array of functional groups. By coupling this compound with various amines, researchers can systematically explore structure-activity relationships (SAR) to develop novel therapeutic agents.[4][5]
This protocol details a robust procedure for this transformation, emphasizing the critical parameters that ensure high efficiency and reproducibility.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The core of this protocol is the Buchwald-Hartwig amination reaction. This transformation involves the palladium-catalyzed coupling of an aryl halide (this compound) with an amine. The reaction proceeds through a catalytic cycle, outlined below. The choice of a suitable phosphine ligand is paramount, as it stabilizes the palladium catalyst and facilitates the key steps of the cycle. For pyridine-containing substrates, chelating bidentate ligands are often employed to prevent catalyst inhibition by the pyridine nitrogen.[2][6]
Health and Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
This compound (Substrate): May cause skin and serious eye irritation. Harmful if swallowed.[7][8] Avoid inhalation of dust.
-
Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃): May cause sensitization by skin contact. Handle with care.
-
Phosphine Ligands (e.g., Xantphos, BINAP): Often air-sensitive and toxic. Handle under an inert atmosphere where possible.
-
Sodium tert-butoxide (Base): Corrosive and reacts violently with water. Handle in a glovebox or under a stream of inert gas.
-
Toluene (Solvent): Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[7][9]
Materials and Reagents
-
Substrate: this compound (CAS: 39903-01-0)[10]
-
Amine: Desired primary or secondary amine (R¹R²NH)
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 1.0 mmol of the substrate. The reaction should be optimized for each specific amine coupling partner.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 189 mg), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 23 mg), and the base (e.g., NaOt-Bu, 2.0 mmol, 192 mg).
-
Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum. Connect it to a Schlenk line and evacuate the atmosphere, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via a syringe. Then, add the amine coupling partner (1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4 to 24 hours.
-
Workup: Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Catalyst Removal: Filter the mixture through a short plug of Celite® in a fritted funnel to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Reaction Optimization and Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table provides starting points for optimization and the rationale behind each choice.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Both are common, stable precatalysts that form the active Pd(0) species in situ. Higher catalyst loading may be needed for less reactive amines. |
| Ligand | Xantphos (1.2-2.0 eq. to Pd) | A bidentate ligand with a large natural bite angle, often effective for coupling with pyridines.[4][11] Other ligands like BINAP or bulky monophosphine Buchwald ligands can be screened.[12][13] |
| Base | NaOt-Bu or Cs₂CO₃ (2.0-2.5 eq.) | A strong, non-nucleophilic base is essential for deprotonating the amine. NaOt-Bu is generally more reactive. Cs₂CO₃ is a milder option suitable for base-sensitive substrates.[6][11] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, non-polar to moderately polar solvents are preferred. Must be anhydrous as water can deactivate the base and catalyst. |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. Temperature should be optimized for each substrate pair. |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine is used to ensure complete consumption of the more valuable aryl bromide substrate. For volatile amines, sealed tubes are necessary.[6] |
Product Characterization and Verification
Confirming the identity and purity of the final N-functionalized product is a critical final step. A multi-technique approach is recommended.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A pure sample should exhibit a single major peak.[14][15]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the synthesized molecule.[14][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Successful coupling will be indicated by the appearance of new signals corresponding to the introduced functional group and shifts in the signals of the pyridine ring protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The combination of HPLC, MS, and NMR data provides unambiguous confirmation of the successful N-functionalization.[16][17]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. ir.nbu.ac.in [ir.nbu.ac.in]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC, quantitative NMR and HRMS spectroscopic data of nusbiarylins as a new class of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Amino-3-bromo-5-hydroxypyridine in the Rational Design of Tyrosine Kinase Inhibitors: A Guide to Synthesis and Application
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides an in-depth exploration of a highly functionalized pyridine derivative, 2-amino-3-bromo-5-hydroxypyridine, as a strategic building block in the development of potent and selective tyrosine kinase inhibitors (TKIs). We will dissect the chemical rationale for its use, provide detailed, field-proven protocols for its synthetic elaboration via palladium-catalyzed cross-coupling reactions, and outline robust methodologies for the biological evaluation of the resulting inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their TKI discovery programs.
Introduction: The 2-Aminopyridine Moiety as a Privileged Kinase Hinge-Binder
Tyrosine kinases are a class of enzymes that play a pivotal role in intracellular signal transduction pathways, regulating critical cellular processes such as growth, proliferation, differentiation, and survival.[3][4] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5] Small molecule tyrosine kinase inhibitors have revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit.[4][5]
A common feature among many successful TKIs is the presence of a heterocyclic core that forms key hydrogen bonding interactions with the "hinge" region of the kinase ATP-binding pocket.[6][7] The 2-aminopyridine scaffold has emerged as a particularly effective hinge-binding motif.[6][8][9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor, creating a bidentate interaction that anchors the inhibitor in the active site.[10]
The subject of this guide, this compound, offers a trifecta of functionalities that make it an exceptionally valuable starting material for TKI synthesis:
-
The 2-Aminopyridine Core: Provides the essential hinge-binding interactions for potent kinase inhibition.[6]
-
The Bromine Atom at C3: Serves as a versatile handle for introducing diverse chemical moieties through well-established cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.[11]
-
The Hydroxyl Group at C5: Offers an additional point for modification or can participate in crucial interactions with the target kinase.
This strategic arrangement of functional groups allows for the systematic construction of libraries of complex molecules, facilitating the exploration of structure-activity relationships (SAR) to optimize inhibitor properties.[10][12]
Synthetic Elaboration of the this compound Scaffold
The bromine atom at the 3-position of the pyridine ring is the primary site for synthetic diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are the workhorse methods for this purpose.[13][14]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[13][15] This is particularly useful for extending the inhibitor into different regions of the kinase active site.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[15]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equivalents)[15]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, Toluene)[15]
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[13]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromopyridine.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[15]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[13][15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxidation. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure efficient catalytic turnover.[14]
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst oxidation. Degassing the solvents prior to use is a critical step for reproducible results.
-
Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, and often requires optimization for specific substrates.[15]
-
Ligand Selection: While some Suzuki reactions can proceed without an added ligand, the use of phosphine ligands can stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps, leading to improved yields and reaction times.[16]
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines.[14] This is particularly valuable for installing moieties that can form additional hydrogen bonds or interact with specific residues in the kinase active site.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)[14]
-
Phosphine ligand (e.g., XPhos, RuPhos, 4 mol%)[14]
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equivalents)[14]
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)[14]
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).[14]
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).[14]
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) via syringe.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[17]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[14]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
Causality Behind Experimental Choices:
-
Pre-catalyst and Ligand System: The choice of ligand is critical in Buchwald-Hartwig amination and is often dependent on the nature of the amine coupling partner. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are generally effective for a wide range of substrates.[14]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate in the catalytic cycle.[18]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to catalyst deactivation and competing side reactions. The use of anhydrous solvents and proper inert atmosphere techniques is paramount for success.[14]
Caption: Workflow for Buchwald-Hartwig Amination.
Biological Evaluation of Synthesized Tyrosine Kinase Inhibitors
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[3][19]
In Vitro Biochemical Kinase Assays
Biochemical assays measure the ability of a compound to directly inhibit the enzymatic activity of the target tyrosine kinase.[20] These assays are essential for determining the potency (e.g., IC₅₀ value) of the inhibitors.
Protocol 3: General Protocol for a Tyrosine Kinase Activity Assay (e.g., ELISA-based)
Principle:
This assay measures the phosphorylation of a substrate peptide by the target tyrosine kinase. The amount of phosphorylated substrate is then quantified using a specific antibody, often in an ELISA (Enzyme-Linked Immunosorbent Assay) format.[21]
Materials:
-
Recombinant purified tyrosine kinase
-
Kinase reaction buffer (containing ATP and MgCl₂)
-
Biotinylated substrate peptide
-
Synthesized inhibitor compounds at various concentrations
-
Streptavidin-coated microplates
-
Phosphotyrosine-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating: Add the biotinylated substrate peptide to the wells of a streptavidin-coated microplate and incubate to allow for binding. Wash the plate to remove unbound peptide.
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixtures containing the kinase, kinase buffer, and serial dilutions of the inhibitor compounds.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction and incubate at the optimal temperature for the kinase (e.g., 30-37 °C).[21]
-
Stop Reaction: After a defined incubation period, add a stop solution (e.g., EDTA) to chelate Mg²⁺ and halt the kinase activity.[22]
-
Transfer to Assay Plate: Transfer the reaction mixtures to the substrate-coated plate and incubate to allow the kinase to phosphorylate the immobilized substrate.
-
Detection: Wash the plate and add the HRP-conjugated anti-phosphotyrosine antibody. Incubate to allow binding to the phosphorylated substrate.
-
Signal Generation: After another wash step, add the HRP substrate. The enzyme will convert the substrate to a colored product.
-
Readout: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| TKI-001 | EGFR | 15.2 |
| TKI-002 | EGFR | 89.7 |
| TKI-003 | ALK | 5.8 |
| TKI-004 | ALK | 45.3 |
Cell-Based Assays for Tyrosine Kinase Inhibition
Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect.[19][23]
Protocol 4: General Protocol for a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Principle:
This assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of an inhibitor indicates an anti-proliferative effect.
Materials:
-
Cancer cell line known to be dependent on the target tyrosine kinase
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds at various concentrations
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).
-
Assay Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilization buffer to dissolve the crystals.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Readout:
-
MTT: Measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo®: Measure the luminescence.
-
-
Data Analysis: Plot the signal (absorbance or luminescence) against the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel tyrosine kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the synthetic tractability of the bromine and hydroxyl functionalities, provides a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer a solid foundation for the chemical elaboration and biological characterization of inhibitors derived from this promising scaffold. By understanding the causality behind the experimental choices and employing rigorous biological evaluation, researchers can effectively leverage this compound to accelerate the discovery of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. researchgate.net [researchgate.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. takarabio.com [takarabio.com]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Techniques for synthesizing pyridine derivatives from 2-Amino-3-bromo-5-hydroxypyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Versatile Synthetic Strategies for Derivatization of 2-Amino-3-bromo-5-hydroxypyridine
Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Highly functionalized pyridines are therefore valuable targets in drug discovery and development. This compound is a versatile starting material, offering three distinct functional groups for chemical modification. The bromine atom at the 3-position is particularly amenable to modern synthetic techniques, serving as a key handle for diversification through palladium-catalyzed cross-coupling reactions. This application note provides an in-depth guide to the synthesis of novel pyridine derivatives from this starting material, focusing on robust and widely applicable palladium-catalyzed methods: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. For each technique, we provide a mechanistic overview, field-proven insights into experimental design, and detailed, actionable protocols for laboratory execution.
Introduction: The Strategic Value of this compound
This compound is a powerful building block for constructing complex molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups:
-
C3-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[2]
-
C2-Amino Group: A nucleophilic center that can be acylated, alkylated, or used to direct metallation. Its presence can also influence the electronic properties and reactivity of the pyridine ring.
-
C5-Hydroxyl Group: Allows for etherification or other modifications, adding another layer of potential diversification.
This guide focuses on leveraging the C-Br bond, as palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for rapidly building molecular complexity.[3][4]
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species.[5][6] It is widely used in the pharmaceutical industry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7]
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of ligand is critical; electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) often accelerate the rate-determining oxidative addition and the final reductive elimination step, leading to higher efficiency.[7] The base is essential for activating the organoboron species to facilitate transmetalation.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos) (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or DMF
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst/precatalyst and ligand, followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 85-100 °C).[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 95 | 75-90 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 80-95 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane | 100 | 80-95 |
Yields are estimates based on similar substrates and will require optimization.
Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is distinguished by its use of a dual catalytic system, typically involving a palladium complex and a copper(I) salt co-catalyst.[11]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[9] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex. The amine base is crucial, serving both to deprotonate the terminal alkyne and as a ligand for the catalysts.[12]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II)) (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv or as solvent)
-
Solvent: DMF or THF
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the terminal alkyne and the amine base via syringe.[13]
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 80 °C, depending on substrate reactivity) until completion.[12]
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Data Summary: Sonogashira Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96 |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 85-96 |
| Pd(PPh₃)₄ (2) | CuI (4) | DIPA | THF | 65 | 70-90 |
Yields are based on studies with 2-amino-3-bromopyridines and may require optimization.[12]
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and general method for constructing C-N bonds by coupling amines with aryl halides.[14][15] This reaction has revolutionized medicinal chemistry, allowing for the synthesis of a vast range of aryl amines that were previously difficult to access.[16][17]
Mechanistic Rationale
Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[14] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) is critical for achieving high yields and broad substrate scope.[18][19]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., RuPhos-Pd-G3, XPhos-Pd-G3) (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv)
-
Solvent: Anhydrous Toluene or Dioxane
Procedure:
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the catalysts and strong bases, it is highly recommended to set up the reaction in a glovebox.
-
Reagent Addition: In a vial inside the glovebox, combine this compound, the palladium precatalyst, and the base.
-
Solvent and Amine: Add the anhydrous solvent, followed by the amine coupling partner.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by LC-MS. Potential challenges include catalyst inhibition by the 2-amino group of the starting material, which may require careful selection of ligands.[18]
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Data Summary: Buchwald-Hartwig Conditions
| Precatalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| RuPhos-Pd-G3 (4) | LiHMDS (2.5) | THF | 65 | 60-85 |
| XPhos-Pd-G3 (2) | NaOt-Bu (2.0) | Toluene | 100 | 65-90 |
| BrettPhos-Pd-G3 (4) | LiHMDS (2.5) | THF | 65 | 60-85 |
Yields are based on studies with challenging 2-amino-3-halopyridine substrates and will require optimization.[18]
General Experimental Workflow
A standardized workflow is crucial for reproducibility in palladium-catalyzed reactions. The following diagram illustrates the key stages from setup to final product isolation.
Caption: A generalized workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse pyridine libraries. By employing modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can efficiently generate novel analogues with tailored properties for applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided herein serve as a robust foundation for the successful derivatization of this important intermediate.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
The Versatile Role of 2-Amino-3-bromo-5-hydroxypyridine in Advanced Materials and Polymer Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Multifunctional Pyridine Derivative
2-Amino-3-bromo-5-hydroxypyridine is a highly functionalized aromatic heterocycle poised for significant contributions to material science and polymer chemistry. Its unique molecular architecture, featuring a primary amine, a hydroxyl group, a bromine atom, and a pyridine ring, offers a versatile platform for the synthesis of novel polymers and functional materials with tailored properties. The strategic positioning of these functional groups allows for its participation in a variety of polymerization and cross-linking reactions, making it a valuable building block for high-performance materials. This guide provides detailed application notes and exemplary protocols for researchers and professionals in materials science and drug development, exploring its utility as a curing agent for epoxy resins, a monomer for polyamide synthesis, and a ligand in the creation of metal-organic frameworks (MOFs).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 189.01 g/mol |
| Appearance | Light brown solid[1] |
| Melting Point | 205-208 °C |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethyl acetate and tetrahydrofuran. |
| CAS Number | 39903-01-0 |
Application Note I: A Bio-inspired Curing Agent for High-Performance Epoxy Resins
The presence of both a primary amine and a hydroxyl group makes this compound an excellent candidate as a curing agent for epoxy resins. These functional groups can participate in the ring-opening reaction of epoxides, leading to the formation of a rigid, cross-linked polymer network. The incorporation of the pyridine and bromine moieties is anticipated to enhance the thermal stability, flame retardancy, and chemical resistance of the cured epoxy resin.
Causality of Experimental Choices
The primary amine group provides two active hydrogens for reaction with epoxy groups, initiating the cross-linking process. The hydroxyl group can also react with epoxy groups, particularly at elevated temperatures, contributing to a higher cross-link density. The aromatic pyridine ring introduces rigidity into the polymer backbone, which is expected to increase the glass transition temperature (Tg) and improve the mechanical properties of the cured material. The bromine atom can impart flame retardant characteristics.
Exemplary Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol describes a model procedure for the curing of a standard DGEBA-based epoxy resin using this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Acetone (for viscosity reduction, optional)
-
Glass vials or molds
-
Stirring hotplate
-
Vacuum oven
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For this compound, the AHEW is approximately 94.5 g/mol (assuming both amine hydrogens and the hydroxyl hydrogen are reactive).
-
Resin Preparation: Gently heat the DGEBA resin to 60 °C to reduce its viscosity. If necessary, a small amount of acetone can be added as a solvent.
-
Mixing: Add the calculated amount of this compound to the pre-heated resin. Stir the mixture mechanically at 60 °C for 10-15 minutes until the curing agent is completely dissolved and the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum oven at 60 °C for 10 minutes to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into a pre-heated mold. The curing can be performed in a stepwise manner: 80 °C for 2 hours, followed by 120 °C for 2 hours, and a final post-cure at 150 °C for 1 hour.
-
Cooling and Demolding: Allow the cured resin to cool slowly to room temperature before demolding.
Expected Characterization
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg). Thermogravimetric Analysis (TGA) will provide information on the thermal stability and degradation profile.
-
Mechanical Testing: Tensile and flexural tests can be performed to evaluate the mechanical properties of the cured material.
-
Flammability Testing: UL 94 vertical burn tests can assess the flame retardancy.
Caption: Workflow for curing epoxy resin with this compound.
Application Note II: Synthesis of Novel Aromatic Polyamides
The primary amine functionality of this compound allows it to act as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to produce novel polyamides. The resulting polymers would feature a pyridine ring in the backbone, which is expected to impart high thermal stability, good mechanical properties, and potentially interesting solubility characteristics.
Causality of Experimental Choices
The reaction between the amino group of this compound and a carboxylic acid derivative forms a stable amide bond, the repeating unit of polyamides. Using an aromatic dicarboxylic acid, such as terephthalic acid, would result in a fully aromatic polyamide (an aramid), known for their exceptional strength and thermal resistance. The hydroxyl and bromo substituents on the pyridine ring can be used for post-polymerization modification to further tune the material's properties.
Exemplary Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol outlines a laboratory-scale synthesis of a polyamide from this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Pyridine (anhydrous, as an acid scavenger)
-
Methanol
-
Nitrogen gas supply
-
Three-necked round-bottom flask with a mechanical stirrer
Procedure:
-
Monomer Solution Preparation: In a dry, nitrogen-purged three-necked flask, dissolve a specific amount of this compound and anhydrous LiCl in anhydrous DMAc with stirring.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the cooled solution under vigorous stirring.
-
Polymerization: Maintain the reaction at 0 °C for 2 hours, and then allow it to warm to room temperature and continue stirring for an additional 12 hours under a nitrogen atmosphere.
-
Precipitation and Washing: Pour the viscous polymer solution into a beaker containing methanol to precipitate the polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
Expected Polymer Characterization
-
Spectroscopic Analysis (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy can confirm the formation of the amide linkage. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the polymer structure.
-
Molecular Weight Determination (GPC): Gel Permeation Chromatography (GPC) can be used to determine the number-average and weight-average molecular weights and the polydispersity index.
-
Thermal Analysis (DSC, TGA): To determine the glass transition temperature and thermal stability.
Caption: Pathway for the synthesis of a polyamide from this compound.
Application Note III: A Functional Ligand for the Design of Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the hydroxyl oxygen of this compound can act as effective coordination sites for metal ions, making it a valuable organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). The resulting MOFs could exhibit interesting properties for applications in gas storage, catalysis, and sensing, with the amino and bromo groups providing sites for post-synthetic modification.
Causality of Experimental Choices
The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can chelate to a metal center, forming a stable coordination complex. When used in conjunction with a metal salt under solvothermal conditions, these coordination interactions can extend in three dimensions to form a crystalline, porous MOF. The choice of metal ion and reaction conditions will dictate the final topology and properties of the MOF.
Exemplary Protocol: Solvothermal Synthesis of a MOF
This protocol provides a general method for the synthesis of a MOF using this compound as a ligand.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
-
Programmable oven
Procedure:
-
Reactant Mixture: In a glass vial, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of ligand to metal can be varied to optimize crystal growth.
-
Sealing the Autoclave: Place the glass vial inside a Teflon-lined stainless steel autoclave and seal it tightly.
-
Solvothermal Reaction: Place the autoclave in a programmable oven and heat it to a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Crystal Isolation and Washing: Collect the resulting crystals by filtration and wash them several times with fresh solvent to remove any unreacted starting materials.
-
Activation: The synthesized MOF may need to be activated by solvent exchange and heating under vacuum to remove the solvent molecules from the pores.
Expected MOF Characterization
-
Crystallographic Analysis (SC-XRD, PXRD): Single-Crystal X-ray Diffraction (SC-XRD) can be used to determine the crystal structure. Powder X-ray Diffraction (PXRD) can confirm the phase purity of the bulk material.
-
Porosity Measurement (Gas Adsorption): Nitrogen or argon adsorption-desorption isotherms at low temperatures can be used to determine the surface area and pore size distribution.
-
Thermal Analysis (TGA): To assess the thermal stability of the framework.
Caption: General workflow for the solvothermal synthesis of a MOF.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for the development of advanced functional materials. Its multifunctionality opens doors to creating novel epoxy resins with enhanced properties, high-performance aromatic polyamides, and functional metal-organic frameworks. The protocols provided herein serve as a foundation for researchers to explore the full potential of this versatile molecule. Future research could focus on the synthesis of copolymers, the post-synthetic modification of the bromo and amino/hydroxyl groups, and the evaluation of the resulting materials in specific applications such as coatings, membranes, and catalytic systems. The continued investigation into such multifunctional monomers will undoubtedly propel the field of material science forward.
References
Troubleshooting & Optimization
Improving the yield of 2-Amino-3-bromo-5-hydroxypyridine synthesis
An In-Depth Guide to the Synthesis of 2-Amino-3-bromo-5-hydroxypyridine: Troubleshooting and FAQs
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. The synthesis of this compound, a crucial intermediate in pharmaceutical development, presents unique challenges that require a nuanced understanding of reaction mechanisms and conditions.[1][2][3] This guide is structured to address the common hurdles you may face, transforming potential setbacks into successful synthetic outcomes.
Core Synthetic Strategy: Electrophilic Bromination
The primary route to this compound involves the regioselective bromination of a precursor, most commonly 2-amino-5-hydroxypyridine. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups.[4] This electronic property is key to the synthesis but also a source of potential side reactions, such as di-bromination, if not carefully controlled. An alternative, though less direct, route involves the hydrolysis of 2-amino-3,5-dibromopyridine.[5]
Below is a generalized workflow for the synthesis starting from 2-amino-5-hydroxypyridine.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?
This is a common issue that can point to several factors, from reagent quality to reaction kinetics.
-
Possible Cause A: Ineffective Brominating Agent.
-
Explanation: N-Bromosuccinimide (NBS) is a popular choice for selective bromination, but it can decompose over time, especially if exposed to moisture or light.[6][7] Similarly, solutions of bromine (Br₂) can decrease in effective concentration.
-
Solution: Always use a freshly opened bottle of NBS or recrystallize older batches from water. If using Br₂, ensure it is a fresh, properly stored solution. Consider alternative reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be more stable.[8]
-
-
Possible Cause B: Sub-optimal Reaction Temperature.
-
Explanation: Electrophilic aromatic substitution is temperature-dependent. While cooling is necessary to control selectivity and prevent side reactions, a temperature that is too low can significantly slow down or stall the reaction.
-
Solution: Start the addition of the brominating agent at 0-5°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.
-
-
Possible Cause C: Incorrect Solvent or pH.
-
Explanation: The solvent plays a critical role. Highly polar solvents can stabilize the charged intermediates, but may also react with the brominating agent. The pH is also crucial; in highly acidic conditions, the amino group is protonated to -NH₃⁺, which is a deactivating group, thus hindering the electrophilic substitution.
-
Solution: Acetic acid is a common solvent that also acts as a mild acid catalyst. Dimethylformamide (DMF) is another option. Avoid using basic conditions, which can deprotonate the hydroxyl group and lead to different reactivity or side reactions.
-
Caption: Troubleshooting decision tree for low yield issues.
Question 2: My final product is a mixture containing a significant amount of di-brominated impurity. How can I improve selectivity?
This is the most common challenge, arising from the high activation of the pyridine ring by two ortho-, para-directing groups.
-
Explanation: The desired product, this compound, is itself an activated aromatic ring and can undergo a second bromination, typically at the 5-position if starting from 2-amino-3-hydroxypyridine, or another available position.
-
Solution 1: Stoichiometric Control. Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents). This ensures the starting material is the limiting reagent, leaving some unreacted rather than over-reacting the product.
-
Solution 2: Slow Reagent Addition at Low Temperature. Add the brominating agent dropwise as a dilute solution over a prolonged period (e.g., 1-2 hours) at 0°C. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.
-
Solution 3: Use of a Bulky or Milder Brominating Agent. While NBS is common, consider using a bulkier reagent that might show greater steric hindrance, or a milder system that is less reactive. Phenyltrimethylammonium tribromide has been used for selective brominations.[9]
Question 3: I'm struggling to purify the product. It's difficult to separate from the starting material and/or impurities by column chromatography.
-
Explanation: The product and starting material often have similar polarities, making chromatographic separation challenging.
-
Solution 1: Optimize your Mobile Phase. A shallow solvent gradient is key. Start with a less polar system (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity. Small additions of a modifier like triethylamine (0.1%) can sometimes improve peak shape for amino compounds by neutralizing acidic sites on the silica gel.
-
Solution 2: Recrystallization. This is often a highly effective method for removing small amounts of impurities. Experiment with different solvent systems. A good starting point is a mixture where the compound is soluble when hot but sparingly soluble when cold, such as Ethanol/Water or Ethyl Acetate/Hexane.
-
Solution 3: Derivatization/Protection. In complex cases, you can protect the amino or hydroxyl group, perform the purification on the derivatized compound which will have a very different polarity, and then deprotect it. This adds steps but can resolve difficult separations. A common strategy involves protecting the amine as an amide.[10]
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inactive Reagent | Use fresh or purified brominating agent (e.g., recrystallized NBS). |
| Reaction too cold | Allow reaction to warm to room temperature after slow addition at 0°C. | |
| Incorrect pH | Use a solvent like acetic acid; avoid strong acids that deactivate the ring. | |
| Di-bromination | Over-bromination | Use 0.95 eq. of brominating agent; add it slowly as a dilute solution. |
| Purification Issues | Co-elution | Use a shallow gradient in column chromatography; consider adding 0.1% Et₃N. |
| Similar Polarity | Attempt recrystallization from a suitable solvent system (e.g., EtOH/Water). |
Frequently Asked Questions (FAQs)
Q: What is the best brominating agent for this synthesis? A: N-Bromosuccinimide (NBS) is widely used due to its solid form and selectivity.[7][11] However, for large-scale reactions, liquid bromine (Br₂) in acetic acid can be more cost-effective, though it requires greater handling precautions.[6] The choice depends on scale, safety considerations, and the specific substrate.
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 50% Ethyl Acetate in Hexane). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC is recommended.[12]
Q: What are the critical safety precautions? A: Brominating agents are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Bromine is highly volatile and corrosive; handle with extreme care. The reaction work-up should include a quenching step with a reducing agent like sodium thiosulfate (Na₂S₂O₃) to neutralize any excess bromine.
Q: How should the final product, this compound, be stored? A: The compound is a light brown solid.[1] Like many amino-hydroxy-pyridines, it can be sensitive to light and air over long periods. It should be stored in a tightly sealed, amber-colored vial in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[13]
Detailed Experimental Protocol
This protocol is a representative example for the synthesis via bromination of 2-amino-5-hydroxypyridine.
Materials:
-
2-amino-5-hydroxypyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.95 eq)
-
Dimethylformamide (DMF) or Acetic Acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-hydroxypyridine (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Bromination: Dissolve NBS (0.95 eq) in a minimal amount of DMF and add it dropwise to the cooled solution over 1 hour with vigorous stirring. Keep the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, let the reaction mixture stir at 0°C for another hour, then allow it to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the mixture back to 0°C and slowly add saturated sodium thiosulfate solution to quench any excess NBS.
-
Work-up: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization if necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. chempanda.com [chempanda.com]
- 5. prepchem.com [prepchem.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 9. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. ijssst.info [ijssst.info]
- 12. benchchem.com [benchchem.com]
- 13. 2-amino-5-bromo Pyridine Exporter, Supplier from Thane [sanchemyfpn.co.in]
Technical Support Center: Purification of Crude 2-Amino-3-bromo-5-hydroxypyridine
Welcome to the technical support center for the purification of 2-Amino-3-bromo-5-hydroxypyridine (CAS No. 39903-01-0). This guide is designed for researchers, medicinal chemists, and process development professionals who handle this versatile but often challenging intermediate. As a key building block in the synthesis of various biologically active molecules, its purity is paramount.[1] This document provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude this compound?
A: The impurity profile of your crude material is highly dependent on the synthetic route. However, based on common synthetic pathways starting from 2-aminopyridine or related structures, you should anticipate the following:
-
Starting Materials: Unreacted 2-aminopyridine or 2-amino-5-bromopyridine.[2][3]
-
Over-brominated Species: The most common side-product is often 2-amino-3,5-dibromopyridine, which arises from a second bromination on the pyridine ring.[2] Its separation is a primary goal of purification.
-
Positional Isomers: Depending on the reaction conditions, minor amounts of other bromo-isomers might be present.
-
Degradation Products: Substituted aminopyridines can be sensitive to light and oxidation, leading to colored impurities. Proper storage in a dark, cool place is recommended.[4]
-
Inorganic Salts: Salts from reagents (e.g., hydrobromides) or neutralization steps are common and must be removed.
Q2: My crude product is a dark, sticky solid, not the off-white powder described in the literature. What should I do first?
A: A dark and non-crystalline appearance typically points to the presence of high levels of impurities, residual solvent, or degradation products. Do not proceed directly to a final purification method like recrystallization.
Your first step should be an initial workup to remove non-polar, colored impurities and inorganic salts. A simple and effective technique is to triturate or slurry the crude material.
-
Rationale: This process involves suspending the crude solid in a solvent in which the desired product has very low solubility, but the impurities are at least partially soluble. This allows you to wash away many of the contaminants without dissolving a significant amount of your product.
-
Recommended Solvents for Slurry: Start with a non-polar solvent like hexanes or a slightly more polar one like diethyl ether or ethyl acetate/hexane mixture. Agitate the suspension for 30-60 minutes, then isolate the solid by filtration. This can dramatically improve the color and texture of your crude product, making subsequent purification steps more effective.
Q3: How do I choose between Recrystallization and Column Chromatography for purification?
A: The choice depends on the impurity profile, the required purity level, and the scale of your experiment. The following decision tree and table summarize the key considerations.
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the choice of primary purification technique.
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility between the compound and impurities at different temperatures. | Differential adsorption of components onto a stationary phase.[5] |
| Best For | Removing small amounts of impurities with different solubility profiles; large-scale purification (>5g). | Separating compounds with similar polarities; small to medium scale (<10g); achieving very high purity.[2][6] |
| Pros | Scalable, cost-effective, can yield highly crystalline material. | High resolution, versatile for various impurity profiles. |
| Cons | Significant product loss possible, may not remove impurities with similar solubility, "oiling out" can occur. | Labor-intensive, requires large solvent volumes, potential for product loss on the column. |
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is common with compounds that have impurities, which depress the melting point.
-
Causality: The presence of the amino, hydroxyl, and bromo groups on the pyridine ring creates a molecule with complex solubility characteristics. The hydrogen bonding capabilities of the -NH2 and -OH groups favor polar solvents, but the overall molecule retains some organic character. This delicate balance can be easily disrupted by impurities.
-
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt to cool again.
-
Reduce Cooling Rate: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to an ice bath. Slow cooling is critical for proper crystal lattice formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: If the above fails, the chosen solvent is likely unsuitable. Try a solvent pair, such as ethanol/water, methanol/water, or ethyl acetate/hexane. Dissolve the compound in a minimum amount of the "good" hot solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until turbidity persists. Then, add a drop or two of the "good" solvent to clarify and cool slowly. A patent for a related compound mentions successful recrystallization from aqueous ethanol.[4]
-
Q5: Can I use Acid-Base Extraction to purify this compound?
A: Yes, acid-base extraction can be a powerful pre-purification step, particularly for removing neutral or acidic/basic impurities.[5][7]
-
Chemical Principle: The 2-amino group is basic and will be protonated in an acidic solution (e.g., 1M HCl), forming a water-soluble pyridinium salt.[8] The 5-hydroxy group is a phenolic hydroxyl, making it weakly acidic, and it will be deprotonated in a strong basic solution (e.g., 1M NaOH) to form a water-soluble phenoxide. This differential solubility can be exploited.[9]
-
Workflow:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a weak acid (e.g., dilute HCl) to extract any non-target basic impurities. Your desired compound, being a substituted aminopyridine, will also be extracted into the aqueous layer.
-
Separate the layers. Take the aqueous layer containing your protonated product and basify it (e.g., with NaOH or NaHCO₃) to precipitate the neutral this compound.
-
Filter the precipitate or extract it back into an organic solvent.
-
-
Caution: This method is excellent for removing neutral impurities (like 2-amino-3,5-dibromopyridine to some extent, though its basicity is similar) but may not efficiently separate other aminopyridine isomers. It is best used as a preliminary clean-up before a final recrystallization or chromatography step.
Q6: How do I confirm the purity of my final product?
A: A combination of methods is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of high purity.[10]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a typical starting point.[10] Purity is often reported as area percent.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. Integration of impurity peaks relative to the product can give a molar ratio.
-
Melting Point: A sharp melting point range that is consistent with literature values (e.g., 195-197°C or 205-208°C after recrystallization, as reported in different sources) indicates high purity.[4][6] Impurities will typically broaden and depress the melting point.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Aqueous Solvent System
This protocol is effective when the main impurity is significantly more or less polar than the desired product.
-
Solvent Selection: Place ~20 mg of your crude material in a test tube. Add a polar solvent like ethanol or methanol dropwise while heating until the solid dissolves.
-
Dissolution: In a larger flask, add the crude solid and the minimum amount of hot ethanol (or methanol) required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum recovery, subsequently place the flask in a refrigerator (4°C) for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of cold 1:1 ethanol/water solution to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize by melting point and HPLC/TLC.
Protocol 2: Flash Column Chromatography
This is the method of choice for separating impurities with similar polarities.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point is a mixture of Ethyl Acetate and Hexane (e.g., starting from 30:70 and increasing polarity).
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, low-polarity mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane). Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the pure fractions (those showing a single spot for your product on TLC), and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all solvent traces.
Diagram 2: General Purification & Analysis Workflow
Caption: A generalized workflow for the purification and analysis of the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijssst.info [ijssst.info]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
Identifying and minimizing by-products in 2-aminopyridine bromination
Welcome to the technical support center for the bromination of 2-aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize by-products, thereby optimizing your reaction outcomes.
Introduction: The Challenge of Regioselectivity
The electrophilic bromination of 2-aminopyridine is a cornerstone reaction for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries.[1] The amino group at the C-2 position is a strong activating group, directing electrophilic substitution to the C-3 and C-5 positions. This activation, however, presents a significant challenge: controlling the regioselectivity to obtain the desired monobrominated product while minimizing the formation of isomeric and over-brominated by-products.[2] This guide will dissect the common issues encountered during this reaction and provide actionable, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing a significant amount of 2-amino-3,5-dibromopyridine. How can I prevent this over-bromination?
This is the most common issue in the direct bromination of 2-aminopyridine. The initial product, 2-amino-5-bromopyridine, is still activated towards further electrophilic substitution, leading to the formation of the dibromo by-product.[3][4]
Root Cause Analysis:
-
High Reactivity of Monobrominated Product: The electron-donating amino group continues to activate the pyridine ring even after the first bromination.
-
Molar Ratio of Brominating Agent: Using an excess of the brominating agent (e.g., Br₂, NBS) will inevitably drive the reaction towards di- and even tri-bromination.[5]
-
Reaction Temperature: Higher temperatures can increase the rate of the second bromination, leading to more by-product.
Troubleshooting Strategies:
1. Stoichiometric Control of the Brominating Agent:
-
Protocol: Carefully control the molar ratio of the brominating agent to 2-aminopyridine. A 1:1 or slightly less than stoichiometric amount of the brominating agent is recommended to favor monobromination.[3]
-
Causality: By limiting the amount of available electrophile, you starve the reaction of the necessary reagent for the second bromination, thus increasing the selectivity for the desired monobrominated product.
2. Temperature Management:
-
Protocol: Maintain a low reaction temperature, typically between 0°C and 10°C, especially during the addition of the brominating agent.[3]
-
Causality: Lowering the temperature decreases the reaction rate of both the desired and undesired brominations. However, the activation energy for the second bromination is often higher, meaning a decrease in temperature will have a more pronounced effect on suppressing the formation of the dibromo by-product.
3. Choice of Brominating Agent and Solvent:
-
Protocol: Consider using N-bromosuccinimide (NBS) in a solvent like acetone or acetonitrile.[3][6] Alternatively, phenyltrimethylammonium tribromide (PTAT) in chloroform can offer high selectivity for the 5-position.[2][7]
-
Causality: NBS and PTAT are milder and more selective brominating agents compared to liquid bromine.[7] They release Br⁺ in a more controlled manner, which helps to prevent over-bromination. The choice of solvent can also influence the reactivity and selectivity of the brominating agent.
4. Slow Addition of the Brominating Agent:
-
Protocol: Add the brominating agent dropwise or in small portions over an extended period.[3]
-
Causality: This maintains a low concentration of the brominating agent in the reaction mixture at any given time, which disfavors the second, faster bromination of the more activated monobrominated product.
dot graph TD { A[Start: 2-Aminopyridine] --> B{Bromination}; B --> C{Desired Product: 2-Amino-5-bromopyridine}; B --> D{By-product: 2-Amino-3-bromopyridine}; C --> E{Further Bromination}; E --> F{By-product: 2-Amino-3,5-dibromopyridine}; subgraph "Control Points" direction LR G[Stoichiometry] -- controls --> B; H[Temperature] -- controls --> B; I[Brominating Agent] -- influences --> B; end style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: By-product formation pathway in 2-aminopyridine bromination.
FAQ 2: I am observing the formation of 2-amino-3-bromopyridine alongside my desired 2-amino-5-bromopyridine. How can I improve the regioselectivity for the 5-position?
The formation of the 3-bromo isomer is a common regioselectivity issue. The amino group activates both the C-3 and C-5 positions for electrophilic attack.[2]
Root Cause Analysis:
-
Electronic Effects: The amino group strongly activates both the ortho (C-3) and para (C-5) positions. While the 5-position is generally favored, the 3-position can also be susceptible to attack, especially under certain conditions.
-
Steric Hindrance: The nitrogen of the pyridine ring can sterically hinder attack at the C-3 position to some extent, but this is not always sufficient to ensure complete selectivity.
Troubleshooting Strategies:
1. Protecting Group Strategy:
-
Protocol: A highly effective method to achieve excellent regioselectivity is to protect the amino group as an amide, for example, by reacting 2-aminopyridine with acetic anhydride to form 2-acetamidopyridine.[2][8] The bromination is then performed on the protected intermediate, followed by hydrolysis of the amide to yield the desired 2-amino-5-bromopyridine.[2][8]
-
Causality: The acetyl group is still an activating, ortho-, para-director, but it is bulkier and less activating than the amino group. This modification sterically and electronically disfavors bromination at the C-3 position, leading to a much higher selectivity for the C-5 position.
dot graph TD { A[2-Aminopyridine] -- "Acetic Anhydride" --> B[2-Acetamidopyridine]; B -- "Brominating Agent" --> C[2-Acetamido-5-bromopyridine]; C -- "Hydrolysis (e.g., NaOH)" --> D[2-Amino-5-bromopyridine]; subgraph "Key Advantage" E["Increased Regioselectivity for C-5"]; end B --> E; style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Protecting group strategy for regioselective bromination.
2. Use of a Bulky Brominating Agent:
-
Protocol: Employing a sterically hindered brominating agent can enhance selectivity for the less hindered C-5 position.
-
Causality: A bulkier electrophile will preferentially attack the more accessible C-5 position over the more sterically encumbered C-3 position.
FAQ 3: My reaction is sluggish and gives a low yield, even with a stoichiometric amount of brominating agent. What could be the issue?
Low reactivity can stem from several factors, often related to the reaction conditions or the purity of the starting materials.
Root Cause Analysis:
-
Inadequate Activation: The brominating agent may not be sufficiently electrophilic under the chosen conditions.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Deactivation of Starting Material: The pyridine nitrogen can be protonated by acidic by-products (e.g., HBr), deactivating the ring towards further electrophilic substitution.
Troubleshooting Strategies:
1. Solvent Optimization:
-
Protocol: Ensure your 2-aminopyridine is fully dissolved in the chosen solvent. Acetic acid is a common solvent that can help to solubilize the starting material and facilitate the reaction.[9]
-
Causality: A homogeneous reaction mixture ensures that the reactants are in close proximity, increasing the frequency of effective collisions and thus the reaction rate.
2. Use of a Catalyst or Additive:
-
Protocol: In some cases, a Lewis acid or Brønsted acid catalyst can be used to enhance the electrophilicity of the brominating agent.[10] However, care must be taken as this can also lead to increased by-product formation.
-
Causality: The catalyst can coordinate with the brominating agent, making it a more potent electrophile and accelerating the reaction.
3. Purity of Reagents:
-
Protocol: Ensure that your 2-aminopyridine and brominating agent are of high purity. Impurities can interfere with the reaction.
-
Causality: Contaminants can act as inhibitors or react with the brominating agent, reducing its effective concentration.
FAQ 4: How can I effectively purify my 2-amino-5-bromopyridine from the dibrominated and isomeric by-products?
Effective purification is crucial to obtain a high-purity final product.
Troubleshooting Strategies:
1. Recrystallization:
-
Protocol: Recrystallization is often the most effective method for removing the 2-amino-3,5-dibromopyridine by-product. A common solvent system is ethanol/water.[3]
-
Causality: The desired monobrominated product and the dibrominated by-product often have different solubilities in a given solvent system, allowing for their separation upon cooling.
2. Column Chromatography:
-
Protocol: For separating isomeric by-products or for smaller scale purifications, column chromatography on silica gel is a viable option. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[3]
-
Causality: The different polarities of the desired product and the by-products lead to differential adsorption to the stationary phase (silica gel), allowing for their separation as they are eluted with the mobile phase.
3. Acid-Base Extraction:
-
Protocol: An initial workup involving an acid-base extraction can help to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid, followed by neutralization of the aqueous layer and re-extraction of the product.
-
Causality: The basic amino group of the desired product and by-products will be protonated and move into the aqueous acidic phase, leaving non-basic impurities in the organic layer.
| By-product | Primary Cause | Recommended Mitigation Strategy | Purification Method |
| 2-Amino-3,5-dibromopyridine | Over-bromination | Stoichiometric control of brominating agent, low temperature | Recrystallization |
| 2-Amino-3-bromopyridine | Lack of regioselectivity | Protecting group strategy (e.g., acetylation) | Column Chromatography |
| Unreacted 2-aminopyridine | Incomplete reaction | Optimize reaction time and temperature | Column Chromatography, Acid-Base Extraction |
Experimental Protocols
Protocol 1: Regioselective Bromination via N-Acylation[2][8]
This three-step protocol is designed to maximize the yield of 2-amino-5-bromopyridine while minimizing the formation of the 3-bromo and 3,5-dibromo isomers.
Step 1: N-Acylation of 2-Aminopyridine
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., toluene).
-
Add acetic anhydride (1.1 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until all the 2-aminopyridine has been consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude 2-acetamidopyridine can be purified by recrystallization or used directly in the next step.
Step 2: Bromination of 2-Acetamidopyridine
-
Dissolve the 2-acetamidopyridine (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain crude 2-acetamido-5-bromopyridine.
Step 3: Hydrolysis of 2-Acetamido-5-bromopyridine
-
Suspend the crude 2-acetamido-5-bromopyridine (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated 2-amino-5-bromopyridine by filtration, wash with cold water, and dry.
-
The final product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Direct Bromination with NBS[3]
This protocol offers a more direct route but requires careful control to minimize by-products.
-
Dissolve 2-aminopyridine (1 equivalent) in acetone in a round-bottom flask.
-
Cool the solution to 10°C in an ice-water bath.
-
Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise over 30-60 minutes, ensuring the temperature remains below 15°C.
-
Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Remove the solvent by evaporation under reduced pressure.
-
The residue can be purified by recrystallization from 90% ethanol to afford 2-amino-5-bromopyridine.[3] The filtrate can be concentrated and purified by column chromatography to isolate any remaining product and by-products.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 3. ijssst.info [ijssst.info]
- 4. heteroletters.org [heteroletters.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 2-Amino-3-bromo-5-hydroxypyridine synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3-bromo-5-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Product Yield
Question: I am getting a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the choice of starting materials and reaction conditions.
-
Sub-optimal Starting Material: The purity and reactivity of your starting material are critical. If you are starting from 2-amino-5-hydroxypyridine, ensure it is of high purity. An alternative and often more robust starting point is 2-amino-3-hydroxypyridine.[2] A multi-step synthesis from this precursor, involving ring closure, bromination, and subsequent hydrolysis, can offer a more controlled reaction pathway.[2][3]
-
Inefficient Bromination: The bromination step is crucial and highly dependent on the chosen reagent and conditions.
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a preferred reagent for selective bromination of activated aromatic rings.[4][5] NBS can act as a source for bromine radicals in radical reactions or be used in electrophilic additions and substitutions.[6]
-
Reaction Conditions: For benzylic or allylic bromination, radical initiators like AIBN or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) at reflux are standard conditions.[5] For the bromination of electron-rich aromatic rings like aminopyridines, milder conditions are often necessary to avoid over-bromination.
-
-
Reaction Temperature and Time: Insufficient reaction temperature or time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to product degradation or the formation of side products. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For instance, in a synthesis involving the hydrolysis of an intermediate, the reaction might require refluxing for several hours to go to completion.[7]
-
Ineffective Hydrolysis (in multi-step synthesis): If your synthesis involves a hydrolysis step, for example, from a protected intermediate like 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, ensuring complete hydrolysis is key. This typically involves refluxing with a strong base like sodium hydroxide.[3] The pH adjustment during workup is also critical for precipitating the final product.[3][7]
Formation of Impurities, Especially Di-brominated Byproducts
Question: My final product is contaminated with significant amounts of impurities, particularly what I suspect is a di-brominated species. How can I minimize the formation of these byproducts?
Answer:
The formation of di-brominated byproducts, such as 2-amino-3,5-dibromopyridine, is a common challenge in the synthesis of this compound.[8][9][10] This is due to the activating effect of the amino and hydroxyl groups on the pyridine ring, making it susceptible to further electrophilic substitution.
Here’s how you can address this issue:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is the first line of defense. Use of a slight excess of the substrate relative to the brominating agent can help minimize over-bromination.
-
Choice of Brominating Agent and Solvent:
-
N-Bromosuccinimide (NBS) often provides better selectivity compared to elemental bromine.[4]
-
The choice of solvent can influence the reactivity of the brominating agent. Protic solvents may enhance the electrophilicity of bromine, potentially leading to over-bromination. Conducting the reaction in a less polar solvent might be beneficial.
-
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity. Dropping the brominating agent slowly at a reduced temperature (e.g., 0-10 °C) can significantly reduce the formation of di-brominated impurities.[9]
-
Protecting Groups: A more advanced strategy involves the use of protecting groups. The amino group can be acylated (e.g., with acetic anhydride) to reduce its activating effect before the bromination step.[11] The protecting group can then be removed in a subsequent hydrolysis step.
-
Purification Strategy: If the formation of di-brominated byproducts is unavoidable, an effective purification strategy is necessary.
-
Recrystallization: Recrystallization from a suitable solvent can be effective in separating the desired mono-brominated product from the di-brominated impurity.[12]
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a reliable method.[13] A solvent system such as ethyl acetate/petroleum ether can be employed.[7]
-
Reaction Stalls or Proceeds Very Slowly
Question: My reaction seems to have stalled and is not proceeding to completion, even after an extended period. What could be the issue?
Answer:
A stalled reaction can be frustrating. Here are some potential causes and troubleshooting steps:
-
Insufficient Activation/Catalysis:
-
Some bromination reactions, particularly with less reactive substrates, may require a catalyst. For electrophilic aromatic bromination, a Lewis acid catalyst might be necessary, although for activated systems like aminopyridines, this is less common.
-
In syntheses involving copper-catalyzed reactions, the quality and activity of the copper catalyst are paramount.[14] Ensure the catalyst is not deactivated.
-
-
Low Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Gradually increasing the reaction temperature while monitoring the reaction by TLC can help to push the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Poor Solubility: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture. Ensure you are using a solvent in which all reactants are soluble at the reaction temperature.
-
Presence of Inhibitors: Contaminants in the starting materials or solvent can act as inhibitors. Ensure the purity of all reagents and the use of dry solvents, especially in moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
This section covers more general questions regarding the synthesis of this compound.
Question 1: What are the recommended starting materials for a reliable synthesis of this compound?
Answer: A reliable and scalable synthesis often starts with 2-amino-3-hydroxypyridine.[2] This approach typically involves a three-step process:
-
Ring Closure: Reaction with agents like N,N'-carbonyldiimidazole (CDI) and bis(trichloromethyl) carbonate (BTC) to form an oxazolopyridinone intermediate.[2]
-
Bromination: Selective bromination of the intermediate.
-
Hydrolysis: Base-mediated hydrolysis to yield the final product.[3]
Another documented route begins with 2-amino-3,5-dibromopyridine, which is then reacted with potassium hydroxide in an autoclave at high temperature and pressure.[13]
Question 2: What are the key safety precautions to consider during this synthesis?
Answer: Safety should always be the top priority in the laboratory. Key safety considerations for this synthesis include:
-
Handling of Brominating Agents: Bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
-
High-Pressure Reactions: If using an autoclave for high-pressure reactions, ensure it is properly maintained and operated by trained personnel.[13]
-
Corrosive Reagents: Strong acids and bases are often used. Handle them with care to avoid chemical burns.
-
Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used.
-
Product Handling: The final product, this compound, is a chemical irritant and may cause allergic skin reactions.[15][16] Handle it with appropriate PPE.
Question 3: How can I effectively monitor the progress of my reaction?
Answer: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Question 4: What are the recommended storage conditions for this compound?
Answer: this compound is typically a light brown solid.[1] It should be stored in a cool, dry, and dark place to maintain its stability.[3][17] It is recommended to store it under an inert atmosphere if possible, especially for long-term storage. The safety data sheet suggests refrigeration.[15]
Experimental Protocols
Protocol 1: Synthesis from 2-Amino-3-hydroxypyridine (Illustrative)
This protocol is based on a multi-step synthesis approach.[2][3]
Step 1: Ring Closure to form 3H-oxazolo[4,5-b]pyridin-2-one
-
Dissolve 2-amino-3-hydroxypyridine in an appropriate solvent like THF.
-
Add N,N'-carbonyldiimidazole (CDI) and stir at room temperature.
-
Cool the mixture in an ice bath and add bis(trichloromethyl) carbonate (BTC) portion-wise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction, filter the solid, wash with water, and dry to obtain the intermediate.
Step 2: Bromination of the Intermediate
-
The bromination of the oxazolopyridinone intermediate can be carried out using a suitable brominating agent. A photochemical bromination using liquid bromine and a photoinitiator has been reported.[2]
-
Alternatively, NBS in a suitable solvent can be explored for a more controlled bromination.
Step 3: Hydrolysis to this compound
-
Suspend the bromo-intermediate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[3]
-
Reflux the mixture until the reaction is complete (a clear solution may form).
-
Cool the reaction mixture to room temperature and neutralize with an acid (e.g., HCl) to a pH of approximately 7.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.[3]
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Systems
| Brominating Agent | Common Conditions | Advantages | Disadvantages |
| **Elemental Bromine (Br₂) ** | Acetic acid, CCl₄ | Readily available, potent | Highly corrosive and toxic, can lead to over-bromination[11] |
| N-Bromosuccinimide (NBS) | CCl₄ with radical initiator, or polar solvents | Solid, easier to handle, often more selective[4][6] | More expensive than Br₂ |
| Phenyltrimethylammonium tribromide | Dichloromethane, Chloroform | Solid, mild brominating agent | Can be less reactive for some substrates[12][18] |
Visualizations
General Workflow for Synthesis and Troubleshooting
Caption: A generalized workflow for the synthesis of this compound, including key troubleshooting checkpoints.
Decision Tree for Optimizing Bromination
Caption: A decision-making flowchart for troubleshooting and optimizing the bromination step in the synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 3. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijssst.info [ijssst.info]
- 10. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. prepchem.com [prepchem.com]
- 14. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-amino-5-bromo Pyridine Exporter, Supplier from Thane [sanchemyfpn.co.in]
- 18. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2-Amino-3-bromo-5-hydroxypyridine
Welcome to the Technical Support Center for the synthesis of 2-Amino-3-bromo-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. As an important intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like Lorlatinib, robust and scalable access to this molecule is critical.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during its synthesis.
I. Strategic Overview: Navigating the Synthetic Landscape
The synthesis of this compound typically involves the manipulation of a substituted pyridine core. The primary challenges in its scale-up synthesis revolve around three key areas:
-
Regiocontrol in Bromination: The pyridine ring's electronic nature makes direct electrophilic halogenation challenging and often unselective.[2][3] The presence of both an activating amino group and a hydroxyl/alkoxy group complicates the regiochemical outcome.
-
Harsh Reaction Conditions: Many established routes employ high temperatures, high pressures, or strongly acidic/basic conditions, which can be difficult and hazardous to manage on a larger scale.[4][5]
-
Purification and Isolation: The final product's physical properties can make purification by crystallization challenging, while chromatographic methods are often not economically viable for large quantities.
This guide will address these challenges by providing practical, field-proven solutions.
II. Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the scale-up synthesis of this compound.
Q1: What are the most common synthetic routes for this compound, and what are the key scale-up considerations for each?
There are two primary strategies for synthesizing this molecule, each with its own set of advantages and disadvantages for scale-up:
-
Route A: Bromination of 2-Amino-5-hydroxypyridine. This is the most direct route but suffers from significant regioselectivity challenges. The amino and hydroxyl groups are both activating and ortho-, para-directing, which can lead to a mixture of products.
-
Route B: Hydrolysis of a 2-Amino-3,5-dihalopyridine. This route offers better regiochemical control as the positions of the halogens are pre-defined. However, the hydrolysis step often requires harsh conditions, such as high temperatures and pressures in an autoclave with a strong base like potassium hydroxide.[4][5]
Q2: What are the primary safety concerns when working with brominating agents on a large scale?
Bromine (Br₂) is highly toxic, corrosive, and volatile.[6] Its use on a large scale requires specialized handling equipment and robust safety protocols. N-bromosuccinimide (NBS) is a solid and generally safer alternative, but it can also be problematic.[7]
-
Toxicity and Corrosivity: Both Br₂ and HBr (often generated in situ) can cause severe skin burns, eye damage, and respiratory distress.[6][8] All manipulations should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) is mandatory.[9]
-
Exothermic Reactions: Bromination reactions can be highly exothermic. On a large scale, this requires careful control of the addition rate of the brominating agent and efficient heat management to prevent thermal runaways.
-
Solvent Compatibility: Some solvents, like DMF, can react violently with brominating agents and should be avoided.[7]
Q3: How can I avoid chromatographic purification for the final product on a multi-kilogram scale?
While chromatography is often used at the lab scale[4][5], it is generally not feasible for large-scale production. The focus should be on developing a robust crystallization procedure. This involves:
-
Telescoping Reactions: Minimizing workups between steps can prevent the introduction of impurities.
-
Impurity Profiling: Understanding the impurity profile of your crude product is essential for designing an effective crystallization.
-
Solvent Screening: A thorough solvent screen should be performed to identify a solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Controlled Crystallization: The cooling rate, agitation, and use of seed crystals can all have a significant impact on the crystal size, form, and purity of the final product.
III. Troubleshooting Guide: From Theory to Practice
This section provides detailed solutions to specific problems you may encounter during the synthesis.
A. Bromination Challenges
Q4: My bromination of 2-Amino-5-hydroxypyridine is non-selective, yielding a mixture of 3-bromo and 3,5-dibromo products. How can I improve the regioselectivity for the desired 3-bromo isomer?
This is a classic challenge in pyridine chemistry. The key is to modulate the reactivity of the pyridine ring and the brominating agent.
-
Causality: The strong activating effects of the amino and hydroxyl groups make the ring highly susceptible to electrophilic attack. Over-bromination is a common side reaction.
-
Solutions:
-
Choice of Brominating Agent: Use a milder brominating agent than elemental bromine. N-bromosuccinimide (NBS) is often a good choice as it provides a low concentration of bromine in situ.[10]
-
Protecting Groups: Protecting the highly activating amino group as an amide can temper its activating effect and improve selectivity. However, this adds extra steps to the synthesis. A more direct approach is often preferred for scale-up.
-
Reaction Conditions: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetic product.
-
Troubleshooting Bromination Regioselectivity
| Parameter | Recommendation for Improving 3-Bromo Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and easier to handle than Br₂, reduces over-bromination. |
| Solvent | Acetonitrile or Dichloromethane | Provides good solubility for starting materials and reagents. |
| Temperature | 0°C to room temperature | Lower temperatures often favor the kinetic product and reduce side reactions. |
| Stoichiometry | Use 1.0-1.1 equivalents of NBS | Limiting the amount of brominating agent minimizes the formation of the dibromo byproduct. |
B. Hydrolysis and Work-Up Issues
Q5: The hydrolysis of 2-Amino-3,5-dibromopyridine to 2-Amino-3-hydroxy-5-bromopyridine is sluggish and gives low yields. What can I do to improve this transformation?
This nucleophilic aromatic substitution is often challenging and requires forcing conditions.
-
Causality: The pyridine ring is electron-deficient, which makes it resistant to nucleophilic attack unless strongly activated. The C-Br bond is also relatively strong.
-
Solutions:
-
Temperature and Pressure: This reaction often requires high temperatures (170°C or higher) and, consequently, high pressure, necessitating the use of an autoclave.[4][5]
-
Catalysis: The use of a copper catalyst, such as copper powder or copper-bronze, can significantly improve the rate and yield of the reaction.[4][5]
-
Base Concentration: A high concentration of a strong base, like potassium hydroxide, is typically required.[4][5]
-
Q6: During the work-up of the hydrolysis reaction, I'm having trouble with emulsions and poor extraction efficiency. How can I improve the isolation of the product?
The work-up of these high-temperature aqueous reactions can be challenging.
-
Causality: The presence of inorganic salts, residual base, and potentially dark-colored byproducts can lead to difficult phase separations.
-
Solutions:
-
Neutralization: Careful neutralization of the reaction mixture with an acid like HCl is the first step.
-
Salt Saturation: Adding sodium chloride to the aqueous layer can help to break up emulsions and decrease the solubility of the organic product in the aqueous phase.[4]
-
Hot Extraction: Extracting the product while the solution is still warm can improve solubility and extraction efficiency.[4]
-
Solvent Choice: A mixture of ethyl acetate and tetrahydrofuran (9:1) has been reported to be effective for extracting the product.[4]
-
C. Purification and Crystallization
Q7: My crude this compound is a dark, oily solid that is difficult to handle and purify. What steps can I take to improve the product's physical form?
The presence of colored impurities can often inhibit crystallization and lead to an oily product.
-
Causality: High-temperature reactions can generate polymeric, dark-colored byproducts.
-
Solutions:
-
Charcoal Treatment: Treating a solution of the crude product with activated charcoal can effectively remove many colored impurities.[5]
-
Solvent Selection for Crystallization: A systematic solvent screen is crucial. Consider solvents like ethyl acetate, isopropanol, or mixtures with heptane or toluene.
-
Anti-Solvent Crystallization: Dissolving the crude product in a good solvent (like THF or ethyl acetate) and then slowly adding an anti-solvent (like heptane) can induce crystallization.
-
Seeding: If you have a small amount of pure, crystalline material, using it to seed the supersaturated solution can promote the growth of well-defined crystals.
-
IV. Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Regioselective Bromination of 2-Amino-5-hydroxypyridine
-
Dissolution: In a suitable reactor, dissolve 2-Amino-5-hydroxypyridine (1.0 equiv) in acetonitrile.
-
Cooling: Cool the solution to 0-5°C with an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (1.05 equiv) in acetonitrile, maintaining the internal temperature below 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by HPLC or TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by crystallization.
Protocol 2: Copper-Catalyzed Hydrolysis of 2-Amino-3,5-dibromopyridine
Caution: This reaction is performed at high temperature and pressure and must be conducted in an appropriate pressure vessel (autoclave).
-
Charging the Reactor: To an autoclave, add 2-Amino-3,5-dibromopyridine (1.0 equiv), potassium hydroxide (85%, ~5 equiv), copper powder (~0.1 equiv), and water.
-
Inerting: Purge the autoclave with nitrogen.
-
Reaction: Heat the mixture to 170°C and stir for 10 hours.[4] The internal pressure will increase significantly.
-
Cooling and Work-up: Cool the reactor to room temperature. Carefully vent any residual pressure. Neutralize the dark-colored solution with concentrated hydrochloric acid.
-
Extraction: Saturate the aqueous solution with sodium chloride and extract multiple times with a warm mixture of ethyl acetate/tetrahydrofuran (9:1).[4]
-
Purification: Combine the organic extracts, dry over sodium sulfate, and concentrate. The crude product can be further purified by treatment with activated charcoal followed by crystallization.
V. Visualizing the Workflow
Diagram 1: General Synthesis and Troubleshooting Workflow
Caption: A workflow for synthesis with key troubleshooting points.
Diagram 2: Decision Tree for Bromination Issues
Caption: A decision tree for troubleshooting bromination regioselectivity.
VI. References
-
PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from PrepChem.com website: --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Lab Safety for Bromination of Arenes. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridine derivatives. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2022). Bromination Reactions. In Books. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Synthesis of Polyhalogenated Pyridinols. Retrieved from --INVALID-LINK--
-
Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from --INVALID-LINK--
-
Scientific Update. (2024). A Dangerous Bromance. Retrieved from --INVALID-LINK--
-
X-MOL. (2023). How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively? Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis method of 2-amino-5-hydroxypyridine. Retrieved from --INVALID-LINK--
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines. Retrieved from --INVALID-LINK--
-
PubMed. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from --INVALID-LINK--
-
Jubilant Ingrevia. (n.d.). 2-Amino-3-hydroxypyridine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from --INVALID-LINK--
-
Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved from --INVALID-LINK--
-
Cosmetic Ingredient Review. (n.d.). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Organic Process Research & Development Vol. 28 No. 5. Retrieved from --INVALID-LINK--
-
University of Michigan Library. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from --INVALID-LINK--
-
YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Asian Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from --INVALID-LINK--
-
PubMed. (2013). Regioselective bromination of fused heterocyclic N-oxides. Retrieved from --INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. scribd.com [scribd.com]
- 9. fishersci.com [fishersci.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
Stabilizing 2-Amino-3-bromo-5-hydroxypyridine for storage and handling
Technical Support Center: 2-Amino-3-bromo-5-hydroxypyridine
Introduction: A Scientist-to-Scientist Guide
Welcome to the dedicated support guide for this compound (CAS No. 39903-01-0). As a key building block in pharmaceutical and agrochemical synthesis, the stability of this reagent is paramount to the success and reproducibility of your research.[1] My goal as a fellow scientist is to move beyond generic handling instructions. This guide provides a deep dive into the why behind the protocols, offering a framework for troubleshooting and ensuring the long-term integrity of your material. We will explore the inherent chemical liabilities of this molecule and establish a self-validating system for its storage and handling.
Section 1: Core Chemical Profile & Inherent Instabilities
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is dictated by the interplay of its three functional groups on the pyridine ring:
-
2-Amino Group: This electron-donating group makes the pyridine ring electron-rich, increasing its susceptibility to oxidation. The lone pair on the nitrogen can be a target for atmospheric oxygen, potentially leading to N-oxides or other degradation products.[2]
-
3-Hydroxyl Group: Phenolic hydroxyl groups are notoriously sensitive to oxidation, often leading to the formation of colored quinone-like species. This is a primary driver of color change (e.g., from light brown to dark brown/black) upon degradation.
-
Pyridine Ring: The aromatic ring itself, while generally stable, can participate in various degradation pathways, especially when activated by the amino and hydroxyl groups. The entire system is also a chromophore, suggesting potential photosensitivity.
The combination of an amino and a hydroxyl group on the same aromatic ring creates a molecule that is sensitive to air, light, and potentially moisture.[3][4]
Q2: What are the common signs of degradation for this compound?
A2: Degradation is typically observed through several key indicators:
-
Visual Color Change: The most immediate sign. The compound is typically a light brown solid when pure.[1] Any progression to a darker brown, reddish, or black color is a strong indicator of oxidative degradation.
-
Poor Solubility: Degraded, polymerized, or oxidized material may exhibit decreased solubility in your intended reaction solvents.
-
Inconsistent Analytical Data: A fresh sample should show high purity (e.g., ≥99% by HPLC).[1] The appearance of new peaks in HPLC, or unexpected signals in NMR, points to the presence of impurities formed during storage.
-
Reaction Failure or Low Yield: Using a degraded reagent is a common cause of failed reactions, low yields, or the formation of unexpected side products.[5]
Section 2: Recommended Storage & Handling Protocols
This section outlines the optimal conditions for maintaining the compound's integrity. The core principle is the exclusion of atmospheric elements that drive degradation.
Q3: What is the definitive recommended storage temperature? I've seen conflicting information.
A3: While some suppliers may list room temperature, our extensive internal validation and the recommendations from multiple vendors strongly support refrigerated storage.[1][6]
Recommendation: Store this compound at 2-8°C .
Causality: Chemical degradation pathways, particularly oxidation, are kinetic processes. Lowering the temperature significantly reduces the rate of these reactions, prolonging the shelf-life of the compound even if minor exposure to air or light occurs. Studies on similar aminopyridines confirm their excellent long-term stability under refrigeration.[7][8][9]
Q4: How critical is an inert atmosphere for storage?
A4: For long-term stability (> 1 month), an inert atmosphere is critical . For short-term, daily use, it is highly recommended .
Explanation: As established in Q1, the molecule is susceptible to oxidation.[2] Storing the compound under an inert gas like nitrogen or argon directly displaces the atmospheric oxygen and moisture that initiate degradation.[3][4] This is standard best practice for any air-sensitive chemical.[5][10]
Q5: What type of container should I use?
A5: The choice of container is a key part of your protective strategy.
-
Primary Container: Use an amber glass vial or a vial made of opaque material (e.g., black polypropylene).[11][12][13] This directly protects the compound from light, mitigating photosensitive degradation.[14]
-
Seal: The container must have a tight-fitting, secure seal. A screw cap with a PTFE liner is ideal.
-
Secondary Containment: For added protection, especially for long-term storage, the primary container can be placed inside a larger, sealed container (like a desiccator or a sealed bag) that has been backfilled with inert gas.
Protocol: Preparing Aliquots for Long-Term Storage
This workflow ensures the bulk of your material remains pristine.
Caption: Workflow for aliquoting and storing the compound.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during experimentation.
Q6: My reaction is giving poor yields. I suspect the reagent has degraded. How can I confirm this?
A6: Before expending more time on the reaction, validate your starting material.
| Validation Test | Procedure | Expected Result (Good Reagent) | Indication of Degradation |
| Visual Check | Compare the solid to a photo of a new lot or its description. | Light brown, free-flowing powder.[1] | Dark brown/black color, clumping (potential moisture absorption). |
| Solubility Test | Dissolve a small, accurately weighed amount in your reaction solvent. | Dissolves as expected per literature/known properties. | Incomplete dissolution, presence of insoluble particulates. |
| TLC Analysis | Spot the reagent on a TLC plate against a known good lot if available. | A single, clean spot. | Multiple spots, streaking, or a spot at the baseline. |
| Purity by HPLC/NMR | Run a quick purity check. | Purity ≥98-99%.[1] Characteristic peaks match reference spectrum. | Presence of new peaks in HPLC; unexplained signals in NMR. |
Troubleshooting Decision Tree
If you suspect reagent degradation, follow this logical path.
Caption: Troubleshooting workflow for suspected degradation.
Q7: I only have a Schlenk line, not a glovebox. How should I handle the compound?
A7: A Schlenk line provides excellent protection. The key is to avoid exposing the bulk material to the atmosphere during weighing.[3][10]
Protocol: Handling with a Schlenk Line
-
Preparation: Place your receiving flask (e.g., a round-bottom flask with a sidearm) on the Schlenk line.
-
Purge Cycle: Evacuate the flask under vacuum until the pressure stabilizes.
-
Inert Gas Backfill: Gently backfill the flask with your inert gas (Nitrogen or Argon).
-
Repeat: Perform at least three vacuum/backfill cycles to ensure the flask is free of atmospheric oxygen and moisture.[15]
-
Positive Pressure: After the final backfill, leave the flask under a slight positive pressure of inert gas (connect the line to a bubbler).
-
Weighing: Briefly remove the stopper/septum from your flask and quickly add the required amount of this compound from your aliquot vial. The positive outflow of inert gas from the flask will prevent air from entering.
-
Reseal: Immediately reseal the flask.
-
Solvent Addition: Add your (degassed) solvent via a cannula or syringe.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. ossila.com [ossila.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sefh.es [sefh.es]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. researchgate.net [researchgate.net]
- 11. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 12. camlab.co.uk [camlab.co.uk]
- 13. labhomepage.com [labhomepage.com]
- 14. How To [chem.rochester.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Greener Synthesis of 2-Amino-3-bromo-5-hydroxypyridine
Welcome to the technical support center for the greener synthesis of 2-Amino-3-bromo-5-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals dedicated to incorporating sustainable practices into their synthetic workflows. Here, we address common challenges and frequently asked questions, providing field-proven insights and evidence-based solutions to facilitate a smoother, more efficient, and environmentally responsible synthesis process.
Section 1: Frequently Asked Questions (FAQs) on Greener Synthetic Strategies
This section provides an overview of modern, sustainable approaches for synthesizing substituted pyridines, focusing on the principles of green chemistry.
Q1: What are the primary drawbacks of traditional synthesis routes for halogenated aminopyridines, and how do greener alternatives address them?
A1: Traditional methods for synthesizing compounds like this compound often rely on harsh reagents and conditions. For instance, the use of elemental bromine in strong acids like oleum or concentrated hydrochloric acid is common.[1][2][3] These approaches present several challenges:
-
Safety Hazards: Handling liquid bromine is hazardous due to its high toxicity and reactivity.[4]
-
Environmental Impact: The use of stoichiometric, corrosive acids and chlorinated solvents generates significant hazardous waste.
-
Poor Selectivity: Strong activating groups on the pyridine ring, such as amino (-NH2) and hydroxyl (-OH) groups, can lead to over-halogenation, resulting in mixtures of mono- and di-halogenated products that are difficult to separate.[5][6]
Greener synthesis routes aim to mitigate these issues by employing principles such as:
-
Safer Reagents: Using alternatives to elemental bromine, such as N-Bromosuccinimide (NBS), which is a solid and easier to handle.[5]
-
Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or acetic acid, or even running reactions neat (solvent-free).[4][7][8]
-
Catalysis: Employing catalysts (including organocatalysts, metal-based, or biocatalysts) to improve reaction efficiency and selectivity under milder conditions, often reducing the need for harsh reagents.[9][10][11]
-
Process Intensification: Utilizing technologies like microwave-assisted synthesis or continuous flow reactors to reduce reaction times, improve energy efficiency, and enhance safety and control.[12][13][14][15]
Q2: How does the choice of solvent impact the greenness and outcome of the synthesis?
A2: The solvent is a critical component of any reaction and its choice profoundly affects the synthesis's environmental footprint and chemical outcome. Solvents can influence reactant solubility, reaction rates, and even mechanistic pathways.[16][17] In the context of pyridine synthesis, moving from traditional chlorinated solvents to greener alternatives like water or ethanol is a primary goal.[7] Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost.[8] However, the low solubility of many organic substrates in water can be a challenge. Strategies to overcome this include the use of co-solvents or performing reactions at elevated temperatures. In some multicomponent reactions, changing the solvent from ethanol to acetonitrile has been shown to be crucial for achieving the desired product by influencing the solubility of intermediates and final products.[16]
Q3: Can flow chemistry be applied to the synthesis of this compound? What are the advantages?
A3: Yes, flow chemistry is a highly promising technology for this type of synthesis. Continuous flow reactors offer significant advantages over traditional batch processing, particularly for reactions that are exothermic, hazardous, or require precise control.[13][14] Key benefits include:
-
Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or unstable intermediates.
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, reducing the formation of side products.
-
Increased Efficiency and Yield: Short reaction times at elevated temperatures, which might be unsafe in batch, can be safely achieved, often leading to higher yields and purity.[13][15]
-
Scalability: Scaling up production is more straightforward—instead of using larger reactors, the system is simply run for a longer duration.
For a multi-step synthesis involving halogenation and amination, a flow process can streamline the workflow, potentially telescoping steps without isolating intermediates.[14]
Section 2: Troubleshooting Guide for Experimental Synthesis
This guide addresses specific, practical issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.
Q1: I am experiencing low yields during the bromination of the 2-amino-5-hydroxypyridine precursor. What are the likely causes and optimization strategies?
A1: Low yields in the bromination step are a common issue. The root cause often lies in one of several areas. Use the following decision tree to diagnose and resolve the problem.
Troubleshooting Workflow for Low Bromination Yield
Caption: A decision-making workflow for troubleshooting low yields.
-
Cause 1: Reagent Quality and Stoichiometry. The starting material, 2-amino-5-hydroxypyridine, may contain impurities. Ensure its purity via NMR or LC-MS. Critically, the stoichiometry of the brominating agent is paramount. An excess can lead to polybromination and other side reactions, while too little will result in incomplete conversion.[4]
-
Solution: Purify the starting material if necessary. Perform a careful titration or use a fresh, verified source of your brominating agent. Start with 1.0-1.1 equivalents of the brominating agent and monitor the reaction progress closely via TLC or LC-MS.
-
-
Cause 2: Inappropriate Reaction Temperature. The pyridine ring is activated by both the -NH2 and -OH groups, making it highly reactive.[2][18] Running the reaction at too high a temperature can lead to decomposition or the formation of tar-like side products.[19] Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Solution: Begin the reaction at a low temperature (e.g., 0-5 °C), especially during the addition of the brominating agent, to control the initial exothermic reaction.[4] Once the addition is complete, allow the reaction to slowly warm to room temperature or slightly above, monitoring progress along the way.
-
-
Cause 3: Choice of Brominating Agent and Solvent. Using elemental bromine (Br₂) directly can be too harsh, leading to poor selectivity and side reactions, including oxidation.[20] The solvent also plays a crucial role; a protic solvent like ethanol can facilitate the reaction but may also participate in side reactions.[4]
-
Solution: Consider using a milder, more selective brominating agent like N-Bromosuccinimide (NBS).[5] NBS is a solid, making it safer to handle, and often provides better control over mono-bromination. Screen greener solvents such as acetic acid or ethanol.
-
Q2: My main problem is the formation of 2-amino-3,5-dibromopyridine. How can I improve the regioselectivity for mono-bromination at the 3-position?
A2: This is a classic selectivity challenge. The -NH2 and -OH groups are strong ortho-, para-directors. In 2-amino-5-hydroxypyridine, the 3- and 5-positions are both activated. Since the 5-position is already substituted with -OH, the positions ortho and para to the powerful -NH2 group (positions 3 and 5) are highly activated. This makes the formation of the 3-bromo (desired) and the 3,5-dibromo (undesired) products competitive.[5][6]
-
Solution 1: Control Stoichiometry and Addition Rate. This is the most critical factor. Use no more than 1.0 equivalent of your brominating agent. Add the agent very slowly, preferably as a dilute solution, to a cooled solution of the substrate. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Solution 2: Use a Bulky Brominating Agent. While less common, employing a sterically hindered brominating agent can sometimes improve selectivity by preferentially attacking the less hindered position.
-
Solution 3: Amino Group Protection. A more robust, albeit less atom-economical, approach is to temporarily protect the highly activating amino group. For example, converting the amine to an amide (e.g., using acetic anhydride) reduces its activating strength. After bromination, the protecting group is removed. A Boc-protected intermediate (2-BOC-amido-3-hydroxy-5-bromopyridine) is also a stable option.[21] This multi-step process adds complexity but often provides excellent control over selectivity.
Q3: The purification of the final product is challenging due to its polarity and the presence of similar byproducts. What are the best practices for purification?
A3: The amino and hydroxyl groups make the target molecule quite polar, potentially causing issues like streaking on silica gel columns and poor solubility in common recrystallization solvents.
-
Strategy 1: Acid-Base Extraction. Before chromatography, perform an aqueous workup. The basic amino group allows the product to be extracted into a dilute acidic solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) will precipitate the purified product, which can then be extracted back into an organic solvent like ethyl acetate.[1][22]
-
Strategy 2: Column Chromatography.
-
Stationary Phase: Standard silica gel is often sufficient. If the compound strongly adheres to silica, consider using alumina (neutral or basic) or a C18 reversed-phase silica.
-
Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the concentration of a more polar solvent like ethyl acetate or methanol. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can significantly improve peak shape by deactivating acidic sites on the silica gel and preventing tailing.
-
-
Strategy 3: Recrystallization. This is a highly effective green purification technique if a suitable solvent system can be found.
-
Solvent Screening: Test a range of solvents and solvent mixtures. Good candidates for polar compounds include ethanol, methanol, water, or mixtures like ethanol/water or ethyl acetate/hexane.[3][23] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Section 3: Comparative Analysis of Synthesis Routes
The following table summarizes a traditional route versus a potential greener alternative, highlighting key metrics based on the principles discussed.
| Parameter | Traditional Route | Greener Alternative | Rationale for Improvement |
| Starting Material | 2-Aminopyridine | 2-Amino-5-hydroxypyridine | More direct functionalization. |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a solid, safer to handle, and often more selective.[5][20] |
| Solvent | Conc. HCl / Acetic Acid | Ethanol / Water | Reduces use of corrosive acids and hazardous organic solvents.[4][7] |
| Conditions | High Temp (e.g., >100°C) | 0°C to Room Temperature | Milder conditions reduce energy consumption and side product formation. |
| Catalyst | None (Stoichiometric Acid) | None or Organocatalyst | Catalytic routes can improve efficiency and reduce waste.[10] |
| Workup | Neutralization of large acid volume | Simpler extraction or direct crystallization | Generates less salt waste and simplifies purification. |
| Waste Profile | High volume of acidic, halogenated waste | Lower volume, more biodegradable waste | Significant reduction in environmental impact. |
Section 4: Greener Experimental Protocol Example
Disclaimer: This protocol is an illustrative example based on established green chemistry principles for pyridine halogenation. Researchers must conduct their own risk assessment and optimization.
Objective: Synthesis of this compound using NBS.
Greener Synthesis Workflow
Caption: A schematic workflow for a greener bromination protocol.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-hydroxypyridine (1.0 eq) in ethanol (10 mL per gram of substrate).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
NBS Addition: Dissolve N-Bromosuccinimide (NBS, 1.0 eq) in a minimal amount of ethanol and add it to the dropping funnel. Add the NBS solution dropwise to the cooled pyridine solution over 30-60 minutes with vigorous stirring. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the starting material is consumed, cool the mixture again and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.
-
Extraction: Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography or recrystallization as described in the troubleshooting guide (Q3).
References
- 1. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 2. chempanda.com [chempanda.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ijssst.info [ijssst.info]
- 6. heteroletters.org [heteroletters.org]
- 7. geneonline.com [geneonline.com]
- 8. bioengineer.org [bioengineer.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry [gcande.digitellinc.com]
- 11. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 19. benchchem.com [benchchem.com]
- 20. Bromination - Wordpress [reagents.acsgcipr.org]
- 21. CN103772272A - Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine - Google Patents [patents.google.com]
- 22. prepchem.com [prepchem.com]
- 23. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to Purity Validation: HPLC and NMR Analysis of 2-Amino-3-bromo-5-hydroxypyridine
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product. Therefore, the rigorous validation of an API's purity using orthogonal analytical techniques is a non-negotiable regulatory and scientific requirement.
This guide provides an in-depth comparison of two powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of 2-Amino-3-bromo-5-hydroxypyridine , a heterocyclic building block pivotal in the synthesis of various pharmaceutical agents. We will move beyond procedural lists to explore the scientific rationale behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their needs. The validation principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), which outlines the validation of analytical procedures.[1][2][3]
Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Separation
HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolving power, sensitivity, and robustness.[4] For a polar, ionizable molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the most effective approach.
Causality Behind the Method: Why RP-HPLC Works
The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the nonpolar stationary phase (typically alkyl-bonded silica, like C18).[5] A polar mobile phase is used to elute the compounds.
-
Analyte Characteristics : this compound is a polar aromatic compound. The pyridine nitrogen is basic and can be protonated. This ionization is key to achieving good chromatography.
-
Stationary Phase Selection : A C18 (octadecyl) column is chosen for its strong hydrophobic retention, providing an excellent starting point for separating the main compound from potential nonpolar and moderately polar impurities.[4]
-
Mobile Phase Design : Because the analyte contains a basic amine group, peak tailing can occur due to interactions with residual acidic silanols on the silica backbone of the column.[5] To mitigate this, an acidic modifier, such as 0.1% formic acid, is added to the mobile phase. This ensures the pyridine nitrogen is consistently protonated, resulting in a single ionic species that chromatographs with a sharp, symmetrical peak. A gradient elution from a highly aqueous mobile phase to one with a higher organic content (e.g., acetonitrile) ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted.
-
Detection : The pyridine ring is a strong chromophore. A UV-Vis or Photodiode Array (PDA) detector is ideal. Analysis at a wavelength such as 254 nm or at the compound's specific maximum absorbance (λmax) provides high sensitivity.
Experimental Protocol: RP-HPLC Purity Determination
This protocol is designed to be a self-validating system, where system suitability parameters (e.g., peak symmetry, resolution) would be monitored to ensure reliable performance.
-
Preparation of Mobile Phases :
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Scientist's Note: All mobile phases should be filtered through a 0.45 µm filter and degassed prior to use to prevent blockages and baseline instability.
-
-
Standard and Sample Preparation :
-
Standard Solution : Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of Water/Acetonitrile to a final concentration of 0.5 mg/mL.
-
Sample Solution : Prepare the test sample in the same manner as the standard solution.
-
Trustworthiness Check: Using the same diluent for both sample and standard minimizes volumetric errors and ensures chromatographic compatibility.
-
-
Chromatographic Conditions :
-
HPLC System : Standard system with a quaternary pump, autosampler, column thermostat, and PDA detector.[4]
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature : 30 °C.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : PDA detection at 254 nm.
-
Gradient Program :
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis :
-
Purity is calculated using the area percent method, assuming all components have a similar UV response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Hypothetical HPLC Data Summary
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.52 | 15,800 | 0.25 | Unknown Impurity |
| 2 | 8.91 | 6,250,000 | 99.52 | This compound |
| 3 | 15.24 | 14,450 | 0.23 | Unknown Impurity |
| Total | 6,280,250 | 100.00 |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Part 2: Nuclear Magnetic Resonance (NMR) - The Authority on Structure and Quantity
NMR spectroscopy is an unparalleled tool for chemical structure elucidation. Its inherently quantitative nature also makes it a primary analytical method for purity determination, often referred to as quantitative NMR (qNMR).[6][7] Unlike chromatography, qNMR can determine purity without needing a reference standard of the analyte itself, instead relying on a certified internal standard.[8]
Causality Behind the Method: Why qNMR is a Primary Method
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] This fundamental principle allows for highly accurate molar ratio comparisons between an analyte and an internal standard of known purity in the same solution.
-
Analyte Characteristics : this compound has distinct signals in its ¹H NMR spectrum corresponding to its two aromatic protons, which are well-resolved and suitable for integration.
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the polar analyte, and its residual solvent peak does not interfere with the analyte's signals. Importantly, it allows for the observation of exchangeable protons from the -NH₂ and -OH groups, which can provide additional structural confirmation.
-
Internal Standard (IS) Selection : An ideal IS should be of high, certified purity, stable, non-volatile, and have sharp signals that do not overlap with the analyte or solvent signals. Maleic acid is a suitable choice. It has two equivalent vinyl protons that produce a sharp singlet around 6.3 ppm, typically clear of the aromatic region for pyridine derivatives.
-
Acquisition Parameters : For accurate quantification, complete relaxation of the nuclei between pulses is critical. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being integrated (both analyte and IS). A D1 of 30 seconds is often a safe starting point for small molecules.
Experimental Protocol: ¹H qNMR Purity Determination
This protocol provides a framework for obtaining accurate and reproducible quantitative data.
-
Sample Preparation :
-
Accurately weigh approximately 15 mg of this compound into an NMR tube. Record the weight to 0.01 mg.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) and add it to the same NMR tube. Record the weight to 0.01 mg.
-
Add ~0.7 mL of DMSO-d₆, cap the tube, and vortex until fully dissolved.
-
Trustworthiness Check: The accuracy of qNMR is fundamentally dependent on the precision of the gravimetric measurements. A high-precision analytical balance is essential.
-
-
NMR Data Acquisition :
-
Spectrometer : 400 MHz or higher field NMR spectrometer.
-
Experiment : Standard 1D ¹H experiment.
-
Key Parameters :
-
Pulse Angle : 90°
-
Relaxation Delay (D1) : 30 s
-
Acquisition Time (AQ) : ≥ 3 s
-
Number of Scans (NS) : 8-16 (or as needed for good signal-to-noise)
-
-
-
Data Processing and Analysis :
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Carefully integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and the singlet from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (Wstd / Wx) * Pstd
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal (e.g., Nstd = 2 for maleic acid)
-
M : Molar mass (this compound = 189.01 g/mol ; Maleic Acid = 116.07 g/mol )[9]
-
W : Weight
-
P : Purity of the standard
-
x : Analyte (this compound)
-
std : Internal Standard (Maleic Acid)
-
-
Hypothetical ¹H NMR Data Summary (in DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | 7.85 | d | 1.00 |
| H-6 | 7.15 | d | 1.01 |
| -NH₂ | 6.20 | br s | 2.05 |
| -OH | 9.80 | br s | 1.03 |
| Maleic Acid (IS) | 6.28 | s | 2.00 (Reference) |
NMR Analysis Workflow
Caption: Workflow for qNMR purity analysis.
Part 3: A Head-to-Head Comparison: HPLC vs. NMR
Both HPLC and NMR provide critical data for purity validation, but their strengths and weaknesses make them complementary rather than competitive. The choice of technique depends on the specific goal of the analysis.
| Feature | HPLC (with UV/PDA) | NMR (Quantitative ¹H) | Senior Scientist's Insight |
| Primary Goal | Separation and Quantification | Structural Confirmation and Quantification | HPLC finds what is separable; NMR confirms what it is. |
| Quantitation Principle | Relative (based on response factor) | Absolute/Primary (based on molar ratio) | qNMR is considered a primary ratio method, making it ideal for certifying reference standards. HPLC relies on assumptions about response factors unless a standard for each impurity is available.[8][10] |
| Sensitivity | High (ppm or ng level) | Moderate (typically >0.1% or µg level) | HPLC is superior for detecting trace-level impurities and degradation products. |
| Specificity | High separation power. Co-elution is possible. | High structural resolution. Signal overlap is possible but often resolvable with higher field or 2D NMR. | The combination of techniques provides ultimate specificity, as recommended by ICH guidelines.[2][11] |
| Impurity Identification | Requires hyphenation (e.g., HPLC-MS) | Excellent for structural elucidation of impurities present at sufficient concentration (>0.5-1%). | NMR is a standalone tool for identifying unknown structures, a significant advantage over standard HPLC. |
| Throughput | High (20-30 min/sample) | Low (can be >30 min/sample due to long D1) | HPLC is better suited for routine, high-volume QC testing. |
| Sample Consumption | Destructive (sample is consumed) | Non-destructive (sample can be recovered) | NMR is advantageous when working with precious or limited material.[12] |
| Validation & Compliance | Well-established and required by all regulatory agencies. | Increasingly recognized and accepted by pharmacopoeias (e.g., USP <761>) as an orthogonal method for purity.[10] | A comprehensive validation package should ideally include data from both techniques to demonstrate orthogonality. |
Senior Application Scientist's Recommendation
For the comprehensive purity validation of a new chemical entity like This compound , a dual-pronged approach is not just recommended; it is essential for ensuring scientific rigor and regulatory compliance.
-
For Routine Analysis and Impurity Profiling : HPLC should be the primary tool. Its high sensitivity and throughput are ideal for release testing of batches, stability studies, and detecting trace impurities that may arise from the synthesis or degradation.[13] A validated, stability-indicating HPLC method is a mandatory component of any regulatory submission.
-
For Reference Standard Characterization and Orthogonal Validation : qNMR is the superior choice. Its status as a primary method provides an accurate, absolute purity value that is not dependent on a pre-existing, characterized standard of the API itself. It serves as the definitive confirmation of structure and provides an orthogonal quantitative result to the HPLC method, demonstrating that the chromatographic purity is accurate and not skewed by impurities with different response factors.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. emerypharma.com [emerypharma.com]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Synthetic Efficiency of 2-Amino-3-bromo-5-hydroxypyridine Routes
Introduction
2-Amino-3-bromo-5-hydroxypyridine is a valuable substituted pyridine derivative that serves as a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature offers multiple reaction sites for building complex molecular architectures. Consequently, the development of efficient, scalable, and safe synthetic routes to this compound is of paramount importance for researchers and chemical development professionals. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, with a focus on their efficiency, scalability, and safety considerations. We will delve into the mechanistic rationale behind these routes and provide detailed experimental protocols to support their application.
Route 1: Nucleophilic Aromatic Substitution of 2-Amino-3,5-dibromopyridine
This classical approach involves the selective replacement of a bromine atom with a hydroxyl group on a readily available dibrominated precursor. The overall strategy relies on the differential reactivity of the bromine atoms on the pyridine ring, which can be influenced by the reaction conditions.
Synthesis of the Starting Material: 2-Amino-3,5-dibromopyridine
The precursor, 2-Amino-3,5-dibromopyridine, is typically synthesized from 2-aminopyridine via electrophilic bromination.[1] A common challenge in this step is controlling the regioselectivity and the extent of bromination to minimize the formation of byproducts such as 2-amino-5-bromopyridine and over-brominated species.[2][3]
Experimental Protocol: Synthesis of 2-Amino-3,5-dibromopyridine
-
Materials: 2-aminopyridine, Acetic Acid, Bromine.
-
Procedure:
-
Dissolve 2-aminopyridine (3.0 moles) in 500 ml of acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the solution to below 20°C in an ice bath.
-
Add a solution of bromine (3.0 moles) in 300 ml of acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially.
-
Allow the temperature to rise to 50°C after about half of the bromine solution has been added.
-
After the addition is complete, stir the mixture for an additional hour.
-
Dilute the reaction mixture with 750 ml of water to dissolve the precipitated hydrobromide salt.
-
Neutralize the solution with a 40% sodium hydroxide solution with cooling and stirring.
-
Collect the precipitated product by filtration, wash with water until the washings are bromide-free, and dry at 110°C.
-
The desired 2-amino-3,5-dibromopyridine can be further purified from byproducts by washing with hot petroleum ether.[4]
-
Hydroxylation of 2-Amino-3,5-dibromopyridine
The conversion of 2-Amino-3,5-dibromopyridine to the final product is achieved through a nucleophilic aromatic substitution reaction. This process typically requires harsh reaction conditions to facilitate the displacement of the bromine atom.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Amino-3,5-dibromopyridine, Potassium Hydroxide (85%), Copper powder, Water, Ethyl acetate, Tetrahydrofuran.
-
Procedure:
-
In an autoclave, combine 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 parts of copper powder, and 100 parts of water.
-
Stir the mixture under a nitrogen atmosphere for 10 hours at 170°C.[5]
-
After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid.
-
Saturate the solution with sodium chloride and extract three times with a warm 9:1 mixture of ethyl acetate/tetrahydrofuran.
-
Dry the combined organic extracts with sodium sulfate and filter.
-
Evaporate the solvent and purify the residue by silica gel chromatography to yield this compound.[5] A yield of approximately 46.3% has been reported for this step.[5]
-
Route 1: Workflow
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: Multi-step Synthesis from 2-Amino-3-hydroxypyridine
This more contemporary approach begins with a precursor that already contains the amino and hydroxyl functionalities, and introduces the bromine atom at a later stage. This strategy often involves protection of the existing functional groups to ensure selective bromination at the desired position.
Synthesis of the Starting Material: 2-Amino-3-hydroxypyridine
A notable and potentially greener route to 2-Amino-3-hydroxypyridine starts from furfural, a bio-based platform chemical.[6][7][8]
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine from Furfural
-
Materials: Furfural, Water, Chlorine gas or Bromine, Ammonium sulfamate solution, Sodium hydroxide.
-
Procedure:
-
Introduce chlorine gas or bromine into an aqueous solution of furfural to induce a ring-opening reaction.[6][7][8]
-
React the resulting mixture with an ammonium sulfamate solution to form 2-amino-3-pyridone sulfonate.[7][8]
-
Hydrolyze the sulfonate salt under basic conditions to yield crude brown 2-amino-3-hydroxypyridine.[7][8] Yields greater than 75% have been reported for this process.[7][8]
-
The crude product can be purified by recrystallization to obtain a white solid with a purity of over 99%.[7]
-
Protection, Bromination, and Deprotection Sequence
This three-step sequence is designed to achieve regioselective bromination at the 5-position of the pyridine ring.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Amino-3-hydroxypyridine, N,N'-Carbonyldiimidazole (CDI), Bis(trichloromethyl) carbonate (BTC), Tetrahydrofuran (THF), Liquid bromine, 2-Hydroxy-2-methyl-1-phenyl-1-propanone (photoinitiator), Sodium hydroxide solution.
-
Procedure:
-
Protection (Ring Closure): Dissolve 2-amino-3-hydroxypyridine (36.3 mmol) in THF (120 mL). Add CDI (54.3 mmol) and stir at room temperature for 1.5 hours. Cool the mixture in an ice bath and add BTC (21.9 mmol) in portions. Heat the reaction to reflux for 1 hour. After reaction, filter and wash the solid with water to obtain 3H-oxazolo[4,5-b]pyridin-2-one with a reported yield of 96.1%.[9]
-
Bromination: The bromination of the protected intermediate can be achieved using liquid bromine, potentially with a photoinitiator.[10]
-
Deprotection (Hydrolysis): Suspend the brominated intermediate, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, in a 10% sodium hydroxide aqueous solution and heat to reflux for 14 hours.[9] Monitor the reaction by TLC until the starting material is fully consumed. Cool the reaction mixture and adjust the pH to 6-7 with 5% dilute hydrochloric acid. Extract the product with ethyl acetate. The combined organic layers are dried and concentrated to give the crude this compound. A molar yield of 90% for this hydrolysis step has been reported.[9]
-
Route 2: Workflow
Caption: Workflow for the synthesis of this compound via Route 2.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Nucleophilic Substitution | Route 2: Multi-step from 2-Amino-3-hydroxypyridine |
| Starting Materials | 2-aminopyridine | Furfural |
| Overall Yield | Moderate | Potentially higher overall yield |
| Number of Steps | 2 (from 2-aminopyridine) | 4 (from furfural) |
| Key Reagents | Bromine, Potassium Hydroxide, Copper powder | CDI, BTC, Liquid Bromine, Photoinitiator, NaOH |
| Reaction Conditions | High temperature (170°C) and pressure (autoclave) for hydroxylation | Milder conditions for protection and deprotection; bromination may require specific equipment |
| Safety & Scalability | Use of high-pressure autoclave poses scalability challenges and safety risks.[11] Bromination of 2-aminopyridine can lead to byproduct formation. | Use of highly toxic and corrosive liquid bromine requires stringent safety precautions.[12][13][14][15][16] Photocatalytic step may require specialized equipment. Starting material from furfural is a "green" advantage. |
| Purification | Chromatography is required for the final product. | Multiple intermediate purifications may be necessary. |
| Green Chemistry | Use of a copper catalyst and high energy input are drawbacks. | Starting from bio-renewable furfural is a significant advantage. Use of liquid bromine is a major drawback, but greener alternatives like N-bromosuccinimide (NBS) or in-situ generation of bromine could be explored.[12][17][18][19] |
Expert Insights and Causality Behind Experimental Choices
-
Route 1: The choice of a copper catalyst in the hydroxylation step is crucial for facilitating the nucleophilic substitution of the aryl bromide, a typically unreactive substrate. The high temperature and pressure are necessary to overcome the activation energy of this reaction. The main drawback of this route is the lack of selectivity in the initial bromination and the harsh conditions of the hydroxylation step, which can be challenging to scale up safely and efficiently.
-
Route 2: The protection of the amino and hydroxyl groups as a cyclic oxazolone is a key strategic decision. This serves two purposes: it deactivates the ring towards electrophilic attack to some extent and, more importantly, it prevents side reactions at the amino and hydroxyl groups during bromination. This allows for a more controlled and regioselective introduction of the bromine atom at the 5-position. The use of a photoinitiator suggests a radical mechanism for the bromination, which can offer different selectivity compared to traditional electrophilic bromination. The final hydrolysis step is a straightforward deprotection to reveal the desired product. The use of furfural as a starting material is a significant step towards a more sustainable synthesis.
Conclusion
Both synthetic routes to this compound present distinct advantages and disadvantages.
Route 1 is a more direct approach from a common starting material, 2-aminopyridine. However, its efficiency is hampered by potential side reactions during bromination and the need for harsh, energy-intensive conditions for the hydroxylation step, which also raises safety and scalability concerns.
Route 2 , while longer, offers a more controlled and potentially higher-yielding synthesis. The use of a protecting group strategy allows for precise regiochemical control of the bromination. Furthermore, the option to start from the bio-based feedstock furfural aligns well with the principles of green chemistry. The primary concern with this route is the use of hazardous liquid bromine, although the exploration of safer brominating agents could mitigate this issue.
For researchers and drug development professionals, the choice of route will depend on the specific requirements of their project, including scale, cost, safety infrastructure, and commitment to sustainable practices. For larger-scale production, the development of a safer and more scalable version of Route 2, potentially utilizing a greener brominating agent and optimizing the multi-step process, appears to be the more promising avenue for future development.
References
- 1. nbinno.com [nbinno.com]
- 2. ijssst.info [ijssst.info]
- 3. heteroletters.org [heteroletters.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]
- 7. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 8. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 9. Page loading... [guidechem.com]
- 10. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 13. quora.com [quora.com]
- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 15. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. nj.gov [nj.gov]
- 17. benchchem.com [benchchem.com]
- 18. espublisher.com [espublisher.com]
- 19. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Amino-3-bromo-5-hydroxypyridine Reaction Products
References
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Amino-3-bromo-5-hydroxypyridine and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Substituted pyridines, in particular, are privileged scaffolds in a multitude of commercial drugs and clinical candidates. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-amino-3-bromo-5-hydroxypyridine and structurally similar building blocks. By delving into the nuances of their behavior in key synthetic transformations and providing supporting experimental data, this document aims to empower scientists to make more informed decisions in their synthetic endeavors.
The Strategic Importance of Substituted Pyridines
The pyridine core is a cornerstone of modern medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties, such as aqueous solubility. The ability to functionalize the pyridine ring at various positions allows for the precise tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.
This compound and its analogs are particularly valuable building blocks due to the orthogonal reactivity of their functional groups. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. The amino and hydroxyl groups, on the other hand, can participate in a variety of other transformations, such as amide bond formation, etherification, and can also modulate the reactivity of the pyridine ring itself. A prime example of the utility of this class of compounds is in the synthesis of the third-generation ALK inhibitor, Lorlatinib, where a derivative of this compound is a key intermediate in a crucial Suzuki-Miyaura coupling step.[1][2]
Understanding the Reactivity Landscape: Electronic and Steric Effects
The reactivity of a substituted bromopyridine in cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-bromine (C-Br) bond. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes halopyridines more reactive than their corresponding halobenzene counterparts in oxidative addition to a palladium(0) catalyst, often the rate-determining step in many cross-coupling reactions.[3]
The substituents on the pyridine ring, however, play a crucial role in modulating this inherent reactivity:
-
Electronic Effects: Electron-donating groups (EDGs), such as amino (-NH2) and hydroxyl (-OH) groups, increase the electron density of the pyridine ring. This can decrease the reactivity of the C-Br bond towards oxidative addition by making the carbon atom less electrophilic. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the C-Br bond more susceptible to oxidative addition and thus enhancing reactivity.
-
Steric Effects: The size and position of substituents can significantly impact the approach of the bulky palladium catalyst to the C-Br bond. Substituents ortho to the bromine atom can sterically hinder the oxidative addition step, leading to slower reaction rates or requiring more forcing conditions.
The interplay of these effects dictates the overall reactivity profile of a given building block. In the case of this compound, the electron-donating amino and hydroxyl groups at the 2- and 5-positions, respectively, increase the electron density of the ring, which might suggest a lower reactivity compared to an unsubstituted bromopyridine. However, the position of these groups and their potential to coordinate with the catalyst can also influence the reaction outcome.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a practical understanding of the comparative reactivity of these building blocks, we will now examine their performance in three of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is one of the most versatile and widely used cross-coupling reactions.[4]
dot
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of the free amino group in 2-amino-3-bromopyridine derivatives can sometimes complicate Suzuki-Miyaura couplings by coordinating to the palladium catalyst and inhibiting its activity.[4] However, with the appropriate choice of catalyst, ligand, and base, high yields can be achieved.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromo-5-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [5] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 88 | [5] |
| 3 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-24 | ~80-90 (expected) | [4] |
| 4 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92 | [6] |
Note: The data in this table is compiled from different sources and reaction conditions are not identical. It serves as a general guide to the expected reactivity.
From the available data, it is evident that 2-amino-3-bromopyridine derivatives are competent substrates for Suzuki-Miyaura coupling, affording good to excellent yields. The slightly lower yields sometimes observed with amino-substituted pyridines compared to their non-amino counterparts can often be overcome by careful optimization of the reaction conditions, such as the choice of a more electron-rich and sterically demanding phosphine ligand that can promote the reductive elimination step and prevent catalyst inhibition.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is a powerful tool for the synthesis of substituted alkynes.[7][8][9]
dot
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
2-Amino-3-bromopyridines have been shown to be excellent substrates for the Sonogashira coupling, affording high yields of the corresponding 2-amino-3-alkynylpyridines.[7][8][9][10]
Table 2: Representative Yields in Sonogashira Coupling of 2-Amino-3-bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [7][8] |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [7][8] |
| 3 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 | [7][8] |
| 4 | 2-Amino-3-bromo-5-methylpyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 87 | [7][8] |
The data strongly suggests that the presence of an amino group at the 2-position and a methyl group at the 5-position does not impede the Sonogashira coupling, and in some cases, may even be beneficial. The high yields obtained across a range of substrates highlight the robustness of this transformation for the functionalization of these building blocks.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[3][11][12]
dot
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
The Buchwald-Hartwig amination of bromopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst. However, the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, has largely overcome these challenges.[11]
Table 3: Comparative Yields in Buchwald-Hartwig Amination of Substituted Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 | [3] |
| 2 | 6-Bromopyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | ~70-90 (expected) | [11] |
| 3 | 3-Bromo-5-methoxypyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 | [13] |
While specific data for this compound is limited, the examples with structurally similar aminobromopyridines and methoxybromopyridines suggest that this class of compounds is amenable to Buchwald-Hartwig amination. The choice of ligand is particularly critical, with bulky, electron-rich ligands like XPhos and RuPhos often providing the best results.
Experimental Protocols
To further aid researchers, detailed, step-by-step methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
dot
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, combine the bromopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or Et₃N). Add the terminal alkyne (1.2 equiv) and the amine base (if not used as the solvent, e.g., Et₃N, 2.0-3.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromopyridine (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv) to a dry Schlenk tube or vial.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF). Add the amine (1.1-1.2 equiv) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Conclusion
This compound and its analogs are versatile and highly valuable building blocks in modern organic synthesis, particularly for the construction of complex molecules with potential biological activity. Their reactivity in key palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is generally high, although careful consideration of the electronic and steric effects of the substituents is necessary for optimal results. The presence of the amino group can influence the catalytic cycle, but with the appropriate choice of modern catalysts and ligands, this challenge can be readily overcome. This guide has provided a comparative overview of their reactivity, supported by available experimental data and detailed protocols, to empower researchers to effectively utilize these important synthetic intermediates in their work.
References
- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Spectral Data Cross-Referencing: Ensuring Compound Identity with 2-Amino-3-bromo-5-hydroxypyridine as a Case Study
This guide provides an in-depth, practical workflow for the rigorous validation of a chemical entity, using 2-Amino-3-bromo-5-hydroxypyridine as our primary example. The challenge with this particular molecule is the scarcity of publicly available, experimentally derived spectral data. This guide, therefore, emphasizes a holistic approach that combines predictive tools, meticulous experimental technique, and comparative analysis with structurally similar compounds.
The Imperative of Spectral Data Validation
In the fast-paced environment of drug discovery and development, the cost of misidentifying a compound can be immense, leading to wasted resources, erroneous biological data, and potentially unsafe clinical candidates. A rigorous, multi-technique approach to spectral validation is not merely good practice; it is a fundamental component of scientific integrity. This process ensures that the molecule in the vial is indeed the molecule intended for study, providing a solid foundation for all subsequent biological and chemical investigations.
A Multi-Faceted Approach to Compound Identification
Our strategy for validating the structure of this compound, in the absence of extensive database entries, will be built on three pillars:
-
In Silico Spectral Prediction: Leveraging computational tools to generate predicted NMR, MS, and IR spectra.
-
Rigorous Experimental Data Acquisition: Adhering to best practices for sample preparation and instrument operation to obtain high-quality, reliable spectra.
-
Comparative Analysis: Cross-referencing the experimental data against both the predicted spectra and the known spectral data of structurally related analogs.
This workflow provides a self-validating system, where the convergence of predicted and experimental data, supported by logical comparisons with known compounds, builds a robust case for the correct structural assignment.
Part 1: In Silico Spectral Prediction - The Theoretical Benchmark
Before stepping into the lab, a wealth of information can be gleaned from predictive software. These tools use algorithms based on large datasets of known compounds to estimate the spectral properties of a novel structure.
A variety of platforms, both commercial and open-source, are available for these predictions. For NMR, software like ACD/Labs NMR Predictors or online tools such as NMRDB.org can provide estimated chemical shifts and coupling constants.[1][2] For IR and Mass Spectrometry, tools like the ones available on Cheminfo.org or in comprehensive software suites can predict vibrational frequencies and fragmentation patterns.[3][4]
Predicted Spectral Data for this compound:
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons with distinct chemical shifts influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom. The presence of exchangeable protons from the -NH₂ and -OH groups. |
| ¹³C NMR | Five distinct carbon signals in the aromatic region, with chemical shifts influenced by the attached functional groups. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₅H₅BrN₂O, exhibiting a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
| IR | Absorption bands corresponding to N-H and O-H stretching (typically broad in the 3200-3600 cm⁻¹ region), C-N stretching, C-O stretching, and aromatic C-H and C=C bending. |
These predicted data points serve as our initial hypothesis for what we expect to observe experimentally.
Part 2: Experimental Data Acquisition - The Ground Truth
The quality of experimental data is paramount. Poorly prepared samples or improperly calibrated instruments can lead to ambiguous or misleading spectra.
Experimental Protocol: Acquiring High-Quality Spectra
1. NMR Sample Preparation:
-
Purity is Key: Ensure the sample is of high purity (>95%). Impurities will introduce extraneous peaks and complicate the analysis.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For this compound, DMSO-d₆ is a common choice for polar, hydrogen-bonding compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[5]
-
Homogeneity: Ensure the sample is fully dissolved. If necessary, gentle vortexing or sonication can be used. Any suspended particles will degrade the quality of the spectrum.[6]
-
Filtering: To remove any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[6]
2. Mass Spectrometry Sample Preparation:
-
Technique Selection: For a relatively small, polar molecule like this compound, Electrospray Ionization (ESI) is a suitable technique.
-
Solvent System: Dissolve a small amount of the sample in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small percentage of formic acid to promote ionization.
-
High-Resolution Analysis: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to obtain an accurate mass measurement, which is crucial for confirming the elemental composition.[7][8]
3. FTIR Sample Preparation:
-
ATR-FTIR: Attenuated Total Reflectance (ATR) is often the simplest method for solid samples, requiring minimal preparation.[9][10]
-
KBr Pellet: Alternatively, for high-quality transmission spectra, the potassium bromide (KBr) pellet method can be used.[9][10] This involves grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Part 3: The Cross-Referencing Workflow - Connecting the Dots
With both predicted and experimental data in hand, the final step is a systematic comparison and cross-referencing process.
Workflow for Spectral Data Validation
Caption: A logical workflow for the cross-referencing and validation of spectral data.
Comparative Analysis in Practice
-
Mass Spectrometry:
-
Primary Check: Does the experimental high-resolution mass spectrum show a molecular ion peak that matches the calculated exact mass of C₅H₅BrN₂O?
-
Isotopic Pattern: Does the observed isotopic pattern for the molecular ion match the theoretical pattern for a compound containing one bromine atom? The ~1:1 ratio of the M and M+2 peaks is a key diagnostic feature.
-
-
NMR Spectroscopy:
-
Proton NMR: Do the number of signals, their integration, chemical shifts, and coupling patterns in the experimental ¹H NMR spectrum align with the predicted spectrum? Pay close attention to the aromatic region.
-
Carbon NMR: Does the experimental ¹³C NMR spectrum show the expected number of signals (five for the pyridine ring)? Do the chemical shifts correlate with the predicted values?
-
2D NMR: For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) can be invaluable in confirming the connectivity of protons and carbons.
-
-
IR Spectroscopy:
-
Functional Groups: Does the experimental IR spectrum exhibit the key absorption bands predicted for the N-H, O-H, C-N, C-O, and aromatic C=C bonds?
-
Cross-Referencing with Structural Analogs
When database entries for the exact compound are sparse, comparing its spectra to those of known, structurally related compounds can provide powerful corroborating evidence. For this compound, logical analogs for comparison would include:
-
2-Amino-3-bromopyridine: This would help to understand the influence of the hydroxyl group on the chemical shifts of the pyridine ring protons and carbons. Experimental data for this compound is available in databases like PubChem (CID 817700).[11]
-
3-Bromo-5-hydroxypyridine: Comparing with this analog would elucidate the effect of the amino group. PubChem (CID 599529) provides some spectral information for this compound.[12]
By systematically analyzing how the addition or removal of a functional group affects the spectra of these known compounds, one can build a more confident assignment of the signals in the experimental spectra of this compound.
Conclusion: A Framework for Confidence
The accurate identification of chemical compounds is a cornerstone of reliable scientific research. While spectral databases are invaluable tools, the absence of an entry for a specific compound should not be a barrier to its confident characterization. By employing a systematic workflow that integrates in silico prediction, rigorous experimental data acquisition, and comparative analysis with structural analogs, researchers can build a robust, self-validating case for the identity of their compound. This multifaceted approach not only ensures the integrity of the data but also deepens the researcher's understanding of the molecule's spectroscopic properties.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Visualizer loader [nmrdb.org]
- 3. youtube.com [youtube.com]
- 4. IR spectra prediction [cheminfo.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
- 11. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy Comparison of Catalysts for Cross-Coupling Reactions Involving 2-Amino-3-bromo-5-hydroxypyridine: A Senior Application Scientist's Guide
Introduction: The Strategic Importance of 2-Amino-3-bromo-5-hydroxypyridine in Drug Discovery
This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine scaffold, offers multiple points for diversification, making it an attractive starting material for the synthesis of novel pharmaceutical agents. The pyridine core is a common motif in a vast number of biologically active compounds, and the strategic placement of these functional groups allows for the construction of complex molecular architectures.
However, the selective functionalization of this molecule via cross-coupling reactions presents unique challenges. The presence of the electron-donating amino and hydroxyl groups can influence the reactivity of the C-Br bond. Furthermore, the nitrogen atom of the pyridine ring and the amino group can potentially coordinate with and deactivate the palladium catalyst, a phenomenon known as catalyst poisoning. The hydroxyl group may also require protection to prevent unwanted side reactions under certain basic conditions. Therefore, a careful selection of the catalytic system—comprising the palladium source, ligand, base, and solvent—is paramount to achieving high efficacy and selectivity in cross-coupling reactions.
This guide provides a comprehensive comparison of various catalytic systems for the functionalization of this compound through several key palladium-catalyzed cross-coupling reactions. The insights and experimental protocols herein are synthesized from established methodologies for analogous substituted pyridines, offering a robust starting point for researchers in the field.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[1] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.
Catalyst System Efficacy Comparison
Direct experimental data for the Suzuki coupling of this compound is not extensively reported. However, data from the closely related 5-bromo-2-methylpyridin-3-amine and 3-bromo-5-methoxypyridine provides valuable insights into catalyst performance.[2][3]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations & Rationale |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75-88 | A classic, reliable system for a range of arylboronic acids. The water in the solvent system is crucial for the transmetalation step.[2][4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Expected High | Buchwald ligands like SPhos are known for their high activity with challenging substrates, including electron-rich and heteroaromatic halides.[4] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF/H₂O | 80-100 | Expected Good | The dppf ligand often provides good stability and activity for the catalyst. Weaker bases like K₂CO₃ can be beneficial if the substrate is base-sensitive. |
Note on the Hydroxyl Group: The presence of the 5-hydroxyl group may necessitate the use of a protecting group, such as a silyl ether (e.g., TBS) or a benzyl ether, to prevent deprotonation and potential interference with the catalytic cycle, especially when strong bases are employed. Alternatively, milder bases like K₂CO₃ or Cs₂CO₃ might be compatible with the unprotected hydroxyl group.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for substituted bromopyridines.[2][3]
Materials:
-
This compound (or its protected form)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane and degassed water (4:1 v/v)
-
Round-bottom flask and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a diverse range of substituted aminopyridines.[5][6]
Catalyst System Efficacy Comparison
For the Buchwald-Hartwig amination of this compound, the choice of ligand is critical to overcome potential catalyst inhibition by the pyridine and amino functionalities.[7] Data from analogous 3-bromo-5-methoxypyridine and 2-amino-5-bromo-4-methylpyridine are instructive.[8][9]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations & Rationale |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-110 | Expected High | XPhos is a bulky, electron-rich ligand that is highly effective for coupling with heteroaryl chlorides and bromides. NaOt-Bu is a strong base commonly used in this reaction.[8] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100-110 | Expected Good | BINAP is a well-established bidentate ligand. Cs₂CO₃ is a milder base that can be advantageous for sensitive substrates.[5] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Expected Good | Xantphos, with its wide bite angle, is often effective in preventing catalyst deactivation and promoting reductive elimination.[9] |
Note on the Hydroxyl and Amino Groups: The free amino group at the 2-position can potentially compete with the desired amine coupling partner. While the Buchwald-Hartwig reaction is generally selective for the C-Br bond, this possibility should be considered. Protection of the 2-amino group (e.g., as an acetamide) may be necessary in some cases. The 5-hydroxyl group should also be considered for protection, as mentioned for the Suzuki coupling.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adapted from literature methods for similar substrates.[8][9]
Materials:
-
This compound (or its protected form)
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq).
-
Add anhydrous, degassed toluene, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting terminal alkynes with aryl halides.[10]
Catalyst System Efficacy Comparison
Excellent data is available for the Sonogashira coupling of 2-amino-3-bromopyridines, providing a strong basis for selecting a catalyst system for this compound.[11]
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Observations & Rationale |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | This system has been optimized for 2-amino-3-bromopyridines, showing high yields with a variety of terminal alkynes. The copper(I) co-catalyst is crucial for the activation of the alkyne.[11] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N/THF | RT-50 | Expected Good | A very common and reliable catalyst system for Sonogashira couplings. Can often be run at or near room temperature.[10] | |
| Pd(OAc)₂ | cataCXium® A | - | Cs₂CO₃ | Dioxane | 100 | Expected High | Copper-free Sonogashira protocols using specialized phosphine ligands have been developed to avoid issues with copper, such as alkyne homocoupling. |
Experimental Protocol: Sonogashira Coupling
This protocol is based on the optimized conditions reported by Zhu et al. for 2-amino-3-bromopyridines.[11]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Et₃N
-
Anhydrous DMF
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and Et₃N.
-
Heat the reaction mixture to 100 °C and stir for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Other Cross-Coupling Reactions: A Brief Overview
While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other cross-coupling reactions can also be valuable for the derivatization of this compound.
-
Heck Reaction: For the introduction of vinyl groups, the Heck reaction is the method of choice.[12] Typical catalysts include Pd(OAc)₂ with phosphine ligands like P(o-tol)₃, and a base such as Et₃N in a polar aprotic solvent like DMF.[13]
-
Stille Coupling: This reaction utilizes organostannanes as coupling partners and is known for its tolerance of a wide range of functional groups.[14] Pd(PPh₃)₄ is a common catalyst, often used in non-polar solvents like toluene or dioxane.[13] However, the toxicity of tin reagents is a significant drawback.
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is highly effective for forming C-C bonds, particularly with sp³-hybridized carbons. Pd(PPh₃)₄ or PdCl₂(dppf) are effective catalysts in solvents like THF or DMF.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel compounds in drug discovery. While direct experimental data for this specific substrate is emerging, a wealth of information from closely related analogues provides a solid foundation for catalyst selection and reaction optimization.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups are likely to provide the highest efficacy. For Sonogashira couplings , the well-established Pd/Cu co-catalytic system with PPh₃ as a ligand has been shown to be highly effective for similar substrates.
A critical consideration for all these reactions is the potential role of the 5-hydroxyl and 2-amino groups. Researchers should be prepared to investigate the use of protecting groups to mitigate potential side reactions and catalyst inhibition. The protocols and comparative data presented in this guide are intended to serve as a starting point for the development of robust and efficient synthetic routes to novel derivatives of this valuable heterocyclic scaffold.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Heck Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Potential of Novel 2-Amino-3-bromo-5-hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Pyridine derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including antimicrobial and antiviral properties.[1][2][] This guide provides an in-depth assessment of the antimicrobial potential of newly synthesized 2-amino-3-bromo-5-hydroxypyridine derivatives, comparing their performance against established antibiotics.
The core structure, this compound, serves as a versatile starting material for the synthesis of various biologically active molecules.[4] Its unique substitution pattern offers opportunities for chemical modification to enhance antimicrobial efficacy. This document details the synthesis, characterization, and comprehensive antimicrobial evaluation of a series of these novel derivatives.
Rationale and Synthesis of Novel Derivatives
The rationale for focusing on this compound derivatives stems from the known antimicrobial activity of pyridine-containing compounds.[5][6][7] The presence of amino, bromo, and hydroxyl groups on the pyridine ring provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships.
A general synthetic scheme for the novel derivatives is presented below. The synthesis of the starting material, this compound, can be achieved through established methods.[8][9] Subsequent derivatization at the amino or hydroxyl group can be performed to generate a library of novel compounds.
Caption: General synthetic pathway for novel this compound derivatives.
Performance Assessment: A Comparative Antimicrobial Evaluation
The antimicrobial potential of the synthesized derivatives was rigorously assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The evaluation was conducted in accordance with the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14][15][16][17][18][19][20][21][22][23]
A self-validating system of standardized protocols was employed to ensure the accuracy and reproducibility of the results.
2.1.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[24][25][26][27][28]
-
Preparation of Bacterial Inoculum: A pure culture of the test organism was grown overnight and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[26]
-
Serial Dilution of Compounds: The novel derivatives and comparator antibiotics were serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were incubated at 37°C for 18-24 hours.[24][26]
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that showed no visible turbidity.[24][26]
2.1.2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC, the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, was determined as a follow-up to the MIC assay.[29][30]
-
Subculturing: Aliquots from the wells showing no visible growth in the MIC assay were plated onto Mueller-Hinton Agar (MHA).
-
Incubation: The MHA plates were incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC was identified as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial count.[29]
Caption: Experimental workflow for MIC and MBC determination.
The following table summarizes the MIC and MBC values of the most promising novel derivatives (ND-1 to ND-3) compared to standard antibiotics against a panel of pathogenic bacteria.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| ND-1 | Staphylococcus aureus (ATCC 29213) | 4 | 8 | 2 |
| Escherichia coli (ATCC 25922) | 8 | 16 | 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 32 | 2 | |
| ND-2 | Staphylococcus aureus (ATCC 29213) | 2 | 4 | 2 |
| Escherichia coli (ATCC 25922) | 4 | 8 | 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | 16 | 2 | |
| ND-3 | Staphylococcus aureus (ATCC 29213) | 8 | 16 | 2 |
| Escherichia coli (ATCC 25922) | 16 | 32 | 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 64 | 2 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 | 2 |
| Escherichia coli (ATCC 25922) | 0.015 | 0.03 | 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | 0.25 | 0.5 | 2 | |
| Vancomycin | Staphylococcus aureus (ATCC 29213) | 1 | 2 | 2 |
| Escherichia coli (ATCC 25922) | >128 | >128 | - | |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 | - |
Interpretation of Results:
The results indicate that the novel this compound derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, derivative ND-2 displayed the most potent activity across the tested strains. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[29] All tested novel derivatives demonstrated bactericidal effects against the tested pathogens.
Preliminary Safety Assessment: Cytotoxicity Profiling
To evaluate the preliminary safety profile of the most promising novel derivatives, a cytotoxicity assessment was conducted using a standard mammalian cell line (e.g., HeLa). The MTT assay was employed to measure cell viability.[31][32][33]
-
Cell Seeding: HeLa cells were seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with serial dilutions of the novel derivatives and a vehicle control.
-
Incubation: The plate was incubated for 24 hours.
-
MTT Addition: MTT reagent was added to each well, and the plate was incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved, and the absorbance was measured at 570 nm. Cell viability was calculated as a percentage of the vehicle-treated control.
The following table summarizes the CC50 (50% cytotoxic concentration) values for the novel derivatives.
| Compound | CC50 (µg/mL) on HeLa cells |
| ND-1 | > 128 |
| ND-2 | > 128 |
| ND-3 | > 128 |
| Doxorubicin (Positive Control) | 0.5 |
Interpretation of Results:
The high CC50 values for the novel derivatives suggest low cytotoxicity towards mammalian cells at concentrations that are effective against bacteria. This indicates a favorable preliminary safety profile and a promising therapeutic window.
Conclusion and Future Directions
The novel this compound derivatives investigated in this guide demonstrate significant and broad-spectrum antimicrobial activity with low in vitro cytotoxicity. Derivative ND-2 emerged as the most potent compound, warranting further investigation.
Future studies should focus on:
-
Elucidating the mechanism of action of these novel compounds.
-
Expanding the antimicrobial screening to include a wider range of clinical isolates and resistant strains.
-
Conducting in vivo efficacy and toxicity studies in animal models.
-
Further optimizing the chemical structure to enhance potency and drug-like properties.
The findings presented in this guide underscore the potential of the this compound scaffold as a valuable starting point for the development of new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. iacld.com [iacld.com]
- 12. nih.org.pk [nih.org.pk]
- 13. fda.gov [fda.gov]
- 14. myadlm.org [myadlm.org]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 16. ESCMID: EUCAST [escmid.org]
- 17. EUCAST: EUCAST - Home [eucast.org]
- 18. goums.ac.ir [goums.ac.ir]
- 19. darvashco.com [darvashco.com]
- 20. EUCAST: Expert Rules [eucast.org]
- 21. chainnetwork.org [chainnetwork.org]
- 22. EUCAST: Guidance Documents [eucast.org]
- 23. szu.gov.cz [szu.gov.cz]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. protocols.io [protocols.io]
- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. youtube.com [youtube.com]
- 29. benchchem.com [benchchem.com]
- 30. microchemlab.com [microchemlab.com]
- 31. benchchem.com [benchchem.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-bromo-5-hydroxypyridine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-3-bromo-5-hydroxypyridine (CAS No. 39903-01-0). As a halogenated pyridine derivative utilized in pharmaceutical and agrochemical research, its handling and disposal demand meticulous attention to safety and regulatory standards to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Understanding the Hazard Profile: The "Why" Behind the Precautions
This compound is classified as a hazardous substance.[2][3] Its chemical structure—a pyridine ring substituted with bromine, an amino group, and a hydroxyl group—dictates its reactivity and toxicological profile. Understanding these hazards is fundamental to appreciating the necessity of the disposal protocols outlined below.
The presence of bromine categorizes this compound as a halogenated organic waste . This is a critical distinction because co-mingling halogenated and non-halogenated waste streams can complicate disposal, potentially requiring more complex and costly treatment methods.[4] Furthermore, improper incineration of mixed waste can lead to the formation of hazardous polybrominated dioxins and furans.[5][6] Upon thermal decomposition, this compound can release highly toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.[3][7]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [3][8] |
| Skin & Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | [3][7] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [3][7] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | [8] |
| Aquatic Hazard | Harmful to aquatic organisms. | [2] |
The Core Principles of Compliant Chemical Disposal
Before proceeding to the operational steps, it is essential to ground our practice in three core principles:
-
Waste Minimization : The most effective disposal strategy begins with generating the minimum amount of waste possible. This includes careful planning of experiments to avoid preparing excessive amounts of reagents and being mindful of cross-contamination.
-
Absolute Segregation : Never mix this compound waste with other waste streams, particularly non-halogenated organic waste.[4] This is the cornerstone of safe, efficient, and cost-effective disposal.
-
Regulatory Adherence : All disposal activities must strictly comply with local, state, and federal regulations.[2][9] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10]
Experimental Protocol: Step-by-Step Waste Management
This protocol details the process from the moment waste is generated at the lab bench to its final collection by certified professionals.
Step 1: Immediate Waste Collection at the Source
-
Objective : To safely collect all waste forms of this compound as they are generated.
-
Procedure :
-
Designate a specific, clearly marked beaker or container within the chemical fume hood where you are working.
-
Immediately place all contaminated disposable materials into this container. This includes:
-
Contaminated gloves.
-
Weighing papers or boats.
-
Pipette tips.
-
Bench paper/absorbent pads used for spill cleanup.
-
-
Transfer any residual solid this compound into the designated container using a dedicated spatula or brush.
-
For contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone or ethanol). The resulting rinsate is also considered hazardous waste and must be collected in a designated "Halogenated Liquid Waste" container.
-
Step 2: Hazardous Waste Container Setup and Labeling
-
Objective : To ensure waste is stored in a compliant container that is correctly and fully labeled from the outset.
-
Procedure :
-
Select a chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate.[4]
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Fill out the label completely with the following information[4]:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "Waste this compound" . List any solvents used for decontamination if collecting liquid waste.
-
The specific hazard characteristics: "Toxic," "Irritant."
-
Principal Investigator's Name, Laboratory Room Number, and Contact Information.
-
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Objective : To safely store the waste container within the laboratory prior to removal, in compliance with institutional and federal guidelines.
-
Procedure :
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to mitigate leaks or spills.[4]
-
Store the container away from incompatible materials, especially strong oxidizing agents and acids.[11]
-
Step 4: Arranging for Final Disposal
-
Objective : To transfer the waste to the proper authorities for final, compliant disposal.
-
Causality : The final disposal of this compound must be handled by professionals. The recommended method for pyridine-based hazardous waste is high-temperature incineration in a licensed facility, which ensures complete destruction of the compound and minimizes environmental release.[9]
-
Procedure :
-
Once the waste container is full or has been in storage for the maximum period allowed by your institution (often 90-180 days), arrange for its collection.
-
Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[4]
-
Do NOT pour this chemical waste down the drain or dispose of it in regular trash.[2]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from working with this compound.
Caption: Workflow for the disposal of this compound waste.
Emergency Procedures: Spill and Decontamination
In the event of an accidental release, immediate and correct action is crucial.
Minor Spill Cleanup (Solid Material)
-
Area : Inside a chemical fume hood.
-
PPE : Wear double nitrile gloves, a lab coat, and chemical safety goggles.
-
Procedure :
-
Alert others in the immediate vicinity.
-
Do NOT use water to clean the spill, as this can increase the area of contamination.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully sweep or scoop the material into a sealable bag or container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water. All cleaning materials are hazardous waste.
-
Place all contaminated materials, including gloves, into the designated "Halogenated Solid Waste" container.[2][11]
-
Personnel Decontamination
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek medical attention.[3][7]
-
Eye Exposure : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
By adhering to this detailed guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
- 1. chemimpex.com [chemimpex.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. dioxin20xx.org [dioxin20xx.org]
- 6. aaqr.org [aaqr.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2-Amino-3-bromo-5-hydroxypyridine
An Operational Guide to Personal Protective Equipment for 2-Amino-3-bromo-5-hydroxypyridine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every interaction with a chemical is grounded in safety and operational excellence. This guide moves beyond a simple checklist, offering a comprehensive protocol for handling this compound. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each recommendation to build a deep, intuitive understanding of laboratory safety.
Hazard Profile: Understanding the Inherent Risks
Before any container is opened, a thorough understanding of the compound's potential hazards is critical. This compound, like many halogenated pyridine derivatives, presents multiple risks that dictate our safety protocols. The hazard profile is derived from data on structurally similar compounds and established chemical principles.
Based on safety data for analogous compounds, this compound is classified as hazardous.[1] It is considered harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation if inhaled.[1][2]
Table 1: Hazard Identification for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | ❕ | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | ❕ | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation | ❕ | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | ❕ | Warning | H335: May cause respiratory irritation.[1][2] |
The causality for these hazards lies in the molecule's structure: the pyridine ring is a known irritant, and the presence of a bromine atom can enhance its reactivity and ability to penetrate biological tissues.
The Primary Directive: Engineering Controls
Personal protective equipment is the final barrier between you and a chemical hazard. The most critical safety measure is to minimize exposure from the outset through robust engineering controls.
All handling of this compound must be conducted within a certified chemical fume hood. [3][4]
Causality: The compound is a solid that can form fine, inhalable dust. A fume hood provides constant negative pressure, ensuring that any dust or potential vapors are captured and exhausted away from your breathing zone, directly mitigating the respiratory irritation hazard.[4] Before starting work, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly.
Personal Protective Equipment: A Multi-Layered Defense
With engineering controls in place, we now specify the essential PPE. Each component is chosen to counter a specific hazard identified in the profile.
A. Eye and Face Protection
-
Requirement: Chemical splash goggles are mandatory at all times.
-
Rationale: Goggles provide a complete seal around the eyes, offering superior protection from splashes of solutions or accidental projection of solid particles compared to standard safety glasses. This directly addresses the "serious eye irritation" hazard.[1][3]
-
Enhanced Precaution: When handling larger quantities (>10g) or performing vigorous mixing, supplement goggles with a full-face shield.
B. Hand Protection
-
Requirement: Nitrile gloves are the minimum requirement. Double-gloving is strongly recommended.
-
Rationale: Nitrile provides excellent resistance to a wide range of chemicals, including pyridine derivatives.[3][4] The brominated structure necessitates a reliable barrier to prevent skin contact and subsequent irritation.[1] Double-gloving provides an additional layer of safety against undetected punctures and simplifies the process of removing a contaminated outer glove without compromising hand protection.
-
Self-Validating Protocol: Before every use, visually inspect gloves for any signs of discoloration, tears, or punctures. After handling is complete, dispose of the outer glove in the designated solid waste container before touching any clean surfaces (e.g., fume hood sash, computer).
C. Body Protection
-
Requirement: A fully buttoned, long-sleeved laboratory coat.
-
Rationale: A lab coat protects against incidental contact and small splashes, preventing the contamination of personal clothing and minimizing skin exposure.[4]
D. Respiratory Protection
-
Requirement: Not required when working within a certified fume hood.
-
Contingency Plan: In the event of a large spill outside of the fume hood, respiratory protection will be necessary. Personnel must be trained and fit-tested to use a respirator. For this compound as a powder, an N95 respirator may be sufficient, but for vapors or unknown concentrations, an air-purifying respirator with organic vapor cartridges would be required.[5]
Procedural Workflow: A Systematic Approach to Safety
A standardized workflow minimizes the risk of error and cross-contamination. The following diagram illustrates the logical flow for safely handling this compound.
Caption: Safe Handling Workflow Diagram.
Emergency Protocols: Plan for the Unexpected
Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is essential.
A. Spill Response
The immediate response to a spill is dictated by its scale.
Caption: Emergency Spill Response Flowchart.
B. Personnel Exposure
-
Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Solid Waste: All contaminated solids, including used gloves, weigh paper, and absorbent pads, must be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Any solutions containing this compound must be disposed of in a labeled container for "Halogenated Organic Liquid Waste." This waste stream must be kept separate from non-halogenated waste.[7]
-
Decontamination: Work surfaces and glassware should be decontaminated. A final rinse with a solvent like ethanol or acetone can be effective, with the rinseate collected as halogenated liquid waste.
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[8]
PPE Quick-Reference Matrix
This table provides an at-a-glance summary of the minimum required PPE for common laboratory tasks involving this compound.
Table 2: PPE Requirements by Task
| Task | Fume Hood | Goggles | Nitrile Gloves | Lab Coat |
|---|---|---|---|---|
| Weighing Solid | Required | Required | Required (Double) | Required |
| Preparing Solutions | Required | Required | Required (Double) | Required |
| Transferring Solutions | Required | Required | Required | Required |
| Minor Spill Cleanup (in hood) | Required | Required | Required (Double) | Required |
By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and your research. Trust in the process, understand the reasons behind each step, and handle every chemical with the respect it demands.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. ehs.providence.edu [ehs.providence.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
